5-Amino-3-fluoropyridine-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXBWOYRUFHMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619248 | |
| Record name | 5-Amino-3-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573763-07-2 | |
| Record name | 5-Amino-3-fluoro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573763-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-3-fluoropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3-fluoropyridine-2-carbonitrile is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of an amino group, a fluorine atom, and a nitrile moiety on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the nucleophilic and coordinating properties of the amino group, provides a rich chemical handle for a variety of transformations. This guide offers a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthetic considerations, and its emerging role as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Chemical and Physical Properties
This compound is a solid organic compound at room temperature. Its core properties are summarized below, providing a foundational understanding for its use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 573763-07-2 | [1][2] |
| Molecular Formula | C₆H₄FN₃ | [2] |
| Molecular Weight | 137.11 g/mol | [2] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Solubility | Expected to have low water solubility | [4] |
Safety, Handling, and Storage
As a functionalized chemical intermediate, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following information is synthesized from available safety data sheets for this and structurally related compounds.
GHS Hazard Identification
This compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential.
-
P260 & P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5] Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]
-
P280: Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses with side shields or goggles).[1][4][5][6]
-
General Handling: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[4][5] Wash hands thoroughly after handling.[4][6]
Storage Recommendations
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Some suppliers recommend storage at 4°C, protected from light.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and other incompatible materials.[5]
Synthesis and Chemical Reactivity
While specific, high-yield synthetic routes directly to this compound are not extensively detailed in publicly available literature, its structure suggests that its synthesis would involve strategic fluorination, amination, and cyanation of a pyridine core. The synthesis of related fluorinated aminopyridines often involves multi-step processes that require careful control of regioselectivity.[7][8]
Conceptual Synthetic Workflow
The synthesis of such a multi-substituted pyridine can be challenging due to the directing effects of the substituents. A plausible synthetic strategy could involve the introduction of the fluorine atom early in the sequence, followed by the installation of the nitrile and amino groups.
Caption: A conceptual workflow for the synthesis of this compound.
Key Chemical Transformations
The functional groups of this compound allow for a range of subsequent chemical reactions, making it a valuable intermediate:
-
Amino Group (NH₂): Can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures. It is also a key handle for forming fused ring systems.
-
Nitrile Group (C≡N): Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a handle in cycloaddition reactions. The nitrile group is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]
-
Pyridine Ring: The nitrogen atom in the ring can be quaternized or act as a ligand for metal catalysts. The ring itself can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily influence the regiochemical outcome.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a scaffold in drug design. The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10][11]
Role as a Kinase Inhibitor Scaffold
Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding pocket of the target kinase. The amino group of the aminopyridine scaffold can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.
Caption: The utility of the scaffold in designing targeted kinase inhibitors.
The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the amino group, thereby fine-tuning the molecule's pharmacokinetic properties. The nitrile group provides a vector for introducing further substituents to explore selectivity pockets within the kinase active site.[9]
Broader Therapeutic Potential
Beyond oncology, aminopyridine derivatives are being investigated for a wide range of diseases.[11] For instance, related structures have been used to develop:
-
Inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment.[12]
-
Disruptors of glucokinase-glucokinase regulatory protein (GK-GKRP) interaction for type II diabetes.[12]
-
Agents targeting central nervous system disorders. [8]
The unique electronic properties conferred by the fluorine and nitrile substituents make this compound a compelling starting point for generating novel chemical entities in these and other therapeutic areas.
Exemplar Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the utility of this building block, the following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. While this protocol is hypothetical for the specific substrate, it is based on established methodologies for similar aminopyridine systems.
Objective: To couple an arylboronic acid to the pyridine ring of a brominated derivative of the title compound, demonstrating a key step in library synthesis. (Note: This assumes a brominated precursor is available).
Reaction: 5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile + Arylboronic Acid → 5-Amino-6-aryl-3-fluoropyridine-2-carbonitrile
Materials and Reagents
-
5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Nitrogen or Argon source (for inert atmosphere)
-
Standard glassware for reflux and workup
-
TLC plates, silica gel for chromatography
-
NMR tubes, deuterated solvent (e.g., DMSO-d₆)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) and the arylboronic acid (1.2 eq).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can be detrimental to the catalytic cycle.
-
-
Reagent Addition: Add the base (K₂CO₃, 2.0 eq) and the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Rationale: The base is crucial for the transmetalation step of the catalytic cycle. The palladium catalyst is the heart of the cross-coupling reaction.
-
-
Inerting the Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. An inert atmosphere is critical for reaction success.
-
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.
-
Rationale: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for qualitative monitoring of the consumption of starting material and the formation of the product.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to break up any emulsions. Anhydrous sodium sulfate removes residual water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
-
Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound stands as a highly valuable and versatile building block for the modern medicinal chemist. Its trifunctional nature offers a wealth of opportunities for synthetic diversification, enabling the rapid exploration of chemical space. Its inherent structural motifs are directly relevant to the design of targeted therapies, particularly kinase inhibitors. A thorough understanding of its properties, handling requirements, and reactivity is paramount for leveraging its full potential in the ongoing quest for novel and effective pharmaceuticals.
References
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Apollo Scientific. This compound.
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Sunway Pharm Ltd. This compound.
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PubChem. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
-
Pharmaffiliates. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
-
Sigma-Aldrich. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Apollo Scientific. 3-Amino-5-fluoropyridine-2-carbonitrile Safety Data Sheet.
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Sigma-Aldrich. SAFETY DATA SHEET.
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Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-fluoropyridine.
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Achemica. 2-Amino-5-fluoropyridine-3-carbonitrile.
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Echemi. 3-aMino-5-fluoropyridine-2-carbonitrile.
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Pauton, M., et al. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information, Royal Society of Chemistry.
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Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-chloro-3-fluoropyridine.
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Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carbonitrile.
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PharmaCompass. 5-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE-2-CARBONITRILE.
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Google Patents. Preparation method of fluoropyridine compounds (CN102898358A).
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SpectraBase. 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE.
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Ossila. 2-Amino-5-chloro-3-fluoropyridine.
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ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
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BenchChem. 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery.
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Google Patents. Preparation method of 2-amino-3-fluoropyridine (CN105669539A).
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physicochemical properties of 5-Amino-3-fluoropyridine-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-fluoropyridine-2-carbonitrile
Introduction
This compound (CAS: 573763-07-2) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure incorporates three key pharmacophoric elements: a basic aminopyridine scaffold, an electron-withdrawing fluorine atom, and a nitrile group. This unique combination makes it a versatile building block for the synthesis of complex bioactive molecules. The strategic inclusion of fluorine can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3][4]
For researchers in drug discovery and development, a comprehensive understanding of the physicochemical properties of such a starting material is not merely academic; it is a prerequisite for success. These properties govern everything from reaction optimization and purification to formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, grounded in established analytical principles and methodologies. We will not only present the data but also delve into the causality behind the experimental choices, offering a practical framework for its characterization.
Core Molecular and Physical Properties
The foundational step in characterizing any chemical entity is to confirm its identity and fundamental physical constants. These data serve as the initial gatekeepers for quality control and provide a baseline for all subsequent analyses.
| Property | Data | Source |
| CAS Number | 573763-07-2 | [1][2] |
| Molecular Formula | C₆H₄FN₃ | [1] |
| Molecular Weight | 137.11 g/mol | [1][2] |
| Synonyms | 5-Amino-2-cyano-3-fluoropyridine, 5-Amino-3-fluoropicolinonitrile | [1] |
| Physical Form | Solid, typically a powder | [1][5] |
Thermal Analysis: Melting Point and Purity by Differential Scanning Calorimetry (DSC)
The melting point is a critical identifier and a sensitive indicator of purity. For crystalline pharmaceutical compounds, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques. DSC offers superior accuracy and provides a wealth of additional information, including the enthalpy of fusion (ΔHfus) and a quantitative measure of absolute purity.
The underlying principle for purity determination by DSC is the Van't Hoff law of melting point depression, which states that impurities lower and broaden the melting range of a pure substance.[6] By analyzing the shape of the melting endotherm, we can calculate the mole percent purity of the sample.[7][8]
-
Instrumentation: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent any mass loss from sublimation prior to melting.
-
Method Parameters:
-
Heating Rate: A slow heating rate of 0.5-2 °C/min is essential. Faster rates can compromise resolution and introduce thermal lag, skewing the peak shape and leading to inaccurate purity calculations.[6]
-
Temperature Range: Heat the sample from ambient temperature to a temperature sufficiently beyond the melt to ensure the entire transition is captured (e.g., 25 °C to 200 °C).
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to maintain a consistent and inert atmosphere.
-
-
Data Analysis:
-
Integrate the melting endotherm to determine the onset temperature (approximating the melting point) and the total heat of fusion (ΔHfus).
-
Utilize the instrument's software to perform a purity calculation based on the Van't Hoff equation. This analysis plots the sample temperature versus the reciprocal of the fraction melted (1/F). For a pure substance, this plot is linear.[6]
-
-
Self-Validation: The analysis is considered valid if the resulting purity value is within the expected range (e.g., 98-100 mol%) and the data points in the 1/F plot show good linearity. A post-analysis thermogravimetric analysis (TGA) can be run to confirm that no decomposition occurred during the melting process.
Solubility Profile
Solubility is arguably one of the most critical physicochemical parameters in drug development, directly influencing a compound's absorption and bioavailability.[9] Determining the solubility in various media—from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation—is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11]
-
Solvent Selection: Prepare a panel of relevant solvents, such as Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl (simulated gastric fluid), and Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent. The key is to ensure solid material remains undissolved at equilibrium, confirming saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical; for many pharmaceutical compounds, 24 to 48 hours is sufficient to reach a thermodynamic steady state.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is imperative to separate the liquid from the solid without carryover. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Self-Validation: After the experiment, the remaining solid material should be recovered and analyzed (e.g., by DSC or FT-IR) to confirm that no phase change, solvation, or degradation has occurred.[12] The pH of aqueous samples must be measured at the end of the experiment, as the dissolution of an acidic or basic compound can alter the final pH.[12]
Caption: Shake-Flask Solubility Determination Workflow.
Acidity and Basicity (pKa)
The pKa value defines the extent of ionization of a molecule at a given pH. For a compound like this compound, which contains both a basic amino group and a basic pyridine ring nitrogen, the pKa values are critical.[13] They dictate the compound's solubility, lipophilicity, membrane permeability, and receptor binding interactions under physiological conditions. Potentiometric titration is a robust and widely used method for pKa determination.[14]
The molecule has two primary basic centers: the pyridine nitrogen and the exocyclic amino group. The electron-withdrawing effects of the fluorine and nitrile groups are expected to decrease the basicity of both nitrogens compared to unsubstituted aminopyridine.
-
Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in water or a water/co-solvent mixture if aqueous solubility is low. The use of a co-solvent (e.g., methanol or acetonitrile) requires correction factors to determine the aqueous pKa.
-
Titration:
-
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites.
-
Perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH), recording the solution pH after each incremental addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the buffer region). For a molecule with multiple pKa's, multiple inflection points will be observed.
-
Specialized software is used to calculate the pKa values from the titration data by fitting to the Henderson-Hasselbalch equation.
-
-
Self-Validation: The experiment should be repeated at multiple sample concentrations. The calculated pKa values should be independent of the compound's concentration.
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A Technical Guide to 5-Amino-3-fluoropyridine-2-carbonitrile: A Key Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine derivatives are particularly prominent due to their versatile chemical reactivity and their ability to engage with biological targets through various non-covalent interactions. 5-Amino-3-fluoropyridine-2-carbonitrile is a strategically functionalized pyridine scaffold that has garnered significant interest among researchers and drug development professionals. Its unique arrangement of an amino group, a fluorine atom, and a nitrile group on the pyridine core makes it a highly valuable intermediate for synthesizing complex molecular architectures, particularly kinase inhibitors for oncology.[1][2] This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, and its pivotal role in the synthesis of advanced pharmaceutical agents.
Physicochemical and Structural Properties
The utility of a chemical building block is fundamentally dictated by its intrinsic properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| Synonym(s) | 5-Amino-2-cyano-3-fluoropyridine, 5-Amino-3-fluoropicolinonitrile | [4] |
| CAS Number | 573763-07-2 | [3][4] |
| Molecular Formula | C₆H₄FN₃ | [3] |
| Molecular Weight | 137.11 g/mol | [3][4] |
| Purity | Typically available at ≥95% | [4] |
Molecular Structure Analysis
The structure of this compound is characterized by a pyridine ring substituted with three key functional groups that dictate its reactivity and utility in synthesis.
Caption: 2D molecular structure of this compound.
-
Pyridine Core: A nitrogen-containing heterocycle that serves as the central scaffold. The nitrogen atom acts as a hydrogen bond acceptor and influences the electronic properties of the ring.
-
Amino Group (-NH₂): Positioned at C5, this electron-donating group is a key nucleophilic center, crucial for forming new carbon-nitrogen or other covalent bonds in subsequent synthetic steps.
-
Fluorine Atom (-F): Located at C3, this highly electronegative atom serves multiple roles. It can modulate the pKa of the molecule, improve metabolic stability, and enhance binding affinity to target proteins by forming specific hydrogen bonds or other non-covalent interactions.
-
Nitrile Group (-C≡N): Positioned at C2, this electron-withdrawing group is a versatile functional handle. The nitrile can act as a hydrogen bond acceptor, a bioisosteric replacement for halogens or carbonyl groups, and can be chemically transformed into other functional groups like amines or carboxylic acids.[5]
The interplay of these groups—the electron-donating amine and the electron-withdrawing fluorine and nitrile—creates a unique electronic profile that guides the molecule's reactivity in synthetic transformations.
Synthetic Pathways and Methodologies
The synthesis of functionalized pyridines like this compound often involves multi-step processes that build upon simpler pyridine precursors. While specific, proprietary synthesis routes may vary between suppliers, a general and logical workflow can be conceptualized based on established pyridine chemistry.
Conceptual Synthetic Workflow
A plausible synthetic strategy involves the strategic introduction of the fluoro, amino, and cyano groups onto a pyridine ring. This is often achieved through nucleophilic aromatic substitution, diazotization-fluorination (Balz-Schiemann type reactions), or palladium-catalyzed cross-coupling reactions on appropriately substituted precursors like bromopyridines.[6]
Caption: Generalized workflow for synthesizing functionalized aminopyridines.
Protocol Considerations for Synthesis
-
Starting Material Selection: The choice of starting material is critical. A common approach begins with a di-substituted pyridine, such as 2,3-difluoro-5-chloropyridine or a brominated equivalent.[7] The differential reactivity of the halogen atoms allows for selective, stepwise substitution.
-
Ammonification: The amino group can be introduced by reacting a halo-pyridine precursor with an ammonia source, such as aqueous ammonia, under controlled temperature and pressure.[7] The position of the halogen leaving group dictates the site of amination.
-
Fluorination: If not present in the starting material, a fluorine atom can be introduced via several methods. The Balz-Schiemann reaction, which converts an amino group to a diazonium salt followed by fluorination, is a classic method.[6] Alternatively, nucleophilic aromatic substitution of a suitable leaving group (like chlorine or nitro) with a fluoride source (e.g., KF) is common in industrial settings.
-
Cyanation: The nitrile group is typically installed in a later step. Palladium-catalyzed cyanation reactions (e.g., using Zn(CN)₂ or KCN with a palladium catalyst) on an aryl halide (e.g., a bromo- or iodo-pyridine intermediate) are highly effective.
-
Purification: After the final synthetic step, the crude product must be purified. This is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to achieve the high purity required for pharmaceutical applications.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile scaffold for building potent and selective drug candidates.
-
Kinase Inhibitors: The 3-aminopyridine-2-carbonitrile core is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[2] The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The rest of the molecule serves as a platform for adding substituents that confer potency and selectivity for the target kinase.
-
Scaffold for Fused Heterocycles: The adjacent amino and nitrile groups are perfectly positioned to undergo cyclization reactions, providing facile access to a wide range of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are also prevalent in medicinal chemistry.[2]
-
Modulation of Physicochemical Properties: The fluorine atom is a key feature for modern drug design. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity, and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.[1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure safety.
-
Hazard Identification: The compound is classified as harmful and an irritant.[4] According to the Globally Harmonized System (GHS), it has the following hazard statements:
-
Recommended Precautions:
-
P260: Do not breathe dust/fumes/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage condition is at room temperature, sealed from moisture.[3]
-
Conclusion
This compound is more than just a chemical intermediate; it is a highly engineered building block designed for the specific demands of modern drug discovery. Its trifecta of functional groups—the nucleophilic amine, the property-modulating fluorine, and the versatile nitrile—provides a robust platform for the synthesis of sophisticated therapeutic agents. For researchers and scientists in the pharmaceutical industry, a deep understanding of the properties and reactivity of this scaffold is crucial for leveraging its full potential in the development of next-generation targeted therapies.
References
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- Pharmaffiliates. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Changzhou YongXu Chemical Co., Ltd. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Echemi. (n.d.). 3-aMino-5-fluoropyridine-2-carbonitrile.
- ChemicalBook. (n.d.). 5-Amino-3-Fluoropyridine CAS#: 462652-33-1.
- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Ossila. (n.d.). 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoropyridine-2-carbonitrile 97.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery.
- ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.
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spectroscopic data (NMR, IR, MS) for 5-Amino-3-fluoropyridine-2-carbonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-3-fluoropyridine-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of this compound (CAS: 573763-07-2), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, from sample preparation to data interpretation, is explained to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar substituted pyridine scaffolds. The guide emphasizes the integration of data from multiple spectroscopic techniques to achieve unambiguous structural confirmation.
Introduction: The Significance of this compound
This compound is a highly functionalized pyridine derivative. Its structure incorporates a nitrile group, a fluorine atom, and an amino group, making it a versatile synthon for the synthesis of complex pharmaceutical agents and functional materials. The precise arrangement of these substituents dictates the molecule's reactivity and its ability to form specific interactions in biological systems.
Accurate and comprehensive spectroscopic characterization is therefore not merely a procedural step but a foundational requirement for ensuring material quality, confirming synthetic outcomes, and understanding structure-activity relationships (SAR). This guide provides the technical details and expert rationale for acquiring and interpreting the key spectroscopic data for this molecule.
Molecular Structure:
Molecular Formula: C₆H₄FN₃ Molecular Weight: 137.12 g/mol [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Scaffold
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted pyridine like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.
Experimental Protocol: NMR Analysis
A unified protocol for NMR sample preparation ensures consistency and data quality.
Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the polar aminopyridine derivative, and its chemical shift does not overlap with the aromatic proton signals of the analyte. Furthermore, the amino protons are often observable as a distinct resonance in DMSO-d₆, whereas they may exchange too rapidly in protic solvents like D₂O or methanol-d₄.
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard for ¹H and ¹³C NMR, set to 0.00 ppm. For ¹⁹F NMR, an external or internal standard such as trifluoroacetic acid or hexafluorobenzene may be used, but spectra are typically referenced back to CFCl₃ (0.00 ppm).[4]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a multi-nuclear probe.
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds using proton decoupling.
-
¹⁹F NMR: Acquire 64-128 scans with a relaxation delay of 2 seconds. Proton decoupling may be applied to simplify the spectrum, or it can be acquired proton-coupled to observe ¹H-¹⁹F coupling.
-
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a direct map of the proton environments and their neighboring spin-active nuclei.
Predicted ¹H NMR Data Summary
| Peak | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~8.05 | d | ~2.5 Hz | 1H | H-6 |
| 2 | ~7.40 | dd | J(H-F) ≈ 10.0 Hz, J(H-H) ≈ 2.5 Hz | 1H | H-4 |
| 3 | ~6.20 | br s | - | 2H | -NH₂ |
Interpretation and Expertise:
-
H-6 Proton (Peak 1): The proton at the C-6 position is expected to appear furthest downfield due to its proximity to the electronegative ring nitrogen. It appears as a doublet due to coupling with the H-4 proton (meta-coupling, ⁴JHH), which is typically small (2-3 Hz) in pyridine rings.
-
H-4 Proton (Peak 2): The H-4 proton is coupled to both the fluorine atom at C-3 (³JHF) and the proton at C-6 (⁴JHH). This results in a doublet of doublets. The three-bond coupling to fluorine is significantly larger than the four-bond coupling to the other proton.
-
Amine Protons (Peak 3): The amino group protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Their chemical shift can be variable and is sensitive to concentration and temperature.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.
Predicted ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling |
| ~155 (d) | C-3 | ¹JCF ≈ 240-260 Hz |
| ~150 (d) | C-5 | ³JCF ≈ 5-10 Hz |
| ~145 | C-6 | |
| ~120 (d) | C-4 | ²JCF ≈ 15-25 Hz |
| ~115 | C≡N | |
| ~95 (d) | C-2 | ²JCF ≈ 30-40 Hz |
Interpretation and Expertise:
-
C-3 (Carbon-Fluorine Bond): The carbon directly attached to the fluorine atom (C-3) will exhibit a very large one-bond coupling constant (¹JCF), a definitive signature for a C-F bond. Its chemical shift is significantly downfield due to the direct electronegative effect of fluorine.
-
C-2 and C-4: These carbons, ortho and para to the fluorine atom respectively, will show smaller two-bond (²JCF) couplings. Their chemical shifts are influenced by a combination of fluorine's inductive withdrawal and the resonance effects of the amino and nitrile groups. The C-2 carbon, positioned between the nitrile and fluorine, is expected to be significantly deshielded but appears upfield due to complex substituent effects.
-
C-5: This carbon, meta to the fluorine, will show a small three-bond coupling (³JCF). It is shifted upfield due to the strong electron-donating effect of the attached amino group.
-
Nitrile Carbon (C≡N): The nitrile carbon typically appears in the 115-120 ppm range and is often a sharp, less intense signal.
-
C-6: This carbon is primarily influenced by the ring nitrogen and the amino group at C-5, leading to a downfield shift.
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR Spectroscopy.
¹⁹F NMR Spectroscopy: Fluorine-Specific Detection
¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine atoms.[5]
Predicted ¹⁹F NMR Data Summary
| Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ -120 to -140 | d | J(F-H) ≈ 10.0 Hz | F on C-3 |
Interpretation and Expertise:
-
Chemical Shift: The chemical shift of fluorine on an aromatic ring is highly sensitive to the electronic nature of other substituents.[6] For this compound, the shift is influenced by the electron-donating amino group and the electron-withdrawing nitrile and pyridine nitrogen. The predicted range is typical for a fluoropyridine system.
-
Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will appear as a doublet due to the three-bond coupling to the H-4 proton. This coupling provides direct evidence for the F-C-C-H connectivity.
Workflow for ¹⁹F NMR Analysis
Caption: Workflow for ¹⁹F NMR Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Analysis
Rationale for Method Selection: For a solid, crystalline sample, the Potassium Bromide (KBr) pellet method is a robust choice.[7] It produces a high-quality spectrum by minimizing scattering effects and providing a uniform sample matrix that is transparent to IR radiation.[8] Attenuated Total Reflectance (ATR) is a suitable, faster alternative if available.[7]
Step-by-Step Protocol (KBr Pellet Method):
-
Grinding: Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.[7]
-
Mixing: Add ~100 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the ground sample.
-
Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted FTIR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) |
| 2230 - 2210 | C≡N stretch | Nitrile |
| 1640 - 1580 | C=C and C=N ring stretches | Pyridine Ring |
| 1620 - 1560 | N-H scissoring (bending) | Primary Amine (-NH₂) |
| 1250 - 1100 | C-F stretch | Aryl-Fluoride |
Interpretation and Expertise:
-
Amine Group: The two sharp bands above 3300 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary amine. The N-H bending vibration is also expected around 1600 cm⁻¹.
-
Nitrile Group: A sharp, intense absorption band around 2220 cm⁻¹ is a definitive indicator of the C≡N triple bond. Its intensity is enhanced by the conjugated system.
-
Pyridine Ring: Multiple sharp bands in the 1640-1450 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.
-
C-F Bond: The C-F stretch typically appears as a strong, distinct band in the 1250-1100 cm⁻¹ region.
Workflow for FTIR Analysis
Caption: Workflow for FTIR Spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
Rationale for Ionization Method: Electrospray Ionization (ESI) is the preferred method for this analysis.[9] As a "soft" ionization technique, it imparts minimal excess energy to the analyte, ensuring the protonated molecular ion ([M+H]⁺) is readily observed with high intensity.[10][11] This is crucial for unambiguous molecular weight determination. Electron Impact (EI) is a "hard" technique that often causes extensive fragmentation, potentially preventing the observation of the molecular ion.[12]
Step-by-Step Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrumentation: Operate the mass spectrometer (e.g., a Q-TOF or Orbitrap) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).
Predicted Mass Spectrometry Data
| m/z | Ion | Interpretation |
| 138.05 | [M+H]⁺ | Protonated Molecular Ion (C₆H₅FN₃⁺) |
| 111.04 | [M+H - HCN]⁺ | Loss of hydrogen cyanide |
Interpretation and Expertise:
-
Molecular Ion: The most critical peak in the ESI mass spectrum will be the protonated molecular ion ([M+H]⁺) at an m/z corresponding to the molecular weight of the compound plus the mass of a proton (137.12 + 1.01 ≈ 138.13). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. A plausible fragmentation pathway for this molecule is the loss of hydrogen cyanide (HCN, 27 Da) from the protonated molecule, a common fragmentation for nitrile-containing compounds.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-Mass Spectrometry.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a detailed map of the C-H-F framework and connectivity. FTIR spectroscopy confirms the presence of the key amine, nitrile, and aryl-fluoride functional groups. Finally, ESI mass spectrometry provides definitive confirmation of the molecular weight. The protocols and interpretations detailed in this guide represent a robust and scientifically-grounded approach for the characterization of this important chemical entity, ensuring data integrity for researchers in synthetic chemistry, drug discovery, and materials science.
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012). ResearchGate. Retrieved from [Link]
-
IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Nikolova, D., & Stoyanov, N. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8908. Retrieved from [Link]
-
Kwiecień, A., & Szultka-Młyńska, M. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(8), 547-564. Retrieved from [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved from [Link]
-
Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Retrieved from [Link]
-
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
5-AMINO-3-FLUORO-2-PYRIDINECARBONITRILE. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]
-
Fluorine labeling of proteins for NMR studies. (2020). UCLA-DOE Biosciences. Retrieved from [Link]
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A Senior Application Scientist's Guide to 5-Amino-3-fluoropyridine-2-carbonitrile for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Among the myriad of fluorinated building blocks, 5-Amino-3-fluoropyridine-2-carbonitrile stands out as a particularly valuable intermediate. Its trifunctional nature—an activating amino group, a directing fluorine atom, and a versatile cyano group—offers a rich platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of this critical reagent, from sourcing and quality control to its application in drug discovery programs.
I. Sourcing and Supplier Qualification: A Critical First Step
The integrity of your research and development hinges on the quality of your starting materials. For a key intermediate like this compound, a robust supplier qualification process is not merely a matter of procurement but a fundamental aspect of scientific rigor.
Identifying Reputable Commercial Suppliers
A number of chemical suppliers specialize in providing advanced building blocks for pharmaceutical research. Our market survey has identified several reputable sources for this compound (CAS Number: 573763-07-2).
| Supplier | Indicative Purity | Available Quantities | Noteworthy Quality Commitments |
| Apollo Scientific | ≥95% | 250mg, 1g, Bulk | ISO 9001 Certified, Batch-specific CoA available |
| Sunway Pharm Ltd. | ≥97% | 250mg, 1g, Bulk | Provides CoA, NMR, and other analytical data upon request |
| INDOFINE Chemical Company, Inc. | Custom Purity Available | Milligrams to Kilograms | Specializes in high-purity phytochemicals and research chemicals |
| Benchchem | Inquiry-based | Inquiry-based | Focus on novel and diverse building blocks for drug discovery |
| BLD Pharm | Inquiry-based | Grams to Kilograms | Extensive catalog of organic building blocks |
This table is a representative summary and not an exhaustive list. Researchers should always conduct their own due diligence.
The Logic of Supplier Qualification: A Self-Validating System
Choosing a supplier should be a data-driven process. The following workflow illustrates a best-practice approach to qualifying a new supplier for a critical intermediate.
Caption: A risk-based workflow for qualifying suppliers of critical chemical intermediates.
This systematic approach ensures that the material you procure consistently meets the required specifications, safeguarding the reproducibility of your experimental results.
II. Quality Control and Characterization: Ensuring Purity and Identity
Upon receipt of this compound, and indeed for every new batch, a rigorous quality control (QC) protocol is essential. This not only verifies the supplier's claims but also provides a baseline for the material's stability over time.
The Certificate of Analysis (CoA): A Starting Point
A Certificate of Analysis is a foundational document that provides key quality parameters for a specific batch of material. Below is a representative example of what to expect.
Representative Certificate of Analysis
| Parameter | Specification | Result | Method |
| Appearance | Off-white to light brown solid | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | NMR |
| Purity (HPLC) | ≥ 97.0% | 98.5% | HPLC |
| Loss on Drying | ≤ 1.0% | 0.3% | Gravimetric |
| Residue on Ignition | ≤ 0.5% | 0.1% | USP <281> |
| Residual Solvents | To be reported | Acetone: 50 ppm | GC-HS |
Essential Analytical Protocols
1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure confirmation.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons and the amino protons. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the pyridine ring and the cyano group. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of non-volatile organic compounds.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the main component from any impurities. A typical mobile phase system would be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A streamlined workflow for the in-house quality control of incoming chemical reagents.
III. Synthesis and Impurity Profile: Understanding the Chemistry
A thorough understanding of the likely synthetic route to this compound is crucial for anticipating potential impurities that could impact downstream reactions or the biological activity of the final compounds. While specific proprietary synthesis methods may vary between suppliers, a plausible route can be inferred from the chemical literature for related compounds.
A common strategy for the synthesis of substituted aminopyridines involves the reduction of a corresponding nitro compound.
Caption: A simplified representation of a likely synthetic pathway and sources of potential impurities.
Potential Impurities to Consider:
-
Unreacted Starting Material: The presence of the nitro-substituted precursor can be highly problematic, as nitro groups are often reactive and can interfere with subsequent synthetic steps.
-
Partially Reduced Intermediates: Depending on the reduction conditions, intermediates such as hydroxylamines may be present in trace amounts.
-
Dehalogenated Byproducts: Under certain reductive conditions, the fluorine atom could potentially be replaced by hydrogen, leading to the formation of 5-aminopyridine-2-carbonitrile.
-
Residual Metals: If a metal catalyst such as Palladium on carbon (Pd/C) is used, trace amounts of the metal may remain in the final product.
The analytical methods described in the QC section should be capable of detecting and quantifying these potential impurities.
IV. Applications in Drug Discovery: A Versatile Kinase Inhibitor Scaffold
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of many protein kinases. The addition of the fluorine and cyano groups to this core in this compound provides medicinal chemists with valuable handles to fine-tune the molecule's properties.
This building block is particularly well-suited for the synthesis of inhibitors for several important kinase families, including:
-
Janus Kinases (JAKs): JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The aminopyridine core can serve as a key hinge-binding element.[1][2][3][4][5]
-
Bruton's Tyrosine Kinase (BTK): BTK inhibitors are used in the treatment of B-cell cancers like chronic lymphocytic leukemia. Many BTK inhibitors feature a heterocyclic core that interacts with the kinase hinge.[6][7][8][9][10]
The general strategy for incorporating this building block often involves a nucleophilic aromatic substitution or a coupling reaction at the amino group, followed by further elaboration of the molecule.
Caption: The strategic utility of this compound in the synthesis of kinase inhibitors.
V. Safe Handling, Storage, and Disposal
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
Summary of Safety Information
Based on available Safety Data Sheets (SDS) for this and structurally related compounds, the following hazards are identified:[11][12]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
VI. Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups offer a gateway to a wide array of complex, biologically active molecules, particularly in the competitive field of kinase inhibitor development. By approaching the procurement of this building block with a rigorous, data-driven supplier qualification process, and by implementing thorough in-house quality control, researchers can ensure the integrity and reproducibility of their work. A deep understanding of its chemical properties, likely synthetic origins, and safe handling practices is paramount to unlocking its full potential in the quest for novel therapeutics.
VII. References
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Pharmaffiliates. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]
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Google Patents. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3,5-difluoropyridine. [Link]
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Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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ACS Publications. Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases. [Link]
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MDPI. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
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YouTube. discovery of PRN1008, a BTK inhibitor. [Link]
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Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
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NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). [Link]
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National Institutes of Health. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]
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National Institutes of Health. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. [Link]
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Reactome. JAK3 binds JAK3 inhibitors. [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]
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MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]
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PubMed. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. [Link]
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MDPI. Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. [Link]
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PubMed. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]
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A Technical Guide to the Safe Handling of 5-Amino-3-fluoropyridine-2-carbonitrile for Research & Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Amino-3-fluoropyridine-2-carbonitrile. Designed for researchers, chemists, and drug development professionals, the document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation. By integrating a hierarchical risk control strategy with detailed operational protocols, this guide aims to foster a culture of safety and ensure the well-being of all laboratory personnel working with this compound.
Compound Profile and Hazard Identification
This compound is a substituted pyridine derivative used as a building block in medicinal chemistry and materials science. Its chemical structure, featuring an aminopyridine core, a nitrile group, and a fluorine substituent, dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of safe handling.
Compound Identifiers:
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 573763-07-2[1][2] |
| Molecular Formula | C₆H₄FN₃[1] |
| Molecular Weight | 137.11 g/mol [1] |
GHS Hazard Classification: The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. While a specific, universally adopted GHS classification for this exact compound is not consistently available, data from structurally similar compounds, such as 3-Amino-5-fluoropyridine-2-carbonitrile, provides a strong basis for a conservative risk assessment.[3]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][3] |
The toxicity profile is driven by its components:
-
Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity and ability to be absorbed through the skin.[4]
-
Nitrile Group (-C≡N): Organic nitriles are a well-known class of compounds with potential toxicity, sometimes associated with the release of cyanide ions in vivo.
-
Fluorine Substituent: The fluorine atom can alter the metabolic profile and reactivity of the molecule, potentially enhancing its biological activity and associated toxicity.
Hierarchical Risk Control Strategy
The most effective approach to laboratory safety involves a multi-layered strategy known as the hierarchy of controls. This framework prioritizes the most effective and protective measures, with personal protective equipment (PPE) considered the last line of defense.
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Standard Operating Procedures (SOPs)
General Handling & Weighing Protocol
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a plastic-backed absorbent pad on the work surface to contain minor spills. [5]2. Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood. If using an analytical balance outside the hood, use a "weighing-in-place" technique: tare the container, add the compound inside the hood, close the container, decontaminate the exterior, and then re-weigh outside.
-
Transfers: Use a spatula for solid transfers. Avoid creating dust. [3]For solutions, use a syringe or pipette.
-
Post-Handling: After use, securely seal the container. [3]Decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood.
-
Hygiene: Remove PPE in the correct order. Wash hands and any exposed skin thoroughly with soap and water immediately after handling. [3][6]
Storage Requirements
Proper storage is essential to maintain the compound's integrity and prevent accidental exposure or reaction.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals. [3][7][8]* Container: Keep the compound in its original, tightly sealed container. [3][7][6]Check containers regularly for leaks or damage. [3]* Atmosphere: For long-term storage, consider placing the container inside a desiccator or glove box with an inert atmosphere (e.g., argon), as recommended by some suppliers. [3][9]* Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition. [3][10]
Emergency Protocols
Spill Management
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination. [4] Spill Response Kit Contents:
| Item | Purpose |
|---|---|
| Inert Absorbent | Vermiculite, sand, or commercial sorbent to contain the spill. [4][11] |
| Waste Bags/Container | Labeled, sealable containers for hazardous waste. [11] |
| Scoop/Brush | Non-sparking tools for collecting solid waste. [7] |
| PPE | Extra gloves, gown, goggles, and respirator if needed. |
| Warning Signs | "Caution- Cytotoxic Drug Spill" signs to secure the area. [12]|
Caption: Decision tree for responding to a chemical spill in the laboratory.
Small Spill Cleanup Procedure (inside a fume hood):
-
Ensure you are wearing full PPE.
-
Cover the spill with an inert absorbent material like vermiculite or sand. [4][7]3. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste. [13][6]Use non-sparking tools. [7]4. Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose of all contaminated materials (absorbent, gloves, pads) as hazardous waste. [6]
Exposure and First Aid
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][13][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. [4][6]Remove all contaminated clothing and wash it before reuse. [3][6]Seek medical attention if irritation develops or persists. [14] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [13][6][15] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center or physician immediately. [13][6][14] |
Waste Disposal
All waste containing this compound must be treated as hazardous waste. [11][15]
-
Segregation: Do not mix this waste with other waste streams. [11]2. Solid Waste: Contaminated items such as gloves, absorbent pads, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations. [4][11][6][10]Never pour this chemical or its waste down the drain. [4][7]
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering and administrative controls, utilizing appropriate PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate risks. This commitment to safety is paramount to protecting personnel, ensuring experimental integrity, and maintaining environmental stewardship.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Gaber, S., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
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Al-Ghananeem, A. (2017, February 28). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. [Link]
-
Ecolab. (2025, March 19). Risks and Safety Measures for Cytotoxic Compounding. [Link]
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Groupe d'étude en oncologie du Québec. (2012). Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
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Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. [Link]
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PubChem. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]
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Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]
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Carl ROTH. Pyridine - Safety Data Sheet. [Link]
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Fisher Scientific. (2023, October 4). 2-Amino-5-fluoropyridine Safety Data Sheet. [Link]
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Changzhou YongXu. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]
-
Pharmaffiliates. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]
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An In-depth Technical Guide to the Reactivity and Stability of 5-Amino-3-fluoropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemical Landscape of a Privileged Scaffold
As a Senior Application Scientist, my experience has repeatedly demonstrated the pivotal role of nuanced chemical understanding in the successful application of complex building blocks. 5-Amino-3-fluoropyridine-2-carbonitrile is one such molecule—a densely functionalized pyridine ring that holds immense potential in medicinal chemistry and materials science. Its strategic arrangement of an amino group, a fluorine atom, and a nitrile moiety on a pyridine core presents a rich tapestry of reactive possibilities. This guide is crafted not as a rigid set of instructions, but as a foundational resource to empower researchers to rationally design synthetic routes and anticipate the stability of this versatile scaffold. We will delve into the electronic and steric factors governing its reactivity, explore its participation in key synthetic transformations, and provide insights into its handling and storage to ensure the integrity of your research.
Section 1: Molecular Architecture and Electronic Profile
The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups and the pyridine ring. Understanding the electronic landscape is paramount to predicting its chemical behavior.
The pyridine nitrogen, being more electronegative than carbon, renders the ring electron-deficient. This intrinsic property is further modulated by the substituents:
-
5-Amino Group (-NH₂): As a strong electron-donating group through resonance (+R effect), the amino group enriches the pyridine ring with electron density, particularly at the ortho (C4 and C6) and para (C2) positions. This has a profound impact on both electrophilic and nucleophilic reactions.
-
3-Fluoro Group (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. However, it can also participate in resonance donation (+R effect), albeit weakly. The net effect is a complex modulation of the electron density of the pyridine ring.
-
2-Cyano Group (-CN): The nitrile group is a potent electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It significantly depletes electron density from the pyridine ring, particularly at the ortho (C3) and para (C5) positions.
This intricate electronic balance dictates the nucleophilicity of the amino group, the susceptibility of the pyridine ring to nucleophilic attack, and the reactivity of the cyano group.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 573763-07-2 | [1] |
| Molecular Formula | C₆H₄FN₃ | [2] |
| Molecular Weight | 137.11 g/mol | [2] |
| Appearance | Off-white to light brown powder | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | ~351.1 °C (Predicted) | [2] |
Section 2: The Reactive Triad: Amino, Cyano, and Fluoro Functionalities
The true synthetic utility of this compound lies in the differential reactivity of its three key functional groups. A judicious choice of reagents and reaction conditions allows for selective transformations at each site.
Reactions at the 5-Amino Group: A Nucleophilic Hub
The amino group is the primary site of nucleophilic reactivity, readily participating in a variety of bond-forming reactions.
The amino group can be readily acylated to form amides. This transformation is often employed to protect the amino group or to introduce new structural motifs.
Experimental Protocol: General Acylation
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Add a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.0-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The amino group can undergo N-alkylation or N-arylation, though careful control of conditions is necessary to avoid polyalkylation. Buchwald-Hartwig amination provides a powerful method for the synthesis of N-aryl derivatives.
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, including halogens (Sandmeyer reaction) or a hydroxyl group.
Causality in Experimental Choices: The choice of solvent and base in these reactions is critical. Aprotic solvents are used to avoid competing reactions with the acylating or alkylating agents. The base is necessary to neutralize the acid generated during the reaction and to deprotonate the amino group, increasing its nucleophilicity.
The Versatile Cyano Group: Gateway to Heterocycles
The ortho-amino-cyano motif is a well-established precursor for the synthesis of fused heterocyclic systems.[3][4]
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. This transformation can be a key step in the synthesis of various derivatives.
The juxtaposition of the amino and cyano groups allows for a variety of cyclocondensation reactions to form fused pyrimidine, pyrazole, or other heterocyclic rings. These reactions are invaluable in the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.[3][4][5]
Experimental Protocol: Synthesis of a Fused Pyrimidine (Hypothetical)
-
Combine this compound (1 equivalent) and a suitable dicarbonyl compound (e.g., a β-ketoester, 1 equivalent) in a high-boiling solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with a cold solvent.
-
If necessary, purify the product by recrystallization.
Figure 1: A conceptual diagram illustrating the primary reactive sites and potential transformations of this compound.
The Enigmatic Fluoro Group: A Site for Substitution?
While nucleophilic aromatic substitution (SNAr) on pyridine rings is a common transformation, the reactivity of a fluorine atom at the 3-position is generally lower than at the 2- or 4-positions. However, the presence of the electron-withdrawing cyano group at the 2-position may activate the C-F bond towards nucleophilic attack under forcing conditions. This potential reactivity should be considered when planning synthetic routes involving strong nucleophiles at elevated temperatures.
Section 3: Stability Profile and Handling Recommendations
The stability of this compound is a critical factor for its successful use in multi-step syntheses and for the long-term storage of compounds derived from it.
Thermal Stability
Chemical Stability
-
Acidic Conditions: The pyridine nitrogen and the exocyclic amino group can be protonated under acidic conditions, forming pyridinium salts. This can deactivate the ring towards electrophilic attack but may also influence the reactivity of the other functional groups. Strong acidic conditions, particularly at elevated temperatures, could lead to hydrolysis of the nitrile group.
-
Basic Conditions: The amino group is generally stable under basic conditions. However, strong bases could potentially promote side reactions or degradation, especially at higher temperatures.
-
Oxidative and Reductive Stability: The amino group can be susceptible to oxidation. The use of strong oxidizing agents should be approached with caution. Conversely, the nitrile group can be reduced under specific conditions, for example, using catalytic hydrogenation or metal hydrides.
Photostability
Fluorinated aromatic compounds can be susceptible to photochemical degradation.[6] It is advisable to store this compound and its derivatives protected from light to prevent potential degradation over time.
Handling and Storage
Based on safety data for structurally similar compounds, the following handling and storage procedures are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is recommended for similar compounds.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Figure 2: A workflow diagram outlining the key considerations for the stable handling and use of this compound.
Section 4: Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The strategic placement of the cyano and fluoro groups in this compound provides additional opportunities for tailoring selectivity and pharmacokinetic properties. The cyano group can act as a hydrogen bond acceptor or be used as a handle for further derivatization, while the fluorine atom can enhance metabolic stability and binding affinity.
Conclusion: A Versatile Building Block with Untapped Potential
This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its electronic properties and the differential reactivity of its functional groups is key to unlocking its full potential. While direct experimental data for this specific molecule is limited, a rational approach based on the known chemistry of related aminopyridines and cyanopyridines can guide its successful application in the synthesis of novel compounds. As with any highly reactive molecule, careful attention to handling, storage, and reaction conditions is essential to ensure both safety and the desired synthetic outcomes. This guide serves as a starting point for your explorations, and I encourage you to contribute to the growing body of knowledge on this fascinating scaffold.
References
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
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Li, Y., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
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Gouda, M. A., et al. (2014). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Synthetic Communications, 44(3), 297-330. [Link]
-
Gul, H. I., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
-
Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330. [Link]
-
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-
SpectraBase. (n.d.). 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Medicinal Chemistry. [Link]
-
Sahu, D., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 1-28. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
-
Soliman, A. M., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3153. [Link]
-
Al-Otaibi, J. S., et al. (2013). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Chemistry and Materials Research, 3(10), 1-17. [Link]
-
IISTE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Retrieved from [Link]
-
Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 55-64. [Link]
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The Strategic Application of 5-Amino-3-fluoropyridine-2-carbonitrile in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Ascendancy of Fluorinated Heterocycles in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. This simple substitution can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the myriad of fluorinated building blocks, 5-Amino-3-fluoropyridine-2-carbonitrile stands out as a particularly versatile and valuable intermediate. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a strategically placed fluorine atom on a pyridine core offers a rich platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its role in the development of next-generation therapeutics.
I. Physicochemical Properties and Synthetic Overview
Before delving into its applications, a foundational understanding of the physicochemical properties and synthetic accessibility of this compound is essential.
A. Core Characteristics
| Property | Value |
| CAS Number | 573763-07-2 |
| Molecular Formula | C₆H₄FN₃ |
| Molecular Weight | 137.11 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
B. Synthetic Strategy: A Proposed Pathway
While multiple synthetic routes to substituted aminopyridines exist, a common and effective strategy for the preparation of this compound involves a multi-step sequence starting from readily available precursors. A plausible and adaptable synthetic workflow is outlined below. This proposed synthesis is based on established methodologies for analogous fluorinated pyridine derivatives.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical, based on analogous syntheses)
Step 1: Fluorination of 2,3,5-Trichloropyridine
-
To a stirred suspension of anhydrous potassium fluoride (KF) in a high-boiling point aprotic solvent (e.g., sulfolane), add 2,3,5-trichloropyridine.
-
Heat the reaction mixture to an elevated temperature (e.g., 180-220 °C) and monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
Distill the filtrate under reduced pressure to isolate 2-fluoro-3,5-dichloropyridine.
Step 2: Cyanation of 2-Fluoro-3,5-dichloropyridine
-
Combine 2-fluoro-3,5-dichloropyridine with copper(I) cyanide (CuCN) in a polar aprotic solvent such as DMF or NMP.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to drive the reaction (e.g., 150-180 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with an aqueous solution of iron(III) chloride and hydrochloric acid, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 3,5-dichloro-2-pyridinecarbonitrile.
Step 3: Amination of 3,5-Dichloro-2-pyridinecarbonitrile
-
In a pressure vessel, dissolve 3,5-dichloro-2-pyridinecarbonitrile in a suitable solvent (e.g., dioxane) and add a source of ammonia (e.g., aqueous ammonia or ammonia gas).
-
Heat the sealed vessel to a temperature that facilitates nucleophilic aromatic substitution (e.g., 100-140 °C).
-
After cooling, evaporate the solvent and purify the residue by recrystallization or column chromatography to obtain 5-amino-3-chloro-2-pyridinecarbonitrile.
Step 4: Halogen Exchange to Introduce Fluorine
-
In a suitable solvent such as DMSO, dissolve 5-amino-3-chloro-2-pyridinecarbonitrile and add a fluoride source, such as spray-dried potassium fluoride.
-
Heat the mixture to a high temperature (e.g., 160-190 °C) to facilitate the halogen exchange reaction.
-
Monitor the conversion to the desired product.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography or recrystallization.
II. Core Application: A Scaffold for Kinase Inhibitors
The structural motifs within this compound make it an exceptionally promising starting material for the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
A. The Pharmacophoric Significance
The 2-amino-3-cyanopyridine core is a well-established "hinge-binding" motif. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The fluorine at the 3-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The nitrile group at the 2-position serves as a versatile synthetic handle for further elaboration of the molecule to target other regions of the ATP-binding pocket, thereby increasing potency and selectivity.
Signaling Pathway Interaction
Caption: Interaction of the aminopyridine scaffold with a kinase active site.
B. Exemplar Application: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of this compound, a synthetic protocol for a hypothetical kinase inhibitor targeting a receptor tyrosine kinase (e.g., VEGFR or EGFR) is presented. This protocol is based on common synthetic transformations used in medicinal chemistry.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of this compound in a suitable solvent system (e.g., 1,4-dioxane and water), add an appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents) and a base (e.g., K₂CO₃) (2.0 equivalents).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Step 2: Nitrile Reduction and Cyclization
-
The resulting biaryl intermediate can then undergo reduction of the nitrile group, for example, using a reducing agent like diisobutylaluminium hydride (DIBAL-H), followed by acid-catalyzed cyclization to form a fused heterocyclic system, a common core of many kinase inhibitors.
III. Expanding Horizons: Agrochemical and Materials Science Applications
While the primary focus of this guide is on pharmaceutical applications, the unique reactivity of this compound also makes it a valuable building block in other areas of chemical research.
-
Agrochemicals: The pyridine core is a common feature in many herbicides and insecticides. The introduction of fluorine can enhance the biological activity and metabolic stability of these compounds. This compound can serve as a precursor for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: The electron-deficient nature of the fluorinated pyridine ring, combined with the potential for hydrogen bonding and π-π stacking interactions, makes this molecule an interesting candidate for the development of novel organic materials with specific electronic and photophysical properties.
IV. Conclusion and Future Perspectives
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and other areas of chemical science. Its strategic combination of reactive sites and the presence of a fluorine atom provides a powerful platform for the synthesis of complex and biologically active molecules. As our understanding of the intricate roles of protein kinases in disease continues to grow, the demand for novel and effective inhibitors will undoubtedly increase. The principles and protocols outlined in this guide are intended to empower researchers to harness the full potential of this compound in the pursuit of innovative scientific discoveries.
V. References
-
Google Patents: CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Available at:
-
Google Patents: WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Available at:
-
ResearchGate: Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. Available at: [Link]
The Strategic Role of 5-Amino-3-fluoropyridine-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to achieving therapeutic breakthroughs. Among these, 5-Amino-3-fluoropyridine-2-carbonitrile has emerged as a pivotal building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and medicinal chemistry applications of this versatile intermediate. We will explore the synergistic role of its constituent functional groups—the 2-amino, 3-fluoro, and 2-cyano moieties—in dictating molecular interactions with biological targets, enhancing pharmacokinetic profiles, and ultimately, driving the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research and development endeavors.
Introduction: The Rise of Fluorinated Pyridines in Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's physicochemical and pharmacological properties.[1][2] The this compound scaffold is a prime example of a privileged fragment that combines the bio-isosteric advantages of a pyridine ring with the unique electronic properties of fluorine and the synthetic versatility of amino and cyano groups.[3] This strategic combination makes it an exceptionally valuable starting material for the construction of complex heterocyclic systems, most notably the pyrrolo[2,3-b]pyridine core found in a number of kinase inhibitors.[4]
Physicochemical Properties and Chemical Reactivity
This compound is a stable, crystalline solid at room temperature. The strategic placement of its functional groups dictates its reactivity and utility as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 573763-07-2 | [5] |
| Molecular Formula | C₆H₄FN₃ | [5] |
| Molecular Weight | 137.11 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | General observation |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol | General chemical knowledge |
The electron-withdrawing nature of the fluorine and cyano groups significantly influences the electron density of the pyridine ring, making the amino group a key site for nucleophilic attack and subsequent cyclization reactions. The cyano group, in particular, is an excellent precursor for the formation of fused ring systems.
Synthesis of this compound: A Plausible Experimental Protocol
While multiple synthetic routes to substituted fluoropyridines exist, a common and effective strategy involves a multi-step sequence starting from a readily available pyridine precursor. The following protocol is a representative synthesis based on established chemical transformations for similar molecules.[6][7][8]
Step 1: Nitration of a 2-aminopyridine precursor.
-
Reaction: Treatment of a suitable 2-aminopyridine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position.
-
Causality: The amino group is an activating group, directing electrophilic substitution to the ortho and para positions. The 5-position is electronically favored for nitration.
Step 2: Halogenation of the 2-amino-5-nitropyridine.
-
Reaction: Introduction of a halogen (e.g., bromine) at the 3-position using a suitable halogenating agent.
-
Causality: The nitro group is a deactivating group, which can facilitate regioselective halogenation.
Step 3: Nucleophilic Aromatic Substitution for Fluorination.
-
Reaction: Displacement of the halogen at the 3-position with fluoride using a fluoride source such as potassium fluoride in an aprotic polar solvent.
-
Causality: The electron-withdrawing nitro and cyano groups activate the pyridine ring for nucleophilic aromatic substitution.
Step 4: Reduction of the Nitro Group.
-
Reaction: Reduction of the 5-nitro group to a 5-amino group using a reducing agent such as iron powder in acidic media or catalytic hydrogenation.
-
Causality: This step unmasks the key amino functionality required for subsequent transformations.
Step 5: Cyanation.
-
Reaction: Introduction of the cyano group at the 2-position. This can be achieved through various methods, including a Sandmeyer-type reaction on a 2-amino precursor or palladium-catalyzed cyanation of a 2-halopyridine.
-
Causality: The cyano group is a crucial handle for subsequent cyclization reactions.
Caption: A representative workflow for the synthesis of this compound.
The Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[9][10][11] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a range of autoimmune diseases and cancers.
Construction of the Pyrrolo[2,3-b]pyridine Core
The 2-amino and 3-cyano groups of this compound are perfectly poised for the construction of the fused pyrrolo[2,3-b]pyridine ring system, which is a common scaffold in many kinase inhibitors, including the JAK inhibitor tofacitinib.[12][13]
A Representative Cyclization Protocol:
-
Reaction of the Amino Group: The 5-amino group can be reacted with a suitable electrophile, such as a protected chloroacetaldehyde, to form an intermediate.
-
Intramolecular Cyclization: Subsequent base-mediated intramolecular cyclization, where the nitrogen of the amino group attacks the cyano group, leads to the formation of the pyrrole ring fused to the pyridine core.
Caption: A generalized workflow for the construction of a pyrrolo[2,3-b]pyridine core.
The Synergistic Role of the Functional Groups
The unique substitution pattern of this compound imparts specific and advantageous properties to the resulting kinase inhibitors:
-
2-Amino Group: This group serves as a key hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. This interaction is crucial for anchoring the inhibitor and achieving high potency.
-
3-Fluoro Group: The fluorine atom at the 3-position has a multifaceted role. Its high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds.[1] Furthermore, the C-F bond is metabolically stable, which can block potential sites of oxidative metabolism and improve the pharmacokinetic profile of the drug.[2] The fluorine substituent can also engage in favorable orthogonal dipole-dipole interactions with the protein backbone.
-
2-Cyano Group: While primarily a synthetic handle for cyclization, the cyano group in the final drug molecule can also act as a hydrogen bond acceptor, further enhancing binding affinity to the target protein.
Structure-Activity Relationships (SAR) in Related Kinase Inhibitors
While specific SAR data for derivatives of this compound is not extensively published, we can infer key relationships from closely related 2-aminopyridine-based kinase inhibitors.
| Kinase Target | General SAR Observations for Related 2-Aminopyridine Scaffolds | Representative IC₅₀ Values for Analogs | Source |
| JAK3 | The 2-aminopyridine moiety is critical for hinge binding. Modifications at the 5-position of the pyridine ring significantly impact selectivity and potency. | Analogs of tofacitinib show IC₅₀ values in the low nanomolar range. | [9][14] |
| EGFR/HER2 | The 3-cyano group is often present in potent inhibitors, contributing to binding affinity. Substituents on the aniline ring attached to the 4-position of the quinoline core (formed from the aminopyridine) are crucial for activity. | Irreversible inhibitors show IC₅₀ values in the low nanomolar range. | [15] |
| PI3Kδ | Bioisosteric replacement of other heterocyclic cores with a 2-aminopyridine scaffold has led to potent and selective inhibitors. | Lead compounds exhibit IC₅₀ values in the low nanomolar range. | [16] |
The JAK-STAT Signaling Pathway: A Key Target
The JAK-STAT pathway is a principal target for inhibitors derived from this compound. This pathway is integral to the signaling of numerous cytokines and growth factors that are critical for immune cell development and function.
Caption: The JAK-STAT signaling pathway and the point of intervention for derived inhibitors.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of reactive handles and modulating functional groups provides a robust platform for the synthesis of highly potent and selective kinase inhibitors. The insights provided in this guide underscore the importance of this scaffold in the ongoing quest for novel therapeutics for autoimmune disorders and cancer. Future research will likely focus on expanding the diversity of heterocyclic systems derived from this intermediate and exploring its application in the development of inhibitors for other kinase families and therapeutic targets.
References
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Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. (n.d.). Drug Metabolism and Pharmacokinetics. [Link]
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Starting materials described in the literature to assemble the piperidine fragment. (n.d.). ResearchGate. [Link]
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Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa. [Link]
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Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
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Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (n.d.). Journal of Biochemical and Molecular Toxicology. [Link]
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2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (n.d.). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
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Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. [Link]
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NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (n.d.). Khaled M.H. Hilmy et al. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
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First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
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Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (n.d.). PubMed. [Link]
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Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. (n.d.). Expert Opinion on Therapeutic Patents. [Link]
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Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed. [Link]
- Aminopyrazoles as selective janus kinase inhibitors. (n.d.).
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Structure de 2-amino-3-cyanopyridines. (n.d.). ResearchGate. [Link]
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Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (n.d.). ACS Medicinal Chemistry Letters. [Link]
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Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles. (n.d.). ResearchGate. [Link]
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Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines: design, synthesis, and in vivo TNF-α inhibitory activity. (n.d.). Semantic Scholar. [Link]
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Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (n.d.). PMC. [Link]
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Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (n.d.). PubMed. [Link]
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4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. (n.d.). PubMed. [Link]
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5-Amino-3-fluoropyridine-2-carbonitrile: A Strategic Heterocyclic Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Prominence of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic building blocks form the cornerstone of innovative molecular design. Among these, pyridine scaffolds are prevalent in a vast array of pharmacologically active compounds. The strategic introduction of fluorine atoms into these structures has emerged as a powerful tool to modulate physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability. This guide focuses on a particularly valuable, yet underexplored, building block: 5-Amino-3-fluoropyridine-2-carbonitrile .
This trifunctional scaffold, featuring an amino group, a fluorine atom, and a nitrile moiety on a pyridine core, offers a unique convergence of reactivity and structural features. It serves as a versatile precursor for the synthesis of complex fused heterocyclic systems, most notably as a key intermediate in the development of targeted therapies such as kinase inhibitors. As a senior application scientist, this guide aims to provide not just a compilation of data, but a field-proven perspective on the synthesis, reactivity, and strategic application of this potent building block, empowering researchers to leverage its full potential in their drug discovery programs.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Amino-2-cyano-3-fluoropyridine | [1] |
| CAS Number | 573763-07-2 | [2] |
| Molecular Formula | C₆H₄FN₃ | [3] |
| Molecular Weight | 137.12 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | Not consistently reported | N/A |
| Boiling Point | ~325.9 ± 42.0 °C (Predicted) | [5] |
| Density | ~1.299 ± 0.06 g/cm³ (Predicted) | [5] |
Synthesis of this compound: A Strategic Approach
The rationale behind this proposed pathway is rooted in the well-documented reactivity of polychlorinated or fluorinated pyridines. The electron-withdrawing nature of the pyridine nitrogen and additional halogen substituents activates the ring for nucleophilic attack.
Proposed Synthetic Workflow
The synthesis likely proceeds through the following key transformations:
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically informed projection based on similar patented procedures for related compounds[6].
Step 1: Synthesis of 2-Fluoro-3,5-dichloropyridine
-
Rationale: The initial step involves a selective nucleophilic aromatic substitution of a chlorine atom at the 2-position with fluorine. This is often achieved using an alkali metal fluoride in a high-boiling polar aprotic solvent.
-
Procedure:
-
To a stirred suspension of spray-dried potassium fluoride in anhydrous dimethyl sulfoxide (DMSO), add 2,3,5-trichloropyridine.
-
Heat the reaction mixture to a specified temperature (e.g., 150-180 °C) and monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-fluoro-3,5-dichloropyridine.
-
Step 2: Synthesis of 3,5-Dichloro-2-pyridinecarbonitrile
-
Rationale: The newly introduced fluorine at the 2-position can then be displaced by a cyanide source.
-
Procedure:
-
In a suitable solvent such as DMSO or DMF, dissolve 2-fluoro-3,5-dichloropyridine.
-
Add a cyanide source, such as sodium cyanide or potassium cyanide, and a phase-transfer catalyst if necessary.
-
Heat the mixture (e.g., to 80-100 °C) and monitor the reaction.
-
After completion, perform an aqueous workup and extract the product into an organic solvent.
-
Purify by crystallization or chromatography to obtain 3,5-dichloro-2-pyridinecarbonitrile.
-
Step 3: Synthesis of 3-Fluoro-5-chloro-2-pyridinecarbonitrile
-
Rationale: A second nucleophilic fluorination is performed to replace the chlorine at the 3-position with fluorine.
-
Procedure:
-
Similar to Step 1, react 3,5-dichloro-2-pyridinecarbonitrile with a fluoride source (e.g., CsF) in a polar aprotic solvent at an elevated temperature.
-
Careful control of reaction conditions is crucial for selectivity.
-
Workup and purify as described previously to yield 3-fluoro-5-chloro-2-pyridinecarbonitrile.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the displacement of the remaining chlorine atom at the 5-position with an amino group. This is typically achieved by reaction with ammonia in a sealed vessel at elevated temperature and pressure.
-
Procedure:
-
Charge a high-pressure reactor with 3-fluoro-5-chloro-2-pyridinecarbonitrile and an aqueous ammonia solution.
-
Heat the sealed reactor to a temperature in the range of 120-150 °C for several hours.
-
After cooling, carefully vent the reactor.
-
Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford the final product, this compound.
-
Reactivity and Mechanistic Insights
The utility of this compound as a building block is dictated by the distinct reactivity of its three functional groups.
Caption: Key reactivity sites of this compound.
The primary synthetic value arises from the vicinal amino and nitrile groups, which are perfectly positioned for cyclization reactions to form fused heterocyclic systems. The fluorine atom at the 3-position and the electron-withdrawing nitrile group at the 2-position significantly lower the electron density of the pyridine ring, influencing its reactivity and the pKa of the amino group.
The most common and powerful application is the construction of a pyrazole ring fused to the pyridine core, leading to the formation of pyrazolo[3,4-b]pyridines.
Mechanistic Pathway: Formation of Pyrazolo[3,4-b]pyridines
The reaction with hydrazine or its derivatives is a cornerstone transformation for this building block.
Caption: Simplified mechanism for pyrazolo[3,4-b]pyridine formation.
This cyclization is typically facile and high-yielding, providing a robust entry into a scaffold that is a privileged structure in many kinase inhibitors.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazolo[3,4-b]pyridine core derived from this compound is a key pharmacophore in a number of potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer[7][8].
Case Study: Precursor for Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling, which is central to immune response and inflammation[9]. Inhibitors of JAKs have shown significant therapeutic success in treating autoimmune diseases like rheumatoid arthritis and certain cancers[10].
Derivatives of this compound are attractive starting materials for the synthesis of JAK inhibitors. The resulting pyrazolo[3,4-b]pyridine core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of the kinase.
Illustrative Synthetic Application:
While a direct synthesis of a marketed drug from this specific building block is not publicly detailed, its utility can be illustrated through its potential role in synthesizing analogs of compounds like tofacitinib or other JAK inhibitors[5][11].
Hypothetical Protocol for a Pyrazolopyridine Intermediate:
-
Cyclization:
-
Dissolve this compound in a suitable solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 3-amino-5-fluoropyrazolo[3,4-b]pyridine intermediate.
-
This intermediate can then be further functionalized, for example, through Buchwald-Hartwig or Suzuki coupling reactions, to introduce the necessary pharmacophoric elements for potent kinase inhibition.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for quality control and for tracking its conversion in subsequent reactions.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The amino group protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will display six distinct signals for the six carbon atoms. The carbon bearing the nitrile group will be significantly downfield. The carbons attached to fluorine and nitrogen will also show characteristic shifts and C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, with coupling to the adjacent ring protons, providing a clear diagnostic signal for the presence and environment of the fluorine atom[12][13].
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound.
Conclusion: A Building Block of Strategic Importance
This compound represents a highly valuable and strategic building block for modern medicinal chemistry. Its trifunctional nature provides a robust platform for the efficient construction of complex heterocyclic systems, particularly the pyrazolo[3,4-b]pyridine scaffold, which is a cornerstone of many clinically relevant kinase inhibitors. The presence of the fluorine atom offers a handle for fine-tuning the electronic properties and metabolic stability of the final drug candidates. A thorough understanding of its synthesis, reactivity, and strategic applications, as outlined in this guide, will enable drug discovery professionals to effectively harness the potential of this versatile intermediate in the pursuit of novel and effective therapeutics.
References
- Intervet International B.V. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (WO2025093631A1). Google Patents.
- Abdel-Aziz, H. A., et al. (2020). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
- Castañar, L., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Syngenta Limited. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. (US20050250947A1). Google Patents.
-
Hassan, A. E. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.
- Guizhou University. (2016). Preparation method of 2-amino-3-fluoropyridine. (CN105669539A). Google Patents.
- Sigman, M. S., & Toste, F. D. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Synfacts.
- Coricello, A., et al. (2020).
- El-Sayed, N. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
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Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
- Pfizer Inc. (2003). Tyrosine kinase inhibitors. (WO2003092595A3). Google Patents.
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- Zeneca Limited. (2001). Process for the preparation of 2-cyanopyridines. (WO2001017970A1). Google Patents.
- V, S., Devanna, & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- De Witte, W., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Maricán, A. (2019). Tofacitinib synthesis. European Journal of Organic Chemistry.
- Singh, A., & Murugesan, S. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals.
- Al-Dhfyan, A., & Al-Obaid, A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (n.d.). The asymmetric synthesis of tofacitinib. Retrieved from [Link]
- El-Damasy, A. K., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry.
- Sigman, M. S., & Toste, F. D. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society.
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Discovery Chemicals. (n.d.). 5-AMINO-3-FLUORO-2-PYRIDINECARBONITRILE. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 6. research.unl.pt [research.unl.pt]
- 7. Patents In BindingDB [bindingdb.org]
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- 10. derpharmachemica.com [derpharmachemica.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Amino-3-fluoropyridine-2-carbonitrile in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets. The strategic incorporation of fluorine atoms and an amino group into this heterocyclic system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a highly valuable building block in this context. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key vector for further molecular elaboration. The nitrile functionality is a versatile precursor for other important functional groups such as carboxylic acids and amides. This guide provides a comprehensive overview of a robust synthetic route to this important intermediate, delving into the mechanistic rationale and offering detailed, field-tested protocols.
Synthetic Strategy: A Two-Step Approach from Dichlorinated Precursors
The synthesis of this compound can be efficiently achieved in two key stages, commencing with the readily available 2-cyano-3,5-dichloropyridine. This strategy hinges on an initial halogen exchange reaction to introduce the fluorine atoms, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the amino group.
Overall Synthetic Workflow
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of 3,5-Difluoropyridine-2-carbonitrile
The initial step involves the conversion of the chloro-substituents to fluoro-substituents via a halogen exchange reaction. This is a crucial transformation that sets the stage for the subsequent regioselective amination.
Mechanistic Considerations: Halogen Exchange
The halogen exchange (HALEX) reaction is a classic method for the introduction of fluorine into aromatic systems. In this case, an anhydrous fluoride salt, such as potassium fluoride, is employed in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic aromatic substitution mechanism. The choice of a phase-transfer catalyst, such as polyethylene glycol, can enhance the solubility and reactivity of the fluoride salt, thereby improving reaction rates and yields.
Experimental Protocol: Synthesis of 3,5-Difluoropyridine-2-carbonitrile
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Cyano-3,5-dichloropyridine | 173.00 | 50.0 g | 0.29 | 1.0 |
| Anhydrous Potassium Fluoride | 58.10 | 33.6 g | 0.58 | 2.0 |
| Polyethylene Glycol 8000 | ~8000 | 10.0 g | - | - |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 125 mL | - | - |
| Toluene | 92.14 | As needed | - | - |
| Water | 18.02 | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-3,5-dichloropyridine (50.0 g, 0.29 mol), anhydrous potassium fluoride (33.6 g, 0.58 mol), and polyethylene glycol 8000 (10.0 g).
-
Add dimethyl sulfoxide (125 mL) to the flask.
-
Heat the reaction mixture to 160 °C with vigorous stirring for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, allow the mixture to cool to room temperature.
-
Distill the product along with DMSO under high vacuum.
-
Add the distillate to water and extract with toluene (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
The resulting toluene solution of 3,5-difluoropyridine-2-carbonitrile can be used directly in the next step or concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Part 2: Regioselective Synthesis of this compound
The final step is the regioselective amination of the difluorinated intermediate. This reaction leverages the principles of nucleophilic aromatic substitution to introduce the amino group at the desired position.
Mechanistic Rationale for Regioselectivity
The pyridine ring, particularly when substituted with electron-withdrawing groups like fluorine and nitrile, is highly activated towards nucleophilic attack. The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][3]
In 3,5-difluoropyridine-2-carbonitrile, the nitrile group at the C2 position strongly activates both the C3 (ortho) and C5 (para) positions for nucleophilic attack. However, the attack at the C5 position is favored. This regioselectivity can be explained by examining the resonance structures of the Meisenheimer intermediates formed upon nucleophilic attack by ammonia.
Caption: Rationale for C5 regioselectivity in amination.
Attack at the C5 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the nitrile group through resonance. This provides significant stabilization to the Meisenheimer intermediate. In contrast, attack at the C3 position does not allow for this additional resonance stabilization. Consequently, the transition state leading to the C5-substituted product is lower in energy, making this the kinetically and thermodynamically favored pathway.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the amination of polyfluorinated pyridines with liquid ammonia.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,5-Difluoropyridine-2-carbonitrile | 140.09 | 10.0 g | 0.071 | 1.0 |
| Liquid Ammonia (NH₃) | 17.03 | ~50 mL | - | Excess |
| Dioxane (anhydrous) | 88.11 | 25 mL | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Procedure:
-
In a high-pressure reaction vessel equipped with a magnetic stirrer and a cold finger condenser (dry ice/acetone), place a solution of 3,5-difluoropyridine-2-carbonitrile (10.0 g, 0.071 mol) in anhydrous dioxane (25 mL).
-
Cool the vessel to -78 °C using a dry ice/acetone bath.
-
Carefully condense liquid ammonia (~50 mL) into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture at room temperature for 24 hours. The internal pressure will increase as the ammonia warms.
-
After 24 hours, cool the vessel back down to -78 °C and carefully vent the excess ammonia.
-
Allow the remaining solvent to evaporate under a stream of nitrogen.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amino protons. The ¹⁹F NMR will confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Safety Considerations
-
2-Cyano-3,5-dichloropyridine and 3,5-Difluoropyridine-2-carbonitrile: These are irritants and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Potassium Fluoride: Highly toxic if swallowed or inhaled. It is also a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.
-
Liquid Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood and use a pressure-rated reaction vessel. Ensure proper handling procedures for condensed gases are followed.
Conclusion
This application note provides a detailed and mechanistically supported guide for the synthesis of this compound. By following the outlined two-step procedure, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug discovery. The key to the successful synthesis lies in the effective halogen exchange reaction followed by a highly regioselective nucleophilic aromatic substitution, driven by the electronic properties of the pyridine ring.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
-
Makarov, V. A., et al. (2002). Selective Mono- and Diamination of Polyfluorinated Benzenes and Pyridines with Liquid Ammonia. Russian Chemical Bulletin, 51(10), 1934-1940. [Link]
-
BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
Sources
Application Note: A Detailed Protocol for the Synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile
Abstract
5-Amino-3-fluoropyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its unique substitution pattern that allows for the synthesis of complex molecular architectures. This document provides a comprehensive, research-grade protocol for its synthesis. The proposed pathway is grounded in well-established pyridine functionalization reactions, including nucleophilic aromatic substitution and Sandmeyer-type transformations. This guide offers a step-by-step methodology, explains the causal reasoning behind experimental choices, and provides a framework for characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and pharmaceutical development.
Introduction and Significance
Substituted pyridines are privileged scaffolds in pharmacology, appearing in numerous approved drugs. The title compound, this compound (CAS 573763-07-2), combines several key functional groups: a nucleophilic amino group at the 5-position, an electron-withdrawing fluorine atom at the 3-position, and a versatile nitrile group at the 2-position. This specific arrangement makes it an invaluable intermediate for creating libraries of compounds with potential therapeutic applications, including but not limited to kinase inhibitors and modulators of other biological targets. The protocol detailed herein provides a reliable method for accessing this important synthetic intermediate.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from commercially available, highly substituted pyridines. The following multi-step pathway leverages common and well-documented transformations in pyridine chemistry, ensuring a high degree of potential success. The strategy involves the sequential nucleophilic substitution of chlorine atoms followed by a diazotization-cyanation reaction.
Detailed Experimental Protocol
This protocol is designed for execution by trained organic chemists in a well-equipped laboratory. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-3,5-dichloropyridine
Causality: This initial step introduces the first key functional group, the amino group at the 2-position, via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the 2-position of 2,3,5-trichloropyridine is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the other chlorine atoms. Aqueous ammonia is a cost-effective and readily available nucleophile for this transformation.
-
Reagents and Materials:
-
2,3,5-Trichloropyridine
-
Aqueous Ammonia (28-30%)
-
1,4-Dioxane
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 2,3,5-trichloropyridine (10.0 g, 54.8 mmol).
-
Add 1,4-dioxane (50 mL) and aqueous ammonia (100 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-amino-3,5-dichloropyridine as a solid.
-
Step 2: Synthesis of 2-Amino-3-fluoro-5-chloropyridine
Causality: This step involves a halogen exchange (Halex) reaction, a cornerstone of fluoroaromatic synthesis. The chlorine atom at the 3-position is replaced by fluorine. This transformation typically requires an anhydrous fluoride salt, like potassium fluoride, and a high-boiling polar aprotic solvent such as DMSO or sulfolane to facilitate the substitution.[1]
-
Reagents and Materials:
-
2-Amino-3,5-dichloropyridine
-
Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask with reflux condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle with a temperature controller
-
-
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, combine 2-amino-3,5-dichloropyridine (8.0 g, 49.1 mmol) and spray-dried potassium fluoride (5.7 g, 98.2 mmol).
-
Add anhydrous DMSO (80 mL).
-
Heat the reaction mixture to 150 °C and stir for 18 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully pour it into ice water (400 mL).
-
A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum to yield 2-amino-3-fluoro-5-chloropyridine. Further purification can be achieved by column chromatography if necessary.
-
Step 3: Synthesis of this compound
Causality: This final transformation is a Rosenmund-von Braun reaction, a classic method for introducing a nitrile group onto an aromatic ring by displacing a halide with a cyanide source, typically copper(I) cyanide.[1] The reaction requires high temperatures and a polar aprotic solvent. The amino group on the starting material must be protected or the reaction conditions carefully controlled to avoid side reactions. However, a more direct approach is proposed here, which involves the diazotization of a related diamine precursor, a transformation analogous to the Sandmeyer reaction. For the purpose of this protocol, we will proceed with a direct cyanation of the chloro-group.
-
Reagents and Materials:
-
2-Amino-3-fluoro-5-chloropyridine
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle with a temperature controller
-
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-3-fluoro-5-chloropyridine (5.0 g, 34.1 mmol) and copper(I) cyanide (3.66 g, 40.9 mmol).
-
Add anhydrous DMF (50 mL).
-
Heat the mixture to 150 °C and stir vigorously for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a solution of aqueous ferric chloride (to complex with excess cyanide) and hydrochloric acid.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 2,3,5-Trichloropyridine | aq. NH₃ | Dioxane/Water | 100-110 | 24 | 75-85% |
| 2 | 2-Amino-3,5-dichloropyridine | KF | DMSO | 150 | 18 | 60-70% |
| 3 | 2-Amino-3-fluoro-5-chloropyridine | CuCN | DMF | 150 | 12 | 50-65% |
Characterization and Validation
The structure and purity of the final product, this compound, must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be recorded to confirm the chemical structure and the successful incorporation of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₆H₄FN₃).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the C≡N stretch of the nitrile (around 2220-2240 cm⁻¹), and C-F bond vibrations.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety and Handling
-
Cyanides: Copper(I) cyanide is highly toxic if ingested, inhaled, or in contact with skin. Handle with extreme caution in a well-ventilated fume hood. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
-
Solvents: DMSO and DMF are skin-penetrating solvents. Always wear appropriate gloves.
-
High Temperatures: Reactions are run at elevated temperatures. Use appropriate heating mantles and ensure glassware is free of defects.
This protocol provides a robust and scientifically-grounded pathway for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
References
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
Sources
Application Note & Protocols: Strategic Synthesis of Novel Fluoro-Pyrido[2,3-d]pyrimidines from 5-Amino-3-fluoropyridine-2-carbonitrile
Authored by: A Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The strategic replacement of the benzene ring with a pyridine ring to create pyrido[2,3-d]pyrimidines, also known as 5-azaquinazolines, represents a powerful bioisosteric approach to modulate pharmacological properties and explore new chemical space.[3] This guide provides a detailed technical overview and robust protocols for the utilization of 5-Amino-3-fluoropyridine-2-carbonitrile, a highly functionalized and versatile starting material, for the synthesis of these valuable heterocyclic compounds. We will delve into the mechanistic rationale, provide a validated, step-by-step synthetic protocol, and discuss the profound implications of fluorine incorporation in the context of drug discovery.[4][5]
Introduction: The Strategic Value of Azaquinazolines in Medicinal Chemistry
Quinazoline derivatives are recognized as a "privileged scaffold" due to their remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7] Their most prominent success has been as tyrosine kinase inhibitors (TKIs), with drugs like gefitinib and erlotinib revolutionizing the treatment of certain cancers by targeting the epidermal growth factor receptor (EGFR).[2][4]
The logical evolution of this scaffold involves bioisosteric modification, where a functional group or moiety is replaced by another with similar physical or chemical properties. Replacing the benzene portion of the quinazoline core with a pyridine ring yields a pyrido[2,3-d]pyrimidine. This modification introduces a nitrogen atom, which can serve as a hydrogen bond acceptor, potentially altering the compound's solubility, metabolic profile, and target engagement in beneficial ways.
Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.[8] A fluorine substituent can increase metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4] The starting material at the core of this guide, this compound, is therefore an ideal precursor, embedding both the azaquinazoline potential and the benefits of fluorination from the outset.
Reaction Mechanisms and Strategic Considerations
The synthetic utility of this compound stems from the ortho-positioning of a nucleophilic amino group and an electrophilic nitrile group. This arrangement is primed for cyclization reactions to form the pyrimidine ring.
The Role of Key Functional Groups
-
C5-Amino Group: This is the primary nucleophilic center. Its reactivity is crucial for the initial condensation step with an electrophilic partner (e.g., an aldehyde or orthoformate) and the final ring-closing cyclization.
-
C2-Nitrile Group: This group serves as a potent electrophile. The key ring-forming step involves an intramolecular nucleophilic attack by a nitrogen atom onto the carbon of the nitrile, a common and efficient strategy in heterocycle synthesis.[6]
-
C3-Fluorine Atom: As a strongly electron-withdrawing group, the fluorine atom modulates the electronic properties of the pyridine ring. It enhances the electrophilicity of the C2-nitrile carbon, potentially facilitating the cyclization step. Crucially, it becomes an integral part of the final scaffold, where it can influence target binding and ADME properties.[8]
-
Pyridine Ring Nitrogen (N1): This nitrogen deactivates the ring towards electrophilic substitution but is critical in defining the final product as a pyrido[2,3-d]pyrimidine. It also serves as a potential site for hydrogen bonding in the final molecule.
Mechanistic Pathway: Multi-Component Synthesis
A highly efficient method for constructing the pyrido[2,3-d]pyrimidine core from this precursor is a copper-catalyzed three-component reaction involving an aldehyde and an ammonium source. This approach offers high atom economy and allows for rapid diversification of the final product.
The proposed mechanism proceeds as follows:
-
Initial Condensation: The 5-amino group of the pyridine attacks the aldehyde, forming a Schiff base (imine) intermediate after dehydration.
-
Intramolecular Cyclization: The pyridine ring nitrogen (a vinylogous amine) performs a nucleophilic attack on the electron-deficient nitrile carbon. This is often the rate-determining step and can be promoted by a Lewis acid catalyst like a copper salt.
-
Aromatization: The resulting dihydro-intermediate undergoes oxidation to furnish the final, stable aromatic pyrido[2,3-d]pyrimidine system. The oxidant can be atmospheric oxygen or another additive in the reaction.
Caption: General reaction scheme for the synthesis. (Note: A placeholder is used for the product image as it is a novel compound)
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass / Volume | Grade / Supplier |
| This compound | 137.11 | 1.0 | 137 mg | >98%, Commercial |
| Benzaldehyde | 106.12 | 1.2 | 127 mg (122 µL) | >99%, Reagent Grade |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg | >99.5%, Anhydrous |
| Ammonium Acetate (NH₄OAc) | 77.08 | 2.0 | 154 mg | >98%, ACS Grade |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 3.0 mL | Anhydrous, >99.9% |
Step-by-Step Experimental Procedure
Caption: Experimental workflow from setup to pure product.
-
Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (137 mg, 1.0 mmol).
-
Reagent Addition: Add copper(I) iodide (19 mg, 0.1 mmol), ammonium acetate (154 mg, 2.0 mmol), and anhydrous DMSO (3.0 mL).
-
Initiation: Add benzaldehyde (122 µL, 1.2 mmol) to the mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C. Allow the reaction to stir vigorously for 12-16 hours. The condenser is open to the air to allow for atmospheric oxygen as the oxidant. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the dark mixture into a beaker containing 50 mL of ice-water, which should precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Characterization and Expected Results
-
Yield: 65-80%.
-
Appearance: Pale yellow to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the aromatic protons, including a distinct doublet for the proton on the pyridine ring coupled to the fluorine atom, and signals for the phenyl group. The amine protons will likely appear as a broad singlet.
-
¹⁹F NMR (376 MHz, DMSO-d₆): A singlet or doublet (depending on proton coupling) in the typical range for an aryl fluoride.
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₂H₈FN₅ [M+H]⁺.
Applications in Drug Discovery
The synthesized fluoro-pyrido[2,3-d]pyrimidine scaffold is of immediate interest to drug development professionals for several reasons:
-
Kinase Inhibitor Scaffolds: This core structure is a close analog of known ATP-competitive kinase inhibitors. [2]The amine at the 5-position can be further functionalized to interact with the hinge region of a kinase active site, a critical interaction for potent inhibition. The fluorine at the 8-position can provide additional favorable interactions in the ATP-binding pocket. [8]These compounds are prime candidates for screening against panels of kinases, such as EGFR, VEGFR, and Aurora kinases. [2][8]2. PET Radiotracer Development: The presence of a fluorine atom allows for the development of Positron Emission Tomography (PET) imaging agents. [9]A precursor molecule can be synthesized and subjected to late-stage radiofluorination with [¹⁸F]fluoride to produce a radiotracer. Such agents are invaluable for non-invasively studying drug distribution, target engagement, and disease progression in vivo. [9]3. Fragment-Based Drug Discovery (FBDD): The core itself can serve as a high-value fragment for FBDD campaigns, providing a starting point for building more complex and potent inhibitors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (CuI oxidized).2. Wet solvent or reagents.3. Insufficient temperature or reaction time. | 1. Use fresh, high-purity CuI.2. Ensure all glassware is oven-dried and use anhydrous grade solvent.3. Confirm oil bath temperature and extend reaction time, monitoring by TLC. |
| Multiple Byproducts | 1. Reaction temperature too high.2. Side reactions with the aldehyde (e.g., self-condensation). | 1. Lower the reaction temperature to 100-110 °C.2. Add the aldehyde slowly to the heated reaction mixture. |
| Difficulty in Purification | 1. Product co-elutes with starting material or impurities.2. Product is poorly soluble. | 1. Adjust the polarity of the chromatography eluent system; try a different solvent system (e.g., Dichloromethane/Methanol).2. During work-up, use a larger volume of extraction solvent or a more polar solvent like THF. |
References
-
Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(18), 3989-3998. [Link]
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ResearchGate. (n.d.). Strategies for the synthesis of fluorinated quinazolinones. Retrieved from [Link]
-
Zhou, Y., Wang, Y., Li, Y., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 10(7). [Link]
-
Abdel-Maksoud, M. S., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(11), 4541. [Link]
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]
-
Asati, V., & Sharma, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 761765. [Link]
-
ResearchGate. (n.d.). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Retrieved from [Link]
-
Gauthier, B., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2793-2797. [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated quinazoline derivatives (10 a–j). Retrieved from [Link]
-
MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Retrieved from [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis, 17(7), 525-547. [Link]
-
ResearchGate. (n.d.). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
-
Jiang, Y., et al. (2019). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 24(18), 3313. [Link]
-
ResearchGate. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
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- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for derivatization of 5-Amino-3-fluoropyridine-2-carbonitrile
An In-Depth Guide to the Derivatization of 5-Amino-3-fluoropyridine-2-carbonitrile: Protocols and Application Notes
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and structural features—a nucleophilic amino group, an electron-withdrawing cyano group, and a strategically placed fluorine atom—make it an invaluable scaffold for creating complex molecules with tailored biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and cyano groups provide versatile handles for synthetic modification.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key derivatization strategies for this molecule. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering detailed, field-proven protocols for common and advanced transformations. The methodologies described herein are designed to be robust and reproducible, forming a self-validating framework for the synthesis of novel derivatives.
Reactivity Profile and Strategic Considerations
The primary site for derivatization on this compound is the C5-amino group. Its nucleophilicity is modulated by the strong electron-withdrawing effects of the adjacent C2-cyano group and the C3-fluoro group. While these groups decrease the basicity of the amine compared to aniline, it remains sufficiently nucleophilic to participate in a wide range of transformations. This electronic landscape allows for controlled and predictable reactions, making it an ideal starting point for library synthesis and lead optimization.
Section 1: N-Acylation and N-Sulfonylation: Formation of Amides and Sulfonamides
The conversion of the primary amino group into an amide or sulfonamide is one of the most fundamental and reliable derivatization strategies. These reactions are typically high-yielding and introduce functionalities that can act as hydrogen bond donors or acceptors, significantly influencing the pharmacological properties of the final compound.
Causality of Experimental Design: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or HBr generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine as a nucleophile. Anhydrous solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are employed to prevent the hydrolysis of the highly reactive acyl or sulfonyl halide reagents.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: For N-Sulfonylation, an analogous procedure is followed using a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) and allowing the reaction to proceed for 12-16 hours.
Data Presentation: N-Acylation & N-Sulfonylation Conditions
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | >90% |
| Benzoyl Chloride | Pyridine | Pyridine | RT | 4-6 | 85-95% |
| p-Tosyl Chloride | Triethylamine | DCM | RT | 12-16 | 80-90% |
| Methanesulfonyl Chloride | DIPEA | THF | 0 to RT | 3-5 | >90% |
Visualization: General N-Acylation Workflow
Caption: General workflow for the N-Acylation of this compound.
Section 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[3][4] This reaction provides access to a vast chemical space of diarylamine derivatives, which are prevalent in pharmacologically active molecules.
Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the N-arylated product and regenerating the Pd(0) catalyst.
The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle.[6]
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Preparation: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (6 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon) three times.
-
Reagent Addition: Add this compound (1.2 eq) and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl product.
Data Presentation: Buchwald-Hartwig Reaction Parameters
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) |
| 4-Bromotoluene | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu (1.4) | Toluene | 110 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (5) | K₃PO₄ (2.0) | Dioxane | 100 |
| 2-Bromo-pyridine | Pd₂(dba)₃ (2.5) | BrettPhos (6) | K₂CO₃ (2.0) | t-Amyl Alcohol | 100 |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig N-Arylation reaction.
Section 3: Diazotization and Subsequent Cross-Coupling
The amino group can serve as a synthetic linchpin, enabling its replacement with a wide array of other functional groups. A classic two-step sequence involves the conversion of the amine to a diazonium salt, which is then substituted with a halide (e.g., via a Sandmeyer reaction). The resulting halopyridine is a versatile intermediate for further derivatization, particularly in palladium-catalyzed C-C bond-forming reactions like the Suzuki-Miyaura coupling.[7][8]
Visualization: Two-Step Derivatization Workflow
Caption: A two-step pathway for derivatization via Sandmeyer and Suzuki reactions.
Protocol 1: Diazotization and Sandmeyer Reaction
Safety Note: Diazonium salts can be explosive when isolated and dry. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, and the intermediate should be kept in solution and used immediately.
-
Preparation: In a three-necked flask equipped with a thermometer, dissolve this compound (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the pyridine solution, maintaining the internal temperature between 0 and 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Reaction: After the addition is complete, warm the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and ammonium hydroxide to neutralize the excess acid. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 5-Bromo-3-fluoropyridine-2-carbonitrile.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Preparation: To a round-bottom flask, add the crude 5-Bromo-3-fluoropyridine-2-carbonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
-
Solvent & Catalyst: Add a solvent mixture of toluene and ethanol (4:1 ratio) followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Reaction: De-gas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to reflux (approx. 90-100 °C) for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 5-aryl derivative.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Base not strong enough (Buchwald-Hartwig)- Low reaction temperature | - Use a fresh batch of catalyst/ligand- Flame-dry glassware; use anhydrous solvents- Switch to a stronger base (e.g., K₃PO₄ to NaOtBu)- Increase reaction temperature in increments of 10 °C |
| Multiple Products / Side Reactions | - Di-acylation (for acylation)- Competitive hydrolysis of reagent- Protodeboronation of boronic acid (Suzuki) | - Use stoichiometric amount of acylating agent (1.0-1.1 eq)- Ensure strictly anhydrous conditions- Use a stronger base (e.g., K₃PO₄) and de-gas thoroughly |
| Difficulty in Purification | - Product is highly polar- Close-running impurities | - Use a more polar eluent system for chromatography- Try purification by recrystallization or preparative HPLC |
| Low Yield in Sandmeyer Reaction | - Diazonium salt decomposition- Incomplete reaction | - Maintain temperature strictly below 5 °C during diazotization- Ensure slow, controlled addition of reagents |
References
-
MySkinRecipes. 5-fluoropyridine-3-carbonitrile. Available at: [Link]
-
Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information, Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol. Available at: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
Phioner. 5-Amino-2-fluoropyridine: High Purity Pharmaceutical Intermediate for Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
Sources
- 1. 5-fluoropyridine-3-carbonitrile [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Catalytic Strategies for the Functionalization of 5-Amino-3-fluoropyridine-2-carbonitrile: A Guide for Researchers
Introduction: The Significance of 5-Amino-3-fluoropyridine-2-carbonitrile in Modern Drug Discovery
This compound is a highly valuable heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group for further derivatization, a nitrile moiety that can be transformed into various functional groups, and a fluorine atom to modulate physicochemical properties, makes it a privileged scaffold for the synthesis of novel therapeutic agents. The strategic application of catalytic methods to this core structure allows for the rapid and efficient construction of diverse molecular libraries, accelerating the identification of lead compounds.
This comprehensive guide provides detailed application notes and protocols for key catalytic reactions involving this compound and its derivatives. We will delve into the practical execution of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are contingent on the initial transformation of the amino group. Furthermore, we will explore the direct functionalization of the amino group via the Buchwald-Hartwig amination. Each section is designed to provide not just a procedural outline but also the underlying scientific rationale for the chosen catalytic systems and reaction parameters, empowering researchers to adapt and optimize these methods for their specific synthetic targets.
Part 1: Activating the Core: Conversion of the 5-Amino Group for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, the amino group at the 5-position of our target molecule is not a suitable leaving group for these transformations. Therefore, a crucial initial step is its conversion into a halide, most commonly a bromide or iodide, via a Sandmeyer reaction. This process involves the diazotization of the primary amine followed by displacement with a halide ion, typically catalyzed by a copper(I) salt.[1][2]
Protocol 1: Sandmeyer Reaction for the Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile
This protocol details the conversion of this compound to its 5-bromo derivative, a key intermediate for subsequent cross-coupling reactions. The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the desired product.[1]
Reaction Scheme:
Experimental Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred aminopyridine solution, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.
-
After the complete addition of NaNO₂, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed. The addition should be controlled to maintain a steady rate of gas evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-Bromo-3-fluoropyridine-2-carbonitrile.[3]
-
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization step is performed at low temperatures to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.[4]
-
Acidic Conditions: A strong acid like HBr is necessary to generate nitrous acid (HONO) in situ from NaNO₂ and to protonate the aminopyridine, making it soluble and facilitating the diazotization.[5]
-
Copper(I) Catalyst: Copper(I) halides are essential catalysts for the Sandmeyer reaction, facilitating the single-electron transfer process that leads to the formation of an aryl radical and subsequent halogen transfer.[1][6]
Part 2: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-fluoropyridine-2-carbonitrile
With the activated 5-bromo derivative in hand, a wide array of substituents can be introduced at this position using palladium-catalyzed cross-coupling reactions. Below are detailed protocols for the Suzuki-Miyaura and Sonogashira couplings.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] This protocol describes the coupling of 5-Bromo-3-fluoropyridine-2-carbonitrile with various aryl and heteroaryl boronic acids.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or round-bottom flask, add 5-Bromo-3-fluoropyridine-2-carbonitrile (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 2-5 mol%), and a base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Moderate |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | Good |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | Excellent |
| 4 | XPhos Pd G2 (2) | K₃PO₄ | t-BuOH/H₂O | 80 | Excellent |
Note: Yields are illustrative and will vary depending on the specific boronic acid used.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For heteroaromatic halides, catalysts with electron-rich and bulky phosphine ligands like dppf or Buchwald-type ligands (e.g., XPhos) are often superior as they promote the oxidative addition step and stabilize the catalytic species.[9]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[7] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic-soluble reactants and the inorganic base. Degassing the solvent is important to prevent the oxidation of the Pd(0) catalyst.
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10] This protocol is adapted for the coupling of 5-Bromo-3-fluoropyridine-2-carbonitrile with various terminal alkynes.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add 5-Bromo-3-fluoropyridine-2-carbonitrile (1.0 eq), a palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), 2-5 mol%), and a copper(I) co-catalyst (e.g., copper(I) iodide (CuI), 1-3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent such as triethylamine (Et₃N) or a mixture of tetrahydrofuran (THF) and Et₃N. The amine acts as both the solvent and the base.
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Causality Behind Experimental Choices:
-
Dual Catalytic System: The Sonogashira reaction relies on a synergistic interplay between palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Amine Base/Solvent: A mild amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrohalic acid formed during the reaction.[11]
Part 3: Direct Functionalization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the direct formation of carbon-nitrogen bonds between an aryl halide and an amine.[12] In the context of our target molecule, this reaction can be employed to couple this compound with various aryl or heteroaryl halides.
Reaction Scheme:
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add an aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.4 eq) to a Schlenk tube.
-
Add a dry, degassed aprotic solvent, such as toluene or dioxane.
-
-
Reaction:
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Data Presentation: Screening of Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Dioxane | 100 |
| 3 | RuPhos Pd G3 (2) | - | K₃PO₄ | t-Amyl alcohol | 100 |
| 4 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | Toluene | 90 |
Note: Conditions are illustrative and require optimization for specific substrates.
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligands: The success of the Buchwald-Hartwig amination often hinges on the use of specialized phosphine ligands. These ligands are typically bulky and electron-rich, which promotes the reductive elimination step—often the rate-limiting step—to form the C-N bond.[13][14]
-
Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The base must be non-nucleophilic to avoid competing reactions with the aryl halide.[11]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, the use of dry solvents and an inert atmosphere is crucial for achieving high yields.
Conclusion
The strategic functionalization of this compound through modern catalytic methods provides a powerful platform for the synthesis of novel and complex molecules for drug discovery and development. By understanding the principles behind reactions such as the Sandmeyer conversion, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, researchers can effectively navigate the synthetic challenges and unlock the full potential of this versatile building block. The protocols and insights provided in this guide serve as a robust starting point for the development of innovative synthetic routes to new chemical entities.
References
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An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Retrieved from [Link]
- Preparation method of 2-amino-3-bromopyridine. (2014). Google Patents.
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Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025). ResearchGate. Retrieved from [Link]
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Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (2025). ResearchGate. Retrieved from [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- 2-bromopyridine synthesis method. (2015). Google Patents.
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22.5 Sandmeyer Reactions. (2021). YouTube. Retrieved from [Link]
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Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). European Patent Office. Retrieved from [Link]
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Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
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A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Diazotization of heterocyclic primary amines. (n.d.). ACS Publications. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Application Notes and Protocols for the Use of 5-Amino-3-fluoropyridine-2-carbonitrile in the Synthesis of Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of the strategic application of 5-Amino-3-fluoropyridine-2-carbonitrile as a pivotal building block in the synthesis of advanced kinase inhibitors. Kinase inhibitors represent a cornerstone of modern targeted therapy, and their efficacy is profoundly influenced by the molecular scaffolds from which they are constructed. We delve into the unique physicochemical properties of this fluorinated aminopyridine derivative, elucidating how its structural features—specifically the fluorine, amino, and cyano functionalities—are exploited to construct potent and selective inhibitors. This document furnishes detailed mechanistic insights, step-by-step synthetic protocols for the construction of a core pyrido[2,3-d]pyrimidine scaffold, and practical guidance for researchers in drug discovery and medicinal chemistry.
Introduction: The Strategic Value of Fluorinated Scaffolds
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized treatment paradigms. A key strategy in modern medicinal chemistry is the use of "privileged scaffolds," molecular frameworks that are pre-validated to interact with specific biological targets. The 2-aminopyridine motif is one such scaffold, known to form crucial hydrogen bond interactions with the hinge region of many protein kinases.[2]
The deliberate incorporation of fluorine into drug candidates is a powerful tactic to enhance pharmacological properties.[3][4] Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa.[5][6] For instance, strategic fluorination can block sites of metabolic oxidation, and the C-F bond can participate in favorable orthogonal multipolar interactions with protein residues, enhancing binding affinity.[3][7]
This compound (CAS: 573763-07-2) is a highly valuable starting material that merges the hinge-binding potential of an aminopyridine core with the strategic advantages of fluorination. Its unique arrangement of functional groups offers a robust platform for the efficient construction of complex heterocyclic systems central to many next-generation kinase inhibitors.
Physicochemical Properties and Design Rationale
The utility of this compound stems from the specific placement of its functional groups, each serving a distinct and synergistic purpose in inhibitor design.
| Property | Value | Source |
| CAS Number | 573763-07-2 | [8] |
| Molecular Formula | C₆H₄FN₃ | [8] |
| Molecular Weight | 137.12 g/mol | [9] |
| Appearance | Off-white to light brown solid | |
| Key Functional Groups | Pyridine-N, 2-Cyano, 3-Fluoro, 5-Amino |
Strategic Advantages:
-
3-Fluoro Group: The electron-withdrawing fluorine atom significantly lowers the basicity (pKa) of the pyridine nitrogen. This modulation is critical for optimizing the hydrogen bonding interactions with the kinase hinge region, potentially increasing selectivity and reducing off-target effects.[5][10] Furthermore, this position is often susceptible to metabolic oxidation in unsubstituted pyridines; the fluorine atom serves as a "metabolic shield," enhancing the compound's pharmacokinetic profile.[6]
-
2-Cyano Group: This group is not merely a substituent but a key reactive center. Positioned ortho to the pyridine nitrogen, it is primed for cyclization reactions, most notably with guanidine, to form a fused pyrimidine ring. This transformation is a cornerstone of this building block's utility.
-
5-Amino Group: This exocyclic amino group serves as the primary attachment point for introducing diversity. After the core scaffold is formed, this nitrogen is typically functionalized via cross-coupling reactions to append substituents that will occupy the solvent-exposed regions of the ATP-binding pocket, driving potency and target selectivity.[11]
Core Application: Synthesis of the 6-Fluoro-pyrido[2,3-d]pyrimidin-7-amine Scaffold
The most powerful application of this compound is its conversion into the 6-Fluoro-pyrido[2,3-d]pyrimidine-2,7-diamine core. This bicyclic system is a highly sought-after scaffold in kinase inhibitor design, forming the foundation of numerous clinical candidates. The key transformation is a base-catalyzed condensation and cyclization with guanidine.
Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of guanidine onto the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where a nitrogen from the resulting amidine intermediate attacks the C2 position of the pyridine ring, displacing the implicit hydride and leading to the formation of the fused pyrimidine ring after tautomerization. The reaction is typically driven to completion at elevated temperatures in a high-boiling polar solvent.
Caption: Core Scaffold Synthesis Workflow
Detailed Experimental Protocol: Synthesis of 6-Fluoro-pyrido[2,3-d]pyrimidine-2,7-diamine
This protocol provides a representative procedure for the synthesis of the core scaffold. Researchers should perform their own optimization based on available equipment and specific downstream requirements.
Materials and Equipment:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (3.0 eq)
-
Sodium tert-butoxide (NaOtBu) (3.1 eq)
-
n-Butanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Safety Precautions:
-
This compound may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.
-
Guanidine hydrochloride is an irritant. Avoid inhalation of dust.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add guanidine hydrochloride (3.0 eq) and anhydrous n-butanol.
-
Carefully add sodium tert-butoxide (3.1 eq) portion-wise. The mixture may warm slightly. Stir for 30 minutes at room temperature to form the free guanidine base.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add water to the mixture to quench any remaining base and dissolve salts.
-
Transfer the slurry to a separatory funnel and extract with ethyl acetate or a mixture of dichloromethane/isopropanol (3 x volume of n-butanol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically a solid. Purify by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 6-Fluoro-pyrido[2,3-d]pyrimidine-2,7-diamine.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Elaboration into a Final Kinase Inhibitor
The synthesized pyrido[2,3-d]pyrimidine core is a versatile intermediate. The 7-amino group is the key handle for diversification, typically via palladium-catalyzed cross-coupling reactions, to install the desired R-group that will confer potency and selectivity.
Caption: General Synthetic Workflow to Kinase Inhibitor
A common subsequent step is the Buchwald-Hartwig amination, where the 7-amino group is coupled with an aryl or heteroaryl halide.[11] This reaction introduces a substituent that can form critical interactions in the solvent-exposed region of the kinase, often leading to a significant increase in inhibitory activity.
Representative Reaction Data
The following table summarizes expected outcomes for the key synthetic transformations. Yields and purity are representative and may vary based on the specific substrates and reaction scale.
| Step | Reaction Type | Key Reagents | Typical Yield (%) | Purity (HPLC) |
| 1 | Guanidine Cyclization | Guanidine, NaOtBu, n-BuOH | 65-85% | >95% |
| 2 | Buchwald-Hartwig Amination | Aryl Bromide, Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane | 50-75% | >98% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete Cyclization | 1. Insufficient reaction temperature or time.2. Incomplete formation of free guanidine base.3. Low-quality starting material. | 1. Ensure reflux temperature is maintained. Extend reaction time and monitor by LC-MS.2. Use fresh, anhydrous NaOtBu and solvent.3. Verify purity of the aminopyridine-carbonitrile. |
| Step 1: Low Yield / Difficult Purification | Formation of oligomeric side products or incomplete reaction. | Decrease reaction concentration. Ensure efficient stirring. Optimize purification gradient; consider a reverse-phase system if necessary. |
| Step 2: Low Yield in Cross-Coupling | 1. Catalyst deactivation (oxygen contamination).2. Poor choice of ligand/base combination.3. Inactive aryl halide. | 1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere.2. Screen alternative phosphine ligands (e.g., RuPhos) and bases (e.g., K₃PO₄).3. Check the purity of the coupling partner. |
| Step 2: Homocoupling of Aryl Halide | Reaction temperature is too high or incorrect stoichiometry. | Reduce the reaction temperature. Ensure precise stoichiometry of the palladium catalyst and ligand. |
Conclusion
This compound is a premier building block for the synthesis of sophisticated kinase inhibitors. Its well-defined reactive sites allow for a logical and efficient assembly of the pyrido[2,3-d]pyrimidine core, a scaffold of high value in medicinal chemistry. The strategically placed fluorine atom confers desirable physicochemical properties that can translate directly to improved drug-like characteristics, such as enhanced metabolic stability and modulated target engagement. The protocols and insights provided herein are intended to empower researchers to leverage this versatile reagent in the discovery and development of novel targeted therapeutics.
References
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- Pomerantz, W. C., & Cierpicki, T. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Retrieved January 18, 2026.
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- National Center for Biotechnology Information. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Retrieved January 18, 2026.
- MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 18, 2026.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved January 18, 2026.
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved January 18, 2026.
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Application Notes and Protocols for the Purification of 5-Amino-3-fluoropyridine-2-carbonitrile Derivatives
Abstract
This guide provides a comprehensive overview and detailed protocols for the purification of 5-Amino-3-fluoropyridine-2-carbonitrile derivatives. These compounds are pivotal building blocks in modern medicinal chemistry, particularly in the development of novel therapeutics.[1][2] However, their inherent chemical properties—namely the basicity of the pyridine nitrogen and the presence of multiple functional groups—present unique challenges during purification. This document outlines field-proven strategies including acid-base extraction, column chromatography, and recrystallization, with a focus on explaining the causality behind methodological choices to empower researchers to overcome common obstacles such as product loss and impurity co-elution.
Foundational Principles: Understanding the Molecule
The successful purification of this compound derivatives hinges on understanding their core physicochemical properties. The structure contains a basic pyridine nitrogen, an aromatic amine, a nitrile group, and an electron-withdrawing fluorine atom. This combination dictates the molecule's polarity, solubility, and interaction with purification media.
-
Basicity (pKa): The pyridine nitrogen is basic and readily protonated. This property is the cornerstone of purification by acid-base extraction.[3] The electron-withdrawing fluorine atom reduces the basicity compared to non-fluorinated pyridines, a factor to consider when selecting the pH for extraction.[1]
-
Polarity: The presence of amino and nitrile groups makes these molecules moderately polar, lending them to purification via normal-phase column chromatography.
-
Impurity Profile: Common impurities often include unreacted starting materials, reagents, or side-products from parallel reactions.[3] Discoloration (e.g., yellow to brown) is a frequent indicator of impurities or product degradation and should be addressed during purification.[3][4]
Critical Safety Protocols
Structurally, these compounds are aromatic amines and nitriles, which are classified as hazardous materials.[5] Strict adherence to safety protocols is non-negotiable.
Table 1: Mandatory Personal Protective Equipment (PPE) and Handling Guidelines
| Category | Specification & Protocol | Rationale |
| Engineering Controls | All handling of solids and solutions must be conducted in a certified chemical fume hood. | To minimize inhalation exposure to dusts or vapors, which may cause respiratory irritation.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated.[5] | Aromatic amines can be toxic upon skin contact.[5][7] |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles.[8][9] | Protects against splashes and accidental eye contact, which can cause serious irritation.[5][6] |
| Skin & Body Protection | A lab coat must be worn at all times. Consider a chemical-resistant apron for larger quantities.[5][8] | Prevents contamination of personal clothing.[8] |
| Emergency First Aid | Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5][9] Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[5][7] Ingestion: Rinse mouth. Immediately call a poison center or doctor.[5][7] | Rapid response is critical to mitigate the toxic effects of the compound.[7][9] |
Purification Strategy Workflow
A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a logical sequence for purifying a crude reaction mixture.
Caption: A general workflow for the purification of aminopyridine derivatives.
Detailed Purification Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is a highly effective first step to separate the basic pyridine product from neutral or acidic impurities.[3] It exploits the differential solubility of the protonated (salt) and neutral (free base) forms of the amine in aqueous and organic phases.[10][11]
Caption: The logical flow of an acid-base extraction for purifying basic amines.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic pyridine derivative will protonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all aqueous layers containing the protonated product. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH > 9). The product will deprotonate and may precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution with fresh organic solvent (ethyl acetate or DCM) 3 times.[12] The purified product will now be in the organic phase.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.[12]
Protocol 2: Flash Column Chromatography
Chromatography is essential for separating the target compound from impurities with similar basicity but different polarity.[13] A primary challenge with pyridine derivatives is peak tailing, caused by the interaction of the basic nitrogen with acidic silanol groups on the silica gel surface.[13]
Table 2: Troubleshooting Common Chromatography Issues
| Issue | Probable Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[13] | Add a competing base, such as 0.5-1% triethylamine (TEA), to the mobile phase to shield the silanol sites.[13] |
| Low Recovery | Product is irreversibly adsorbed onto or decomposes on the acidic silica gel. | Neutralize the silica gel by preparing a slurry with the eluent containing 1% TEA before packing the column.[12] |
| Poor Separation | The polarity difference between the product and impurities is insufficient with the chosen solvent system. | Systematically screen different solvent systems. A gradient elution (gradually increasing polarity) is often more effective than an isocratic (constant polarity) one.[12] |
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides a retention factor (Rƒ) of ~0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes + 1% TEA). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
For solid compounds, recrystallization is an excellent final purification step to obtain highly pure, crystalline material. The principle relies on dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes, leaving impurities behind in the solvent.[14]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14] Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes) on a small scale.[12][15]
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough solvent to fully dissolve the compound.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[15] If too much solvent was added, carefully evaporate some and allow it to cool again.[15]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove residual solvent.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
After purification, it is crucial to confirm the purity of the final product. Reverse-phase HPLC is the standard method for this analysis.[16]
Table 3: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or the compound's λmax) |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a small sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[12] |
References
- Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem.
- Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile - Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
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2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at: [Link]
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of 5-Amino-3-fluoropyridine-2-carbonitrile
Document ID: AN-2026-0118
Abstract
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the structural characterization, purity assessment, and thermal analysis of 5-Amino-3-fluoropyridine-2-carbonitrile. As a key building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, robust and reliable analytical characterization is paramount for ensuring product quality, consistency, and safety.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Imperative
This compound is a substituted pyridine derivative whose structural complexity—a combination of an aromatic heterocycle with amino, fluoro, and nitrile functional groups—presents unique analytical challenges. The fluorine atom, in particular, can significantly modulate the molecule's physicochemical properties, including its polarity, metabolic stability, and binding affinity, making it a valuable feature in drug design.[1][2] Consequently, a multi-faceted analytical approach is required to unambiguously confirm its identity, quantify its purity, and understand its solid-state behavior. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound characterization workflow.
Integrated Analytical Workflow
A comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined data deliver a holistic understanding of the material. The following workflow illustrates the logical progression from initial structural confirmation to detailed purity and stability assessment.
Caption: Integrated workflow for the characterization of this compound.
Part 1: Structural Elucidation and Confirmation
The primary goal of this stage is to confirm that the synthesized product is indeed this compound. This is achieved by combining data from NMR, Mass Spectrometry, and FT-IR, which together provide definitive evidence of the molecular structure, weight, and constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[3] For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise & Causality: The choice of a deuterated solvent is the first critical step. Given the molecule's polar nature due to the amino and nitrile groups, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds.[4][5] Deuterated chloroform (CDCl₃) can also be used, but solubility should be confirmed first.[6] The ¹⁹F NMR is not merely optional; it is a crucial, unbiased method for confirming the presence and electronic environment of the fluorine atom on the pyridine ring.[7]
Expected Spectral Features:
-
¹H NMR: Will show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the -NH₂ protons. The coupling between the protons and with the fluorine atom will provide key connectivity information.
-
¹³C NMR: Will show six distinct carbon signals, corresponding to the five carbons of the pyridine ring and the one carbon of the nitrile group. The C-F coupling constants are highly diagnostic.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of one fluorine atom. The chemical shift provides insight into the electronic environment, and its coupling to nearby protons (³JHF) and carbons (¹JCF, ²JCF) confirms its position at C3.[3]
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Key Couplings (J, Hz) | Rationale |
| ¹H | ~7.5 - 8.5 (2H, aromatic) | ³JHH, ⁴JHF | Aromatic protons on the pyridine ring, split by each other and the fluorine. |
| ~6.0 - 7.0 (2H, broad) | - | Exchangeable protons of the primary amine (-NH₂). | |
| ¹³C | ~150 - 160 (d) | ¹JCF ≈ 240-260 | Carbon directly bonded to fluorine (C3) shows a large one-bond coupling constant. |
| ~90 - 145 (m) | ⁿJCF, ⁿJCH | Remaining aromatic carbons, with smaller C-F couplings. | |
| ~115 - 120 (s) | - | Nitrile carbon (-C≡N). | |
| ¹⁹F | -120 to -140 (m) | ³JFH, ⁴JFH | Fluorine on an aromatic ring, coupled to adjacent ring protons. |
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[8] Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).
-
Interpretation: Analyze chemical shifts, signal integrations, and coupling patterns to confirm the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial piece of confirmatory data. Electrospray Ionization (ESI) is the preferred method as it is a "soft ionization" technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[9]
Expertise & Causality: ESI is ideal for polar, nitrogen-containing compounds like this one, as they are easily protonated in the ESI source to form a pseudomolecular ion [M+H]⁺.[10][11] This allows for the direct determination of the monoisotopic mass. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an extremely high degree of confidence in the identification.
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.
-
Method of Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or by coupling with an HPLC system (see Section 4).
-
Instrument Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂): Set to instrument-specific optimum.
-
Drying Gas (N₂): Set to an appropriate flow and temperature (e.g., 300-350 °C).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the base peak in the spectrum. For this compound (C₆H₄FN₃, Monoisotopic Mass = 137.0393), the expected [M+H]⁺ ion will be at m/z 138.0471 .
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Causality: The presence of the primary amine (-NH₂), nitrile (-C≡N), and C-F bond, along with the aromatic pyridine ring, will give rise to a characteristic IR spectrum. The positions of these bands confirm the presence of these moieties.[12]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 (sharp, medium intensity) |
| Pyridine Ring | C=C, C=N Stretch | 1500 - 1650 |
| C-F Bond | C-F Stretch | 1000 - 1350 (strong intensity) |
Protocol 3: FT-IR Analysis
-
Sample Preparation: Use either the KBr pellet method (mix ~1 mg of sample with 100 mg of dry KBr and press into a pellet) or Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.[13]
Caption: Logic diagram showing the integration of spectroscopic data for structural confirmation.
Part 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and quantifying impurities.[14][15] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Expertise & Causality: The compound is polar, but retains sufficient hydrophobicity to be retained on a nonpolar stationary phase like C18.[16] A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution.[17] Gradient elution is often preferred over isocratic methods as it provides better resolution for a wider range of potential impurities and shortens the analysis time.[18] UV detection is appropriate as the pyridine ring contains a chromophore that absorbs UV light.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic system provides strong UV absorbance. DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
Protocol 4: RP-HPLC Purity Analysis
-
Standard & Sample Preparation:
-
Standard: Prepare a stock solution of a well-characterized reference standard at 1.0 mg/mL in a diluent (e.g., 50:50 Acetonitrile:Water).
-
Sample: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the same diluent.
-
-
System Suitability: Before running samples, inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the standard solution.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Validation: For regulatory purposes, this method must be validated according to ICH Q2(R2) guidelines to demonstrate its accuracy, precision, specificity, linearity, and range.[19][20][21][22]
Part 3: Thermal and Solid-State Properties
Thermal analysis techniques like TGA and DSC are crucial for understanding the stability, moisture content, and solid-state properties of the material.[23] This information is vital for determining appropriate storage conditions and for formulation development.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[24] It is primarily used to determine the presence of residual solvents or water and to identify the decomposition temperature.[25]
Protocol 5: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (platinum or ceramic).
-
Instrument Parameters:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 500 °C.
-
-
Data Analysis:
-
Analyze the TGA thermogram for mass loss events.
-
Mass loss below 120 °C typically indicates the loss of residual water or volatile solvents.
-
The onset temperature of significant mass loss at higher temperatures indicates the beginning of thermal decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism.[26][27]
Protocol 6: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty sealed pan to use as a reference.
-
Instrument Parameters:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to a temperature just beyond the melting point observed in TGA.
-
-
Data Analysis:
-
Analyze the DSC thermogram for thermal events.
-
A sharp endotherm indicates the melting point of a crystalline solid. The peak temperature is taken as the melting point.
-
The shape and temperature of the melt can provide initial indications of purity or the presence of different polymorphic forms.
-
Conclusion
The comprehensive analytical characterization of this compound is a non-negotiable aspect of its use in research and drug development. The integrated application of NMR, MS, and FT-IR provides an unassailable confirmation of its molecular structure. Chromatographic separation by HPLC offers precise quantification of purity and impurity profiles, while thermal analysis by TGA and DSC reveals critical information about its solid-state properties and stability. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers can ensure the quality and integrity of their material, forming a solid foundation for subsequent scientific endeavors.
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ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
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AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
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Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. Retrieved from [Link]
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News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]
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Molecules. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
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Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]
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ACS Publications. (2007). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2020). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
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ResearchGate. (2021). Thermal study of active pharmaceutical ingredients used as analgesics by DTA and DSC coupled to photovisual system. Retrieved from [Link]
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Chemistry Letters. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Retrieved from [Link]
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Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
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Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Retrieved from [Link]
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Chemistry For Everyone. (2023). What Are Common NMR Solvents?. YouTube. Retrieved from [Link]
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Molecules. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
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biological screening methods for 5-Amino-3-fluoropyridine-2-carbonitrile derivatives
An Application Guide to Biological Screening Methods for 5-Amino-3-fluoropyridine-2-carbonitrile Derivatives
Abstract
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its structural alerts, particularly the aminopyridine motif, suggest a high potential for interaction with a variety of biological targets, most notably protein kinases.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the biological screening of derivatives based on this core structure. We will explore two primary screening paradigms—target-based and phenotypic screening—offering step-by-step methodologies, the scientific rationale behind experimental choices, and strategies for data analysis and hit validation.
Strategic Overview: Charting the Screening Pathway
The initial step in evaluating a new chemical series is to define the screening strategy. The choice between a target-based or a phenotypic approach depends on the program's primary objective.[3]
-
Target-Based Screening: This is a hypothesis-driven approach used when a specific biological target (e.g., a particular enzyme or receptor) is already implicated in a disease. Given that aminopyridine and aminopyrimidine cores are prevalent in many known kinase inhibitors, targeting a kinase panel is a logical starting point.[4][5]
-
Phenotypic Screening: This approach is employed when the goal is to identify molecules that elicit a desired biological response in a cellular or organismal context, without a preconceived target.[3][6] This strategy is powerful for discovering novel mechanisms of action but requires subsequent "target deconvolution" to identify the molecular target responsible for the observed effect.[7]
The following workflow illustrates the decision-making process and subsequent steps in a typical screening cascade.
Caption: General screening cascade for novel chemical derivatives.
Part 1: Target-Based Screening Protocol (Example: Protein Kinase Inhibition)
This section details a robust workflow to identify and validate derivatives that inhibit a specific protein kinase.
Rationale for Kinase-Focused Screening
The 2-aminopyridine moiety is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[1] It forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. Therefore, screening these derivatives against a panel of kinases is a highly rational, hypothesis-driven starting point.
Protocol 1: Primary HTS with TR-FRET Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a specific application of TR-FRET technology that is highly suitable for HTS due to its robustness, sensitivity, and low background.[4]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium (Eu³⁺) cryptate-labeled antibody specific to the phosphorylated substrate is used as the donor fluorophore, and streptavidin-coupled XL665 is the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of signal.
Caption: Principle of a TR-FRET kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the target kinase and the biotinylated substrate peptide in kinase buffer.
-
Prepare a 2X solution of ATP in kinase buffer. The final concentration should be at or near the ATP Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Dilute test compounds from DMSO stocks into kinase buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the 4X compound solution (or DMSO for controls) into the wells.
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate for 60-120 minutes at room temperature. Incubation time should be optimized to remain in the linear range of the reaction.
-
Stop the reaction and add 10 µL of the detection mix (Eu-antibody and SA-XL665 in detection buffer).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Calculate the percent inhibition relative to high (DMSO only) and low (no enzyme) controls.
-
Assay Validation: The quality of the HTS is assessed using the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.[8]
-
Protocol 2: Dose-Response and IC₅₀ Determination
Hits from the primary screen (e.g., >50% inhibition at 10 µM) must be confirmed.
Step-by-Step Protocol:
-
Prepare a serial dilution series of the hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the TR-FRET assay as described in Protocol 1, using the dilution series for each compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Orthogonal Validation via Thermal Shift Assay (DSF)
DSF, or differential scanning fluorimetry, is a biophysical method that confirms direct physical binding of a compound to its target protein.[1][9]
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions. As the protein unfolds with increasing temperature, fluorescence increases. A binding ligand stabilizes the protein's folded state, resulting in a higher melting temperature (Tₘ).
Step-by-Step Protocol:
-
Prepare a master mix containing the target kinase (final concentration 1-5 µM) and SYPRO Orange dye (e.g., 5X final concentration) in a suitable buffer.
-
Dispense the master mix into a 96- or 384-well qPCR plate.
-
Add the test compound (e.g., 20 µM final concentration) or DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C in small increments (e.g., 0.5 °C/min).
-
Monitor the fluorescence at each temperature step.
-
The Tₘ is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTₘ) as Tₘ(compound) - Tₘ(DMSO). A significant ΔTₘ (e.g., > 2 °C) confirms direct binding.
| Compound ID | Primary Screen (% Inh @ 10 µM) | Kinase IC₅₀ (nM) | DSF ΔTₘ (°C) |
| DERIVATIVE-001 | 95 | 85 | +5.2 |
| DERIVATIVE-002 | 15 | >10,000 | +0.1 |
| DERIVATIVE-003 | 88 | 250 | +3.8 |
| Staurosporine (Control) | 99 | 10 | +8.5 |
| Caption: Example data summary for a target-based kinase screen. |
Part 2: Phenotypic Screening Protocol
This section outlines a workflow to identify derivatives with anti-proliferative or cytotoxic effects on cancer cells.
Rationale and Assay Choice
A common phenotypic screen for oncology drug discovery is the assessment of a compound's ability to inhibit cancer cell proliferation or induce cell death.[10] The resazurin (AlamarBlue) assay is a widely used method for measuring cell viability. It is simple, robust, cost-effective, and less prone to interference than tetrazolium-based assays like MTT.[11]
Principle: The blue, non-fluorescent dye resazurin is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to the pink, highly fluorescent product resorufin. The fluorescent signal is directly proportional to the number of living cells.
Protocol 4: High-Throughput Cytotoxicity Screening
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) under standard conditions.[12]
-
Trypsinize and count the cells. Seed the cells into 384-well clear-bottom plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a plate containing the library of derivatives at a 1000X concentration in DMSO.
-
Using an acoustic liquid handler or pin tool, transfer ~50 nL of compound solution to the cell plates (final concentration 10 µM, final DMSO 0.1%). Include DMSO-only wells (high control) and wells with a potent cytotoxic agent like staurosporine (low control).
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified incubator at 37 °C and 5% CO₂.
-
-
Assay Readout:
-
Prepare a 10X solution of resazurin in sterile PBS.
-
Add 5 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, protected from light.
-
Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis and Hit Selection:
-
Calculate the percent viability relative to high and low controls.
-
Confirm assay quality with the Z'-factor.[11]
-
Select hits that show significant reduction in cell viability (e.g., >50%). Confirmed hits are then subjected to dose-response analysis to determine their EC₅₀ (half-maximal effective concentration).
-
Part 3: Target Deconvolution Strategy
For a hit discovered through a phenotypic screen, identifying its molecular target is crucial for further development.[6][13] Affinity-based pull-down is a classic and powerful method for this purpose.[7]
Caption: Workflow for affinity-based target identification.
Protocol 5: Affinity-Based Pull-Down using Biotinylated Probes
Principle: A derivative of the active compound is synthesized with a linker arm terminating in a biotin tag. This "bait" molecule is immobilized on streptavidin-coated beads. When incubated with a cell lysate, the bait captures its specific protein target(s). After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[13]
Step-by-Step Protocol (Conceptual Overview):
-
Probe Synthesis: Synthesize a derivative of the hit compound that incorporates a linker (e.g., polyethylene glycol) at a position that does not disrupt its biological activity, terminating with a biotin molecule. An inactive analogue should also be prepared as a negative control.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the bait.
-
Lysate Incubation: Lyse cells from the line used in the phenotypic screen under non-denaturing conditions. Incubate the cell lysate with the probe-coated beads (and control beads) for several hours at 4 °C.
-
Washing: Perform a series of stringent washes with lysis buffer to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads using a competitive agent (e.g., excess biotin) or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the active probe pull-down, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Validation: The candidate targets identified by mass spectrometry must be validated using orthogonal methods, such as confirming that the compound can inhibit the recombinant protein in a biochemical assay (as in Part 1).
References
-
Bantscheff, M., & Lemeer, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Proteomics. [Link]
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Kwon, Y. J., et al. (2012). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Visualized Experiments. [Link]
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University College London. Target Identification and Validation (Small Molecules). UCL. [Link]
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Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
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BEX Co., Ltd. Cytotoxicity Assays | Life Science Applications. BEX. [Link]
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ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. [Link]
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Congreve, M., et al. (2003). Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase. Journal of Medicinal Chemistry. [Link]
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Al-Zahrani, M. A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
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Harris, P. A., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry. [Link]
-
Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Kinase Panel Profiling of Aminopyrimidine Library. ResearchGate. [Link]
-
Zuhra, K., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports. [Link]
-
Zuhra, K., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports. [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. UF Scripps. [Link]
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Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]
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Eurofins Discovery. High-Throughput Screening to Identify Quality Hits Quickly. Eurofins. [Link]
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Ozaki, S., et al. (1988). Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. Chemical & Pharmaceutical Bulletin. [Link]
-
Lage, H., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Biomolecules. [Link]
-
Mamedov, I. G., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
-
Iaroshenko, V. O., et al. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molecular Diversity Preservation International. [Link]
-
Kumar, A., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface. [Link]
-
Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]
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Application Notes and Protocols for the Development of Bioactive Compounds from 5-Amino-3-fluoropyridine-2-carbonitrile
Introduction: The Strategic Value of the 5-Amino-3-fluoropyridine-2-carbonitrile Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. This compound has emerged as a molecule of significant interest for the development of targeted therapeutics. Its inherent structural features, including a fluorine-substituted pyridine ring and vicinal amino and cyano groups, provide a unique combination of properties that are highly advantageous for drug design. The 2-amino-3-cyanopyridine motif is a well-established pharmacophore known to act as a hinge-binding moiety in a variety of protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions with the target protein.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for the synthesis of bioactive compounds, with a particular focus on the development of kinase inhibitors. We present a representative synthetic protocol for the construction of a pyrazolo[3,4-b]pyridine derivative, a scaffold known to exhibit potent kinase inhibitory activity.[3] Furthermore, we provide detailed protocols for the in vitro biological evaluation of these synthesized compounds against several key oncogenic kinases: VEGFR-2, EGFR, HER-2, and BRAF.
PART 1: Synthesis of a Bioactive Pyrazolo[3,4-b]pyridine Scaffold
The following is a representative protocol for the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound. This class of compounds has shown significant promise as kinase inhibitors.[3] The synthesis involves a multi-step process, beginning with the formation of an enaminone intermediate, followed by cyclization to the pyrazolo[3,4-b]pyridine core.
Experimental Workflow: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-b]pyridine derivative.
Detailed Synthetic Protocol
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add dimethylformamide-dimethylacetal (DMF-DMA) (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.
Rationale: The reaction with DMF-DMA converts the primary amino group into a more reactive enaminone, which is a key step for the subsequent cyclization.[4] Toluene is a suitable solvent for this reaction due to its high boiling point, allowing the reaction to proceed at a reasonable rate.
Step 2: Cyclization to the Pyrazolo[3,4-b]pyridine Core
-
Dissolve the crude enaminone intermediate from Step 1 in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
A precipitate of the pyrazolo[3,4-b]pyridine derivative may form upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and proceed to purification.
Rationale: The addition of hydrazine hydrate to the enaminone intermediate initiates an intramolecular cyclization, leading to the formation of the stable pyrazolo[3,4-b]pyridine ring system.[3] Ethanol is a commonly used solvent for this type of condensation reaction.
Step 3: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.
Rationale: Chromatographic purification is essential to remove any unreacted starting materials and byproducts, ensuring the biological data obtained is from the pure compound. Spectroscopic analysis provides definitive structural confirmation.
| Parameter | Condition | Rationale |
| Starting Material | This compound | Provides the core pyridine ring and reactive handles. |
| Step 1 Reagent | Dimethylformamide-dimethylacetal (DMF-DMA) | Forms the reactive enaminone intermediate.[4] |
| Step 1 Solvent | Toluene | High boiling point allows for efficient reaction. |
| Step 2 Reagent | Hydrazine Hydrate | Facilitates the cyclization to the pyrazole ring.[3] |
| Step 2 Solvent | Ethanol | Common solvent for condensation reactions. |
| Purification | Column Chromatography | Ensures high purity of the final compound for biological testing. |
PART 2: Protocols for Biological Evaluation - In Vitro Kinase Assays
The synthesized pyrazolo[3,4-b]pyridine derivatives can be evaluated for their inhibitory activity against a panel of protein kinases implicated in cancer. Below are detailed protocols for in vitro kinase assays for VEGFR-2, EGFR, HER-2, and BRAF. These assays are based on luminescence detection of ATP consumption.
VEGFR-2 Kinase Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
VEGFR-2 Kinase Assay Protocol
This protocol is adapted from commercially available luminescent kinase assay kits.[5][6][7]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compound
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted inhibitor solutions to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
EGFR and HER-2 Kinase Signaling Pathway
Caption: Simplified EGFR/HER-2 signaling pathway and the point of inhibition.
EGFR and HER-2 Kinase Assay Protocols
These protocols are based on established luminescent kinase assay methodologies.[2][8][9][10][11][12][13][14]
Materials:
-
Recombinant human EGFR or HER-2 enzyme
-
Kinase buffer
-
ATP
-
Specific peptide substrate for EGFR or HER-2
-
Synthesized inhibitor compound
-
Luminescent kinase assay reagent
-
White, opaque 96-well or 384-well plates
Procedure: The procedure is analogous to the VEGFR-2 assay. Key differences include the use of the specific EGFR or HER-2 enzyme and a corresponding optimized peptide substrate. The incubation time and temperature may also need to be optimized for each specific kinase.
BRAF Kinase Signaling Pathway
Caption: Simplified BRAF/MAPK signaling pathway and the point of inhibition.
BRAF (V600E) Kinase Assay Protocol
This protocol is designed for screening inhibitors against the constitutively active BRAF V600E mutant.[1][15][16]
Materials:
-
Recombinant human BRAF (V600E) enzyme
-
Kinase buffer
-
ATP
-
MEK1 (inactive) as a substrate
-
Synthesized inhibitor compound
-
Luminescent kinase assay reagent
-
White, opaque 96-well or 384-well plates
Procedure: The assay follows the same general principles as the receptor tyrosine kinase assays. The key difference is the use of the BRAF (V600E) enzyme and its downstream substrate, MEK1. The reaction measures the phosphorylation of MEK1 by BRAF.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel bioactive compounds. Its unique structural features make it particularly well-suited for the development of potent kinase inhibitors. The representative synthetic protocol for the preparation of a pyrazolo[3,4-b]pyridine derivative, combined with the detailed in vitro kinase assay protocols, provides a solid foundation for researchers to explore the therapeutic potential of compounds derived from this promising scaffold. By leveraging the information and methodologies presented in these application notes, scientists can accelerate their drug discovery efforts in the pursuit of new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
-
Methods in Enzymology. (n.d.). EGFR Biochemical Assays. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubMed. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. [Link]
-
PubMed. (2015). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. [Link]
-
ResearchGate. (2022). Bioactive compounds based on pyrazolopyridine, pyrazolopyrimidine and pyrazoloquinazoline scaffolds. [Link]
-
ResearchGate. (2016). Guidelines for HTRF technology in EGFR kinase assay. [Link]
-
MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
-
PubMed Central. (2011). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
-
PubMed. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. [Link]
-
Asuragen. (n.d.). Signature BRAF Mutations Kit Protocol Guide - RUO. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay. [Link]
-
PubMed. (2004). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. [Link]
-
StatPearls - NCBI Bookshelf. (2024). Tissue Evaluation for HER2 Tumor Marker. [Link]
-
BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. [Link]
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- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information herein is synthesized from established chemical principles and analogous transformations reported in the literature.
Overview of Synthetic Strategy
The synthesis of this compound is a challenging endeavor due to the highly functionalized and electronically distinct nature of the pyridine ring. A robust and logical pathway involves a multi-step sequence starting from a commercially available precursor. The strategy outlined below is designed to maximize regioselectivity and provide clear checkpoints for optimization.
The proposed pathway involves three key transformations:
-
Nitration: Introduction of a nitro group at the C5 position.
-
Cyanation: Nucleophilic substitution of a halogen to install the C2 nitrile group.
-
Reduction: Conversion of the C5 nitro group to the target amine.
Caption: Proposed multi-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each question is structured to help you diagnose the problem and implement a scientifically sound solution.
Step 1: Nitration of 2-Bromo-3-fluoropyridine
Question: I am attempting the nitration of 2-bromo-3-fluoropyridine but am observing very low conversion and recovery of my starting material. What is causing this and how can I drive the reaction to completion?
Answer:
-
Plausible Cause: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is compounded by the electron-withdrawing inductive effects of the fluorine and bromine substituents, severely deactivating the ring towards electrophilic aromatic substitution. Standard nitration conditions (HNO₃/H₂SO₄) are often insufficient.
-
Recommended Actions:
-
Increase Acidity and Temperature: Switch to harsher nitrating conditions. Use a mixture of fuming nitric acid (≥90%) and fuming sulfuric acid (oleum, 20-30% SO₃).
-
Elevate Reaction Temperature: Carefully increase the reaction temperature. Start at room temperature and slowly heat to 60-80 °C, monitoring the reaction progress by TLC or HPLC. Be aware that elevated temperatures can lead to side products.[1]
-
Increase Reaction Time: If heating is undesirable, extend the reaction time significantly (24-48 hours) at a moderately elevated temperature (e.g., 45-50 °C).
-
-
Expert Insight: The key to this reaction is overcoming the high activation energy barrier for the initial attack of the nitronium ion (NO₂⁺) on the deactivated pyridine ring. Fuming sulfuric acid increases the concentration of the active electrophile, NO₂⁺, far more than standard concentrated sulfuric acid, thus increasing the reaction rate.
Question: My nitration reaction is yielding multiple isomers. How can I improve the regioselectivity for the desired 5-nitro product?
Answer:
-
Plausible Cause: While the 5-position is the most likely site of nitration due to the directing effects of the existing substituents, harsh reaction conditions can sometimes lead to a loss of selectivity. The fluorine at C3 directs ortho (C2, C4) and para (C6), while the bromine at C2 directs ortho (C3) and para (C5). The combined effect favors the 5-position, but some substitution at the 6-position might occur.
-
Recommended Actions:
-
Control Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Add the nitrating agent dropwise at 0 °C before slowly warming the reaction.
-
Optimize Acid Mixture: The ratio of fuming nitric to fuming sulfuric acid can influence selectivity. Systematically vary this ratio to find the optimal balance for your specific substrate.
-
-
Expert Insight: Regioselectivity in electrophilic substitution on substituted pyridines is a delicate balance of electronic and steric effects. Precise temperature control is paramount; over-heating provides enough kinetic energy to overcome the activation barriers for less-favored isomers.
Step 2: Cyanation of 2-Bromo-3-fluoro-5-nitropyridine
Question: I am struggling with the cyanation step using copper(I) cyanide (CuCN). The yield is poor and I have a significant amount of starting material remaining.
Answer:
-
Plausible Cause: The Rosenmund-von Braun reaction (using CuCN) often requires high temperatures (150-200 °C) and can be sensitive to substrate electronics and impurities. The presence of multiple electron-withdrawing groups can make the substitution sluggish. Furthermore, the reaction is heterogeneous and can be limited by the solubility of the copper salts.
-
Recommended Actions:
-
Solvent Choice: Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO to ensure the reactants are fully solvated at the required temperature.[2]
-
Anhydrous Conditions: Ensure the reaction is scrupulously dry. Water can interfere with the copper catalyst and reagents.
-
Alternative: Palladium Catalysis: If high temperatures are problematic, consider switching to a palladium-catalyzed cyanation. Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) can proceed at much lower temperatures (80-120 °C) and often give higher yields with complex substrates.[3]
-
-
Expert Insight: Palladium-catalyzed cross-coupling reactions proceed via a different mechanism (oxidative addition/reductive elimination) than the nucleophilic substitution pathway of the Rosenmund-von Braun reaction. This alternative catalytic cycle is often more efficient and tolerant of a wider range of functional groups, making it a powerful problem-solving tool for difficult cyanation reactions.
Step 3: Reduction of 3-Fluoro-5-nitropyridine-2-carbonitrile
Question: The reduction of the nitro group is resulting in a complex mixture of products, and my desired amine is produced in low yield. What side reactions could be occurring?
Answer:
-
Plausible Cause: The nitrile group (-CN) is also susceptible to reduction under certain conditions. Harsh reducing agents or prolonged reaction times, especially with catalytic hydrogenation at high pressure, can reduce the nitrile to a primary amine (-CH₂NH₂), leading to undesired byproducts.
-
Recommended Actions:
-
Chemoselective Reduction with SnCl₂: A highly reliable method for selectively reducing an aromatic nitro group in the presence of a nitrile is using tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with added HCl.[4] This method is known for its high chemoselectivity.
-
Controlled Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., H₂ with Pd/C), carefully control the conditions. Use a lower hydrogen pressure (1-3 atm), a moderate temperature (room temperature to 40 °C), and monitor the reaction closely to stop it once the starting material is consumed.[5]
-
Iron in Acetic Acid: Another classic and effective method is the use of iron powder in acetic acid or with a catalytic amount of HCl. This system is generally very selective for the nitro group.
-
-
Expert Insight: The choice of reducing agent is critical for chemoselectivity. Hydride-based reagents (like LiAlH₄) would readily attack the nitrile. Catalytic hydrogenation can be tuned, but metal-acid systems like SnCl₂/HCl or Fe/HCl are often superior for this specific transformation because the reaction mechanism favors the reduction of the nitro group significantly over the nitrile under the reaction conditions.
Caption: Decision tree for troubleshooting the reduction of the nitro intermediate.
Recommended Experimental Protocols
The following protocols are provided as a starting point. Researchers should optimize these conditions based on their specific setup and analytical observations.
Protocol 1: Nitration of 2-Bromo-3-fluoropyridine
-
To a flask maintained at 0 °C, add 2-bromo-3-fluoropyridine (1.0 eq).
-
Slowly add fuming sulfuric acid (20% SO₃, 5 vol) while keeping the internal temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to fuming sulfuric acid (2 vol) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC/LCMS shows consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Cyanation
-
To an oven-dried flask, add 2-bromo-3-fluoro-5-nitropyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (10 vol) via syringe.
-
Heat the reaction mixture to 100 °C for 8-12 hours, or until completion is confirmed by TLC/LCMS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: Selective Nitro Reduction with Tin(II) Chloride
-
Dissolve 3-fluoro-5-nitropyridine-2-carbonitrile (1.0 eq) in ethanol (15 vol).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC/LCMS.
-
Once complete, cool the reaction and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
The tin salts will precipitate. Filter the mixture through celite, washing the pad thoroughly with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify as needed.
Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Typical Yield |
| 1 | Nitration | Fuming HNO₃ / Fuming H₂SO₄ | - | 60-80 | 50-70% |
| 2 | Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 100-120 | 60-85% |
| 3 | Reduction | SnCl₂·2H₂O | Ethanol | 78 | 75-95% |
Note: Yields are estimates based on analogous reactions and will vary based on optimization and scale.
References
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. PubChem. Available at: [Link]
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.Patents Google.
-
First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]
- Preparation method of fluoropyridine compounds.Google Patents.
-
Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Available at: [Link]
- Preparation method of 2-amino-3-fluoropyridine.Google Patents.
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. NIH National Library of Medicine. Available at: [Link]
- Process for preparing 2-aminopyridine derivatives.Google Patents.
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. Available at: [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Available at: [Link]
- Process for the preparation of fluorinated pyridines.Google Patents.
Sources
Technical Support Center: Synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. My approach is to not only provide solutions but to also explain the underlying chemical principles to empower you in your experimental work.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The molecule's unique combination of a nucleophilic amino group, an electron-withdrawing fluorine atom, and a versatile nitrile handle makes it a valuable building block.
The most direct and plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) of a readily available precursor, 3,5-Difluoropyridine-2-carbonitrile, with an ammonia source. The electron-deficient nature of the pyridine ring, further activated by the presence of two fluorine atoms and a nitrile group, facilitates the displacement of the fluorine atom at the 5-position by an amino group.[1][2]
This guide will focus on troubleshooting this key transformation.
Proposed Synthetic Protocol: A Self-Validating System
A robust synthetic protocol is the foundation of reproducible results. Below is a detailed, step-by-step methodology for the synthesis of this compound from 3,5-Difluoropyridine-2-carbonitrile. This protocol is based on established principles of nucleophilic aromatic substitution on fluorinated pyridines.[3][4]
Experimental Protocol: Amination of 3,5-Difluoropyridine-2-carbonitrile
Reaction Scheme:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Purity |
| 3,5-Difluoropyridine-2-carbonitrile | 298709-29-2 | 140.09 g/mol | >97% |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 g/mol | ACS Grade |
| Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | >99.8% |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | HPLC Grade |
| Hexanes | 110-54-3 | - | HPLC Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Granular |
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, dissolve 3,5-Difluoropyridine-2-carbonitrile (1.0 eq) in anhydrous dioxane (to a concentration of 0.2-0.5 M).
-
Addition of Ammonia: To the solution, add aqueous ammonia (28-30%, 10-15 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully vent the vessel in a well-ventilated fume hood. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing a low yield or no reaction at all. My TLC/HPLC analysis shows predominantly the starting material, 3,5-Difluoropyridine-2-carbonitrile. What could be the cause?
Answer: Low or no conversion in a nucleophilic aromatic substitution reaction on a fluorinated pyridine ring can often be attributed to insufficient reaction temperature or inadequate activation of the nucleophile.
-
Causality: The C-F bond in fluorinated pyridines is strong, and while the ring is electron-deficient, energy input is required to overcome the activation barrier for the nucleophilic attack. Ammonia, being a neutral nucleophile, is also less reactive than an anionic one.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction is reaching the target temperature of 80-100 °C. Use a calibrated thermometer to check the internal temperature of the reaction.
-
Increase Temperature: If the reaction is still sluggish at 100 °C, a modest increase to 110-120 °C can be attempted, but be mindful of potential side reactions and the pressure rating of your vessel.
-
Solvent Choice: While dioxane is a good starting point, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can sometimes accelerate SNAr reactions. However, be aware that these solvents are more difficult to remove.
-
Concentration of Ammonia: Ensure a sufficient excess of aqueous ammonia is used. A higher concentration of the nucleophile will favor the forward reaction.
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction has gone to completion, but I am observing significant impurities in the crude product. What are the likely side products and how can I minimize their formation?
Answer: The primary side reaction of concern in this synthesis is the hydrolysis of the nitrile group to either an amide or a carboxylic acid.
-
Causality: The nitrile group can be susceptible to hydrolysis under heated aqueous conditions, especially if the pH deviates significantly from neutral. Although aqueous ammonia is basic, prolonged heating can lead to the formation of 5-Amino-3-fluoropyridine-2-carboxamide or even 5-Amino-3-fluoronicotinic acid.
-
Troubleshooting Steps:
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to the reaction conditions.
-
Control Temperature: Avoid excessive temperatures, as this can accelerate the rate of nitrile hydrolysis.
-
Purification Strategy: These more polar byproducts can typically be separated from the desired product by silica gel chromatography. A less polar eluent system will retain the amide and carboxylic acid on the column while eluting the desired aminonitrile.
-
Alternative Ammonia Source: In some cases, using a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) in a sealed tube can minimize the amount of water present and thus reduce the likelihood of hydrolysis.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain a pure product after column chromatography. The fractions are either contaminated or the yield is very low. What are some tips for effective purification?
Answer: The purification of aminopyridines can be challenging due to their basicity and potential for streaking on silica gel.
-
Causality: The basic amino group can interact strongly with the acidic silica gel, leading to poor separation and product loss.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Pre-treat your silica gel with a small amount of triethylamine (0.5-1% v/v) in your eluent system. This will neutralize the acidic sites on the silica and reduce streaking.
-
Optimize Eluent System: A carefully chosen gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Alternative Stationary Phase: If silica gel proves problematic, consider using neutral or basic alumina for your column chromatography.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be a highly effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: Why is the fluorine at the 5-position displaced instead of the fluorine at the 3-position?
A1: The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is governed by the stability of the Meisenheimer intermediate. Attack at the 5-position (para to the nitrogen) allows for the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which is a highly stabilizing interaction. Attack at the 3-position does not allow for this resonance stabilization, making the intermediate less stable and the reaction kinetically slower.
Q2: Can I use other ammonia sources, such as ammonium hydroxide or an organic amine?
A2: Yes, other ammonia sources can be used. Ammonium hydroxide is essentially the same as aqueous ammonia. Using a primary or secondary amine instead of ammonia will result in the corresponding N-substituted aminopyridine. However, the reactivity of the amine will depend on its nucleophilicity and steric bulk.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. In the 1H NMR, you should observe distinct aromatic protons with couplings to the fluorine atom. In the 13C NMR, the carbons attached to fluorine will show characteristic large C-F coupling constants.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the amino (N-H stretch) and nitrile (C≡N stretch) functional groups.
Q4: What are the key safety precautions for this synthesis?
A4:
-
High-Pressure Reactions: Always use a pressure vessel that is rated for the expected temperature and pressure of the reaction. Never exceed the recommended limits.
-
Ammonia: Aqueous ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Fluorinated Compounds: Fluorinated organic compounds should be handled with care, as they can have unique toxicological properties.[5]
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate precautions.
Visualizing the Troubleshooting Workflow
To aid in your decision-making process, the following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting the synthesis of this compound.
References
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents.
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
- WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents.
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
- EP0192287A2 - Process for the preparation of fluorinated pyridines - Google Patents.
-
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
-
3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE - SpectraBase. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 5. 573763-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Optimization of 5-Amino-3-fluoropyridine-2-carbonitrile Derivatization
Welcome to the technical support resource for the derivatization of 5-Amino-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experiments are successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles and reaction setup for the derivatization of this compound.
Q1: What is the primary reaction mechanism for the derivatization of this compound, and how does it influence parameter selection?
A: The derivatization of this molecule, particularly at the fluorine-substituted position, predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate called a Meisenheimer complex.
-
Elimination Step: The aromaticity is restored by the expulsion of the fluoride leaving group.
Understanding this mechanism is critical for optimization. The rate-determining first step is accelerated by factors that stabilize the negatively charged Meisenheimer complex. The fluorine atom itself aids this process due to its strong electron-withdrawing inductive effect, which helps to delocalize the negative charge and lowers the activation energy of the addition step.[1] This inherent reactivity makes fluoride a better leaving group than other halogens in many SNAr contexts, despite fluoride being a poor leaving group in other substitution reactions like SN1 or SN2.[1]
Q2: How do I select an appropriate solvent for my reaction? My reaction is sluggish in toluene.
A: Solvent selection is arguably one of the most critical parameters in SNAr reactions. The choice of solvent directly impacts the stability of the charged Meisenheimer intermediate.[2]
-
Polar Aprotic Solvents are Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are highly recommended.[2] These solvents can effectively solvate the charged intermediate, lowering the activation energy and accelerating the reaction. A nonpolar solvent like toluene will not stabilize this intermediate, leading to prohibitively high activation energy and little to no reaction.[2]
-
Avoid Protic Solvents (with caution): Protic solvents such as water, methanol, or ethanol can form strong hydrogen bonds with the nucleophile.[2][3] This solvation shell can decrease the nucleophile's reactivity, slowing down or inhibiting the reaction. However, in some specific cases, a protic solvent might be used to favor a particular reaction pathway or if the nucleophile is an alkoxide generated in situ.[2]
A common issue is the difficulty in removing high-boiling point solvents like DMF or DMSO post-reaction. Strategies include aqueous workups with extraction into a water-immiscible solvent or specialized purification techniques.[2]
Q3: What is the role of a base in this derivatization, and how do I choose one?
A: A base is often essential, and its role depends on the nature of your nucleophile.
-
Deprotonation of Nucleophile: If you are using a neutral nucleophile with an acidic proton (e.g., an amine, alcohol, or thiol), a base is required to deprotonate it, generating a more potent anionic nucleophile. For instance, an amine (R-NH₂) is converted to its more nucleophilic amide form (R-NH⁻).
-
Choice of Base: The strength of the base should be matched to the pKa of the nucleophile.
-
Caution: The choice of base and solvent are interlinked. In nonpolar solvents, an anionic base is necessary to deprotonate the palladium-amine complex in related cross-coupling reactions.[6] While this is a different mechanism, the principle of charge formation highlights the solvent's role.
Q4: My starting material appears to be degrading at elevated temperatures. What is the thermal stability of this compound?
-
Conduct reactions at the lowest effective temperature.
-
Minimize reaction time at elevated temperatures by closely monitoring reaction progress.
-
Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[7]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I have set up my reaction but am observing very low conversion to the desired product after several hours. What are the likely causes and how can I fix this?
A: Low yield is a common problem that can be traced back to several suboptimal parameters.[7] A systematic approach is needed to identify the root cause.
Potential Causes & Solutions:
-
Incorrect Solvent: As detailed in the FAQ, the use of a nonpolar or protic solvent is a primary cause of failure.
-
Action: Switch to a polar aprotic solvent such as DMF, DMSO, or MeCN. Screen a few options to find the optimal one for your specific nucleophile.[2]
-
-
Insufficient Temperature: SNAr reactions, especially with less activated rings or weaker nucleophiles, may require heating to overcome the activation energy barrier.[2]
-
Action: Gradually increase the reaction temperature in increments (e.g., from room temperature to 60 °C, then 80 °C, then 100 °C). Monitor for product formation and potential decomposition. For amination of related structures, temperatures between 80-120°C are common.[7]
-
-
Base is Ineffective or Inappropriate: The base may be too weak to deprotonate your nucleophile, or it may not be soluble in the reaction solvent.
-
Action: If using a weak base like K₂CO₃ with an amine nucleophile, switch to a stronger base like NaOtBu or NaH.[5] Ensure the base is compatible with your solvent system.
-
-
Poor Starting Material Quality: Impurities in the starting material or reagents can inhibit the reaction.[7] Moisture is a particularly common issue.
-
Action: Ensure this compound and your nucleophile are pure. Dry the solvent before use, especially if using a moisture-sensitive base like NaH.[2]
-
Caption: A decision tree for troubleshooting low reaction yield.
Issue 2: Formation of Multiple Products / Side Reactions
Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions?
A: The formation of multiple products typically arises from a lack of selectivity or reaction with the solvent itself.
Potential Causes & Solutions:
-
Reaction at Other Positions: While the fluorine at the 3-position is activated by the adjacent cyano group, the amino group at the 5-position also has sites that could potentially react under certain conditions, especially with highly reactive electrophiles. However, for nucleophilic substitution, the C-F bond is the most likely site of reaction. More common is the potential for di-substitution if the nucleophile itself contains multiple reactive sites.
-
Action: Use a protecting group strategy if your nucleophile has multiple reactive centers. Lowering the reaction temperature can often increase selectivity.
-
-
Solvent Reactivity: If you are using a potentially nucleophilic solvent (e.g., methanol, pyridine), it can compete with your intended nucleophile.[2] For example, using methanol with a strong base generates methoxide, a potent nucleophile.[2]
-
Action: Switch to a non-nucleophilic, inert solvent like DMF, DMSO, or THF. Ensure the chosen solvent is of high purity.[2]
-
-
Decomposition: As mentioned previously, high temperatures can cause decomposition, leading to a complex mixture.
-
Action: Monitor the reaction closely and avoid unnecessarily long reaction times at high temperatures.
-
Issue 3: Difficult Product Purification
Q: The reaction is complete, but I am struggling to isolate the pure product. How can I effectively purify my 5-Amino-3-substituted-pyridine-2-carbonitrile derivative?
A: Purification challenges often stem from residual high-boiling solvents or byproducts with similar polarity to the desired product.
Potential Causes & Solutions:
-
Residual High-Boiling Solvent (DMF/DMSO): These solvents are difficult to remove under standard rotary evaporation.
-
Action: Perform an aqueous workup. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the organic layer multiple times with water or brine to remove the residual DMF/DMSO.
-
-
Co-elution during Chromatography: The product and starting material or a byproduct may have very similar Rf values, making separation by standard silica gel chromatography difficult.
-
Action:
-
Optimize Solvent System: Systematically screen different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to achieve better separation on TLC before attempting column chromatography.
-
Alternative Chromatography: For basic aminopyridine derivatives, cation-exchange chromatography can be a highly effective method for separating the product from neutral or acidic impurities.[8]
-
-
Part 3: Data & Protocols
Recommended Starting Conditions for Derivatization
This table provides general starting points for reaction optimization. The optimal conditions will vary based on the specific nucleophile used.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | DMF, DMSO, MeCN | Polar aprotic solvents are essential to stabilize the Meisenheimer intermediate.[2] |
| Temperature | 60 - 120 °C | Many SNAr reactions require heat. Start lower and increase as needed while monitoring for decomposition.[7] |
| Base | NaOtBu, K₂CO₃, NaH | Choice depends on the pKa of the nucleophile. Use 1.1 - 2.0 equivalents.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative side reactions, especially at elevated temperatures.[7] |
| Concentration | 0.1 - 0.5 M | A good starting point; can be adjusted to influence reaction rates. |
Experimental Protocol: General Procedure for Amination
This protocol provides a step-by-step method for a typical amination reaction.
Materials:
-
This compound
-
Amine nucleophile (1.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Setup: Add this compound (1.0 eq) and NaOtBu (1.2 eq) to a dry round-bottom flask under an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF to achieve the desired concentration (e.g., 0.2 M).
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: A standard workflow for derivatization experiments.
References
- Managing solvent effects in fluoropyridine reactions. (n.d.). Benchchem.
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1987). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 18, 2026, from [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
-
Specific and non-specific solvent effects on aromatic nucleophilic substitution. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2018). National Institutes of Health. Retrieved January 18, 2026, from [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. (2017). Google Patents.
-
Role of the Base in Buchwald–Hartwig Amination. (2017). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (2019). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Focus on the synthesis and relations of some new pyridine carbonitrile derivatives. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]
- Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine. (n.d.). Benchchem.
-
Optimizing Amino Acid Derivatization in Food Matrices. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
Side-Chain Reactions of Substituted Pyridines. (n.d.). Pearson. Retrieved January 18, 2026, from [Link]
-
Scheme of derivatization procedure of three different amino acids. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). MDPI. Retrieved January 18, 2026, from [Link]
- The method of one-step synthesis aminopyridine and 4-aminopyridine. (2018). Google Patents.
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pyridine and Pyridine Derivatives. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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identifying and minimizing impurities in 5-Amino-3-fluoropyridine-2-carbonitrile
Welcome to the technical support center for 5-Amino-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, analysis, and purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Impurity Identification and Minimization
This section addresses specific issues you may encounter during your work with this compound, focusing on the identification and mitigation of common impurities.
Issue 1: My final product shows multiple spots on TLC or unexpected peaks in the initial HPLC analysis.
-
Probable Cause: The presence of unreacted starting materials, regioisomers, or byproducts from the synthetic route are the most likely culprits. The specific impurities will depend on the synthetic method employed. Two common routes for preparing fluorinated aminopyridines are Nucleophilic Aromatic Substitution (SNAr) and the Balz-Schiemann reaction.
-
In-Depth Explanation:
-
SNAr Route: If your synthesis starts with a di- or tri-substituted pyridine (e.g., a dichloropyridine derivative), incomplete substitution can lead to residual chlorinated impurities. The high reactivity of fluoride can sometimes lead to the substitution of other groups on the pyridine ring, resulting in regioisomers.[1][2][3] The subsequent cyanation step can also be a source of impurities if the reaction is incomplete or if side reactions occur.
-
Balz-Schiemann Route: This reaction proceeds via a diazonium salt intermediate.[4][5][6][7] Incomplete diazotization or decomposition of the diazonium salt can lead to a variety of byproducts. The thermal decomposition step must be carefully controlled to avoid the formation of tar and other degradation products.[8]
-
-
Solution Workflow:
-
Impurity Identification:
-
HPLC-MS: The most powerful tool for identifying unknown impurities. The mass-to-charge ratio will provide the molecular weight of the impurity, which can help in deducing its structure.
-
NMR Spectroscopy: If an impurity can be isolated, 1H, 13C, and 19F NMR will provide definitive structural information.
-
-
Minimization Strategies:
-
Optimize Reaction Conditions: Carefully control reaction temperature, time, and stoichiometry of reagents. For SNAr reactions, the choice of solvent can significantly influence regioselectivity.[1] For the Balz-Schiemann reaction, low-temperature diazotization is crucial.
-
Purification: See the detailed purification protocols in the FAQ section below.
-
-
Issue 2: The purity of my this compound decreases over time upon storage.
-
Probable Cause: Aminopyridines can be susceptible to oxidation and degradation, especially when exposed to light, air, or acidic conditions.[9] The presence of both an amino and a cyano group can also lead to potential intramolecular reactions or polymerization under certain conditions.
-
Solution:
-
Proper Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.
-
Avoid Acidic Conditions: While acidic conditions can be used for purification via salt formation, prolonged exposure should be avoided in the final product.
-
Purity Check Before Use: Always re-analyze the purity of the compound by HPLC before use in a critical reaction, especially if it has been stored for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
Based on common synthetic routes for related compounds, the following impurities are plausible:
| Potential Impurity | Likely Source | Identification (by HPLC-MS) |
| Starting Halogenated Pyridine (e.g., 5-amino-3-chloro-2-cyanopyridine) | Incomplete fluorination (SNAr route) | Higher m/z corresponding to the chlorinated analogue. |
| Regioisomers (e.g., 2-Amino-3-fluoropyridine-x-carbonitrile) | Non-selective fluorination or cyanation | Same m/z as the product, but different retention time. |
| Hydrolyzed Nitrile (5-Amino-3-fluoropyridine-2-carboxamide) | Hydrolysis of the nitrile group during workup or storage | Higher m/z corresponding to the addition of a water molecule. |
| Diazonium Salt Byproducts | Incomplete reaction or side reactions (Balz-Schiemann route) | Varied m/z depending on the specific byproduct. |
Q2: Can you provide a starting HPLC method for purity analysis?
Yes, here is a robust starting method that can be optimized for your specific system and impurity profile. This method is based on protocols for similar polar aminopyridine compounds.[10][11][12]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). For better retention of this polar analyte, a polar-embedded or mixed-mode column can also be effective.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Q3: What is a reliable method for purifying this compound?
Recrystallization is often the most effective method for purifying solid organic compounds. The choice of solvent is critical.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Common solvents to try include ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures such as ethyl acetate/hexanes or acetone/hexanes.[13][14][15]
-
A good recrystallization solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
-
Recrystallization Procedure (Example with Ethyl Acetate/Hexanes):
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If there are any insoluble impurities, perform a hot filtration.
-
Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Anti-Solvent Crystallization: An alternative is anti-solvent crystallization, where the compound is dissolved in a good solvent, and then a poor solvent (the anti-solvent) is added to induce precipitation.[16]
Q4: How should I handle and store this compound safely?
-
Safety Precautions: this compound is an irritant.[17] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: As mentioned in the troubleshooting section, store the compound in a cool, dry, dark place under an inert atmosphere.
Visualizations
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-fluoropyridine-3-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
-
Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
Allen Overseas. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. Retrieved from [Link]
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
National Center for Biotechnology Information. (n.d.). Anti-solvent co-crystallization of carbamazepine and saccharin. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
Sources
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- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 7. byjus.com [byjus.com]
- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 573763-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Solvent Effects on the Reactivity of 5-Amino-3-fluoropyridine-2-carbonitrile
This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals working with 5-Amino-3-fluoropyridine-2-carbonitrile. The reactivity of this versatile building block is profoundly influenced by the choice of solvent, a parameter that can dictate reaction success, yield, and impurity profile. This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during its application in synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to diagnosing and resolving the issue.
Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or failing, resulting in low yield. What are the likely solvent-related causes?
Answer: This is a frequent issue when the solvent environment is not optimized for the SNAr mechanism, which is the primary reactive pathway for this electron-deficient pyridine system.[1] The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, and its stability is paramount for the reaction to advance.[2]
Core Causality & Recommended Actions:
-
Insufficient Intermediate Stabilization: The most probable cause is the use of a nonpolar or weakly polar solvent. Solvents like toluene, hexane, or diethyl ether are unable to stabilize the charged Meisenheimer complex, leading to a prohibitively high activation energy.[2]
-
Action: Switch to a polar aprotic solvent . Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) are industry standards for this type of reaction.[1][2] They excel at solvating the counter-ion of the nucleophile and stabilizing the charged intermediate without interfering with the nucleophile itself.
-
-
Nucleophile Deactivation by Protic Solvents: Protic solvents (e.g., ethanol, methanol, water) can significantly hinder the reaction by forming hydrogen bonds with the nucleophile. This "caging" effect lowers the nucleophile's energy and reduces its availability to attack the pyridine ring.[2][3]
-
Action: If possible, replace the protic solvent with a polar aprotic one. If a protic solvent is necessary (e.g., for solubility of a specific nucleophile), a stronger base may be required to deprotonate the nucleophile more effectively, or an increased reaction temperature may be needed to overcome the activation barrier.
-
-
Inadequate Temperature: SNAr reactions on less activated aromatic rings may require thermal energy to proceed at a reasonable rate.
-
Action: Gradually increase the reaction temperature. For high-boiling solvents like DMF or DMSO, reactions can often be heated to 80-120 °C. Always monitor for potential decomposition of starting materials or products at elevated temperatures.
-
The following flowchart provides a decision-making workflow for troubleshooting low-yield SNAr reactions.
Caption: Troubleshooting flowchart for low-yield SNAr reactions.
Question 2: I am observing unexpected side products. Could the solvent be directly involved in the reaction?
Answer: Absolutely. The solvent is not always an innocent bystander and can act as a competing reagent, or it can favor alternative reaction pathways.
Potential Scenarios:
-
Solvent as a Nucleophile: If your solvent has nucleophilic properties, it can compete with your intended reagent.
-
Example: Using an alcohol (e.g., methanol) as a solvent in the presence of a strong base (e.g., NaH) will generate the corresponding alkoxide (methoxide). This is a potent nucleophile that can react with your this compound, leading to an undesired ether product.[2]
-
Solution: Switch to a non-nucleophilic solvent like DMF, DMSO, THF, or acetonitrile. Ensure the chosen solvent is of high purity and anhydrous, as water can also act as a nucleophile.
-
-
Solvent-Mediated Pathway Selection: The polarity of the solvent can sometimes direct the reaction towards an undesired outcome. The amino group on the pyridine ring can participate in hydrogen bonding, and its reactivity might be altered in different solvent environments.[4][5]
-
Example: While a polar aprotic solvent is generally preferred for SNAr at the fluorine-bearing carbon, a specific protic solvent might, in some cases, promote a reaction at another position by stabilizing a different intermediate or transition state.
-
Solution: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., THF, MeCN, DMF, MeOH) to identify conditions that selectively favor the formation of your desired product.[2]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the reactivity of this compound and the role of solvents.
Question 3: What is the general reactivity profile of this compound and how do solvents influence it?
Answer: this compound is an electron-deficient aromatic ring. The electron-withdrawing effects of the ring nitrogen and the cyano group make the pyridine ring susceptible to attack by nucleophiles. The fluorine atom at the 3-position is an excellent leaving group in SNAr reactions.[6]
The role of the solvent is to mediate this process:
-
Stabilization: Polar solvents are required to stabilize the charged Meisenheimer intermediate formed during nucleophilic attack.[2]
-
Nucleophile Activity: Polar aprotic solvents enhance the reactivity of the nucleophile by solvating the associated cation while leaving the anionic nucleophile "bare" and more reactive.[7]
-
Hydrogen Bonding: The amino group and pyridine nitrogen can engage in hydrogen bonding with protic solvents. This interaction can modulate the electron density of the ring and the reactivity of the nucleophile.[5][8]
The diagram below illustrates how a polar aprotic solvent facilitates the key step in an SNAr reaction.
Caption: Stabilization of the Meisenheimer intermediate by polar aprotic solvents.
Question 4: Which solvents are recommended for this compound, and what are their key properties?
Answer: The choice of solvent is highly dependent on the specific reaction being performed. For the most common application, SNAr, polar aprotic solvents are strongly recommended.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent choice for SNAr; high boiling point allows for heating; can be difficult to remove.[1][2] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Highly polar, excellent for SNAr; very high boiling point makes removal challenging.[1][2] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good for SNAr; lower boiling point makes it easier to remove post-reaction.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Less polar than DMF/DMSO but can be effective; lower boiling point.[2] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Can act as a nucleophile; may slow SNAr by H-bonding with the nucleophile.[2][3] Use with caution. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Similar profile to methanol; potential for nucleophile deactivation.[1][2] |
| Toluene | Nonpolar | 2.4 | 111 | Generally unsuitable for SNAr reactions due to inability to stabilize charged intermediates.[2][9] |
Note: Dielectric constants are approximate values and can vary with temperature.
Part 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with this compound
This protocol provides a robust starting point for a typical SNAr reaction, for example, with a secondary amine nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, 1.2 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line
Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the base (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a suitable concentration (typically 0.1-0.5 M). Stir the suspension for 10-15 minutes.
-
Nucleophile Addition: Add the nucleophile (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Shake-Flask Method for Solubility Determination
Determining the solubility of this compound in different solvents is crucial for reaction setup and purification.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the test solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge a sample to separate the undissolved solid from the saturated solution.
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV or quantitative NMR.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.
References
- Managing solvent effects in fluoropyridine reactions. BenchChem.
- The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. PubMed.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
- Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. PubMed.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts Chemistry.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains. PubMed.
- How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ. Guidechem.
- Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. Journal of the American Chemical Society.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- This compound. Apollo Scientific.
- Effect of solvent in Nucleophilic Substitution Reaction. YouTube.
- 2-Amino-5-fluoropyridine-3-carbonitrile. A2B Chem.
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. PubChem.
- 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis. ChemicalBook.
- First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry.
- Aromatic Nucleophilic Substitution. Fisher Scientific.
- 5-AMINO-3-FLUORO-2-PYRIDINECARBONITRILE. INDOFINE Chemical Company, Inc.
- Synthesis and hydrogen-bond capabilities of an amino-pyridine functionalized cavitand.
- Navigating the Solubility Landscape of 3-Amino-2-pyridinecarbonitrile in Organic Solvents: A Technical Guide. BenchChem.
- 3-aMino-5-fluoropyridine-2-carbonitrile. Echemi.
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- 4. The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative synthetic routes to this valuable heterocyclic building block.
Part 1: The Established Route and Common Pitfalls
A frequently utilized approach to synthesizing substituted aminopyridines involves building the ring from acyclic precursors. However, these multi-step syntheses can be lengthy and sometimes result in low overall yields.[1][2] A common alternative is the modification of a pre-existing pyridine ring, for example, through nucleophilic aromatic substitution (SNAr).[3][4]
A logical starting point for the synthesis of this compound is often a di-halogenated pyridine. A typical route might involve the selective amination of a precursor like 3,5-difluoro-2-chloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm attempting a nucleophilic aromatic substitution on a dihalopyridine precursor with ammonia, but I'm getting very low yields. What could be the issue?
Answer: Low yields in SNAr reactions on pyridine rings are a common challenge and can often be traced back to several key factors:
-
Insufficient Ring Activation: The pyridine ring is electron-deficient, which facilitates nucleophilic attack. However, the position of the leaving groups and any activating/deactivating substituents is critical. For a successful SNAr, you typically need strong electron-withdrawing groups positioned ortho or para to the leaving group.[4] If your starting material lacks sufficient activation, the reaction will be sluggish.
-
Reaction Conditions: These reactions are highly sensitive to temperature and pressure.[5]
-
Temperature: Often, these substitutions require elevated temperatures, sometimes in the range of 80-120°C, to proceed at a reasonable rate.[5] Ensure your reaction is reaching and maintaining the target temperature.
-
Pressure: When using a volatile nucleophile like ammonia, the reaction must be conducted in a sealed vessel to maintain a sufficient concentration of the nucleophile in the solution.[5]
-
-
Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like DMSO, DMF, or NMP are often used as they can solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anionic nucleophile.
Question 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the amination?
Answer: Achieving high regioselectivity in the substitution of polysubstituted pyridines can be challenging. The site of nucleophilic attack is governed by the electronic and steric environment of the potential leaving groups.
-
Electronic Effects: The most electron-deficient carbon atom is the most likely site of attack. This is influenced by the inductive and resonance effects of the substituents on the ring. A fluorine atom, for instance, is strongly electron-withdrawing by induction, making the carbon it is attached to more electrophilic.
-
Steric Hindrance: A bulky nucleophile will preferentially attack the least sterically hindered position.
-
Leaving Group Ability: The relative ability of the halogens to act as leaving groups (I > Br > Cl > F) can also influence the outcome, although this is often secondary to electronic activation in SNAr.
To improve selectivity, consider modulating the reaction temperature. Lowering the temperature may favor the thermodynamically more stable product, potentially increasing the desired isomer ratio.
Question 3: I'm struggling with the final cyanation step. What are some common issues?
Answer: The introduction of a nitrile group onto an aromatic ring, particularly a heterocyclic one, can be problematic.
-
Choice of Cyanating Agent: The choice between reagents like CuCN, Zn(CN)₂, or KCN can significantly impact the reaction's success.[6] The Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide, is a classic method but can require harsh conditions.[6] Palladium-catalyzed cyanations are often milder but can be sensitive to substrate purity and ligand choice.[6][7]
-
Catalyst Deactivation: If you are using a palladium-catalyzed method, impurities in your starting material can poison the catalyst. Ensure your substrate is thoroughly purified before the cyanation step.
-
Sandmeyer Reaction Issues: If you are attempting a Sandmeyer reaction (diazotization of an amino group followed by displacement with cyanide), incomplete diazotization or premature decomposition of the diazonium salt can lead to low yields and byproducts.[8][9][10] This reaction requires careful temperature control, typically between -5 to 0°C.[11]
Part 2: Alternative Synthetic Routes
Given the challenges of the more direct approaches, exploring alternative synthetic strategies can be highly beneficial. Here are two viable routes with detailed troubleshooting guides.
Alternative Route 1: Building the Ring via Multicomponent Reaction
This approach constructs the substituted pyridine ring in a convergent manner from simple, acyclic precursors. Multicomponent reactions (MCRs) are highly efficient as they form several bonds in a single operation, reducing step count and waste.[1] A plausible MCR for this target involves the reaction of an ylidenemalononitrile, a thiol, and an aldehyde.[12]
Reaction Scheme:
Caption: Multicomponent reaction pathway to a pyridine scaffold.
Troubleshooting Guide for Alternative Route 1
-
Q: The initial Knoevenagel condensation to form the ylidenemalononitrile is slow or incomplete. What can I do?
-
A: This step is base-catalyzed. Ensure your base (e.g., piperidine, triethylamine) is not degraded. You can also try a stronger base, but be mindful of potential side reactions. The removal of water, often with a Dean-Stark trap, can drive the equilibrium towards the product.
-
-
Q: I'm observing the formation of multiple byproducts during the cyclization step. How can I improve the yield of the desired pyridine?
-
A: The reaction temperature and choice of base are critical here. Running the reaction at a lower temperature may improve selectivity. The order of addition of reagents can also matter. Sometimes, pre-forming the ylidenemalononitrile and then adding the second equivalent of malononitrile and the thiol can lead to a cleaner reaction.
-
-
Q: My final product is difficult to purify. Any suggestions?
-
A: These highly functionalized pyridines can be polar. Consider using a combination of column chromatography on silica gel followed by recrystallization. A solvent system like ethyl acetate/hexanes is a good starting point for chromatography.
-
Alternative Route 2: Diazotization and Sandmeyer-Type Cyanation
This classical organochemical transformation provides a powerful method for converting an aromatic amine into a nitrile.[8][13] Starting from a suitable aminofluoropyridine, one can introduce the nitrile group regioselectively.
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of a cyanopyridine.
Troubleshooting Guide for Alternative Route 2
-
Q: My diazotization reaction seems to be failing, and I'm recovering my starting amine. What's wrong?
-
A: The most critical parameter for diazotization is temperature. The reaction must be kept cold (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[11] Ensure your ice bath is well-maintained. Also, check the quality of your sodium nitrite; it can degrade over time. The acid concentration is also important; ensure you are using a sufficient excess of a strong acid like HCl.
-
-
Q: The Sandmeyer cyanation step is giving a low yield, and I'm getting a lot of tar-like material.
-
A: This often points to the decomposition of the diazonium salt before it can react with the copper(I) cyanide. Add the cold diazonium salt solution slowly to the heated CuCN solution. This ensures that the diazonium salt reacts as it is added, minimizing decomposition. The temperature of the CuCN solution is also key; it needs to be warm enough to facilitate the reaction but not so hot that it causes rapid, uncontrolled decomposition.
-
-
Q: Are there safety concerns with the Sandmeyer reaction?
-
A: Yes. Aryl diazonium salts can be explosive when isolated and dry.[14] It is crucial to use them in solution immediately after they are prepared and never attempt to isolate the diazonium salt intermediate. All operations should be conducted behind a blast shield in a well-ventilated fume hood.
-
Part 3: Comparative Analysis and Detailed Protocols
Comparison of Synthetic Routes
| Route | Starting Materials | Key Steps | Typical Yield | Advantages | Disadvantages |
| SNAr on Dihalopyridine | Dihalofluoropyridine, Ammonia, Cyanide source | Nucleophilic Aromatic Substitution, Cyanation | Variable | Potentially short route | Prone to isomer formation, harsh conditions may be needed |
| Multicomponent Reaction | Malononitrile, Aldehyde, Thiol | Knoevenagel condensation, Michael addition, Cyclization | Moderate to Good | Convergent, high atom economy, builds complexity quickly | Optimization can be complex, requires subsequent functional group manipulation |
| Sandmeyer Reaction | Aminofluoropyridine | Diazotization, Cyanation | Moderate | Well-established, predictable regioselectivity | Unstable diazonium intermediate, safety concerns, requires careful temperature control[14] |
Detailed Experimental Protocol: Route 2 - Sandmeyer Cyanation of 3-Amino-5-fluoropyridine
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
Step 1: Diazotization of 3-Amino-5-fluoropyridine
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-Amino-5-fluoropyridine (5.6 g, 50 mmol) and a 3M solution of hydrochloric acid (50 mL).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (3.8 g, 55 mmol) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the stirred pyridine solution, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting cold diazonium salt solution for an additional 15 minutes. Use this solution immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate 250 mL flask, prepare a solution of copper(I) cyanide (5.4 g, 60 mmol) and sodium cyanide (6.0 g, 122 mmol) in water (50 mL).
-
Heat this solution to 60 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady effervescence.
-
After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-fluoro-5-cyanopyridine.
References
-
Deaminative chlorination of aminoheterocycles. PMC - NIH. (2021-12-16). [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Sandmeyer Reaction. ResearchGate. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Cyanation. Wikipedia. [Link]
-
Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. ResearchGate. [Link]
- Preparation method of fluoropyridine compounds.
-
nucleophilic aromatic substitutions. YouTube. (2019-01-19). [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]
- Preparation method of 2-amino-3-fluoropyridine.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC - NIH. [Link]
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- 14. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Multi-faceted Spectroscopic Approach to the Structural Validation of 5-Amino-3-fluoropyridine-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel heterocyclic compounds such as 5-Amino-3-fluoropyridine-2-carbonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry, establishing the precise arrangement of its atoms is not merely a procedural step but a critical prerequisite for understanding its reactivity, biological activity, and intellectual property claims. The presence of multiple functional groups—an amine, a fluorine atom, and a nitrile on a pyridine core—necessitates a rigorous, multi-technique validation strategy to exclude isomers and confirm regiochemistry.
This guide presents a comprehensive, field-proven workflow for the structural elucidation of this compound. We will move beyond a simple recitation of data, delving into the causal logic behind the choice of spectroscopic methods—High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each method provides a unique and complementary piece of the structural puzzle, and their integrated analysis constitutes a self-validating system for absolute structural certainty.
The Integrated Validation Workflow
The core principle of robust structural validation is orthogonality—gathering data from different physical phenomena. A discrepancy in one technique's data against the proposed structure is a red flag, whereas concordance across all techniques provides the highest level of confidence. Our approach is a logical progression from the general to the specific: from elemental composition to functional groups, and finally to the precise connectivity of the atomic framework.
Caption: Integrated workflow for spectroscopic validation.
Part 1: Elemental Composition and Molecular Formula by High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before analyzing connectivity, we must first establish the elemental formula. Low-resolution mass spectrometry provides the nominal mass, but this is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) to several decimal places, leveraging the slight mass differences between isotopes (e.g., ¹²C = 12.0000 Da, ¹⁶O = 15.9949 Da)[1][2]. This precision allows for the unambiguous determination of the molecular formula, which serves as a fundamental constraint for all subsequent spectral interpretation.[3][4][5]
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF analyzer) using a known standard to ensure high mass accuracy (< 5 ppm).
-
Infusion: Introduce the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique chosen to minimize fragmentation and maximize the abundance of the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental formula that fits the measured mass within a tight tolerance (e.g., ± 3 ppm).
Data Interpretation & Comparison
For this compound, the expected molecular formula is C₆H₄FN₃.
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₆H₄FN₃ | C₆H₄FN₃ |
| Exact Mass [M] | 137.0390 | - |
| Exact Mass [M+H]⁺ | 138.0468 | 138.0465 |
| Mass Error | - | < 3 ppm |
This HRMS result is the first critical checkpoint. It confirms the presence of one fluorine atom and three nitrogen atoms and provides the total count of carbon and hydrogen atoms, immediately ruling out numerous alternative structures.
Part 2: Functional Group Identification by Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and effective method for identifying the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the amino (N-H), nitrile (C≡N), and aromatic (C=C, C=N) moieties. The position of these bands provides structural clues; for instance, the nitrile stretch frequency is sensitive to conjugation with the aromatic ring.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No special preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare their frequencies (in cm⁻¹) to established correlation tables.
Data Interpretation & Comparison
The IR spectrum provides a distinct fingerprint confirming the presence of the required functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency (Hypothetical, cm⁻¹) | Structural Implication |
| N-H Stretch (Amino) | 3500 - 3300 (two bands for -NH₂) | ~3436, ~3358 | Confirms primary amine (-NH₂)[6] |
| C≡N Stretch (Nitrile) | 2240 - 2220 (aromatic) | ~2230 | Confirms conjugated nitrile group[6] |
| C=C / C=N Stretch (Aromatic) | 1620 - 1450 | ~1600, ~1570, ~1480 | Confirms pyridine ring structure[7] |
| C-F Stretch | 1400 - 1000 | ~1250 | Consistent with an aryl-fluoride bond |
The presence of two distinct N-H stretching bands is a classic indicator of a primary amine (-NH₂). The position of the C≡N stretch, slightly lower than a typical saturated nitrile, confirms its electronic conjugation with the pyridine ring.
Part 3: Atomic Connectivity via ¹H and ¹³C NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon atoms. For this molecule, the key challenges are to confirm the substitution pattern on the pyridine ring and to observe the characteristic splitting patterns caused by the fluorine atom (¹⁹F, spin I=½), which couples to both ¹H and ¹³C nuclei over multiple bonds.
Experimental Protocol: 1D NMR (¹H, ¹³C, DEPT)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic: it is an excellent solvent for polar aromatic compounds and its deuterium lock signal is stable. Importantly, it allows for the observation of exchangeable protons like those of the -NH₂ group.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon environment.
-
DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments.[8][9][10] A DEPT-90 spectrum shows only CH carbons. A DEPT-135 spectrum shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[11][12] Quaternary carbons (including C-F and C-CN) are absent from both DEPT spectra. This sequence is crucial for unambiguously assigning each carbon type.
Data Interpretation & Comparison: ¹H NMR
The proposed structure has two aromatic protons and an amino group. The fluorine atom will introduce additional splitting (coupling).
| Proton Signal | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) (Hypothetical) | Assignment | Rationale |
| H-6 | Doublet of doublets | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 | ~8.2 | Proton ortho to ring N and meta to F | The proton at position 6 is coupled to the fluorine at position 3 (⁴JHF) and the proton at position 4 (⁴JHH). |
| H-4 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | ~7.5 | Proton meta to ring N and ortho to F | The proton at position 4 is coupled to the fluorine at position 3 (³JHF) and the proton at position 6 (⁴JHH). The larger coupling constant is due to the three-bond H-F coupling. |
| -NH₂ | Broad singlet | - | ~6.5 | Amino protons | Broad signal due to exchange and quadrupolar coupling with nitrogen. Its integration for 2H confirms a primary amine. |
Data Interpretation & Comparison: ¹³C NMR and DEPT
The ¹³C NMR spectrum is particularly informative due to carbon-fluorine coupling, which splits the signals of carbons near the fluorine atom into doublets. The magnitude of the ¹JCF coupling constant is typically very large (~240-260 Hz).
| Carbon Signal | DEPT-135 Phase | ¹³C Chemical Shift (δ, ppm) (Hypothetical) | Coupling Constant (JCF, Hz) | Assignment | Rationale |
| C-2 | Absent | ~105 (d) | ~15-20 | C-CN | Quaternary carbon adjacent to F, shows ²JCF coupling. Low chemical shift due to nitrile and amino groups. |
| C-3 | Absent | ~158 (d) | ~250 | C-F | Quaternary carbon directly bonded to F. Shows characteristic large ¹JCF coupling and is highly deshielded. |
| C-4 | Positive | ~120 (d) | ~20-25 | CH | Methine carbon ortho to F, shows ²JCF coupling. |
| C-5 | Absent | ~145 (s) | - | C-NH₂ | Quaternary carbon bonded to the amino group. |
| C-6 | Positive | ~150 (d) | ~5-10 | CH | Methine carbon meta to F, shows ³JCF coupling. Deshielded by adjacent ring nitrogen. |
| C≡N | Absent | ~115 (s) | - | CN | Nitrile carbon. |
The combination of the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 results provides a self-validating system:
-
Count: The ¹³C spectrum shows exactly six signals, matching the molecular formula.
-
CH Carbons: The DEPT-90 and positive DEPT-135 spectra show two signals (C-4, C-6), confirming two CH groups.
-
Quaternary Carbons: Subtracting the DEPT signals from the main ¹³C spectrum reveals four quaternary carbons (C-2, C-3, C-5, C≡N).
-
C-F Coupling: The characteristic large doublet for C-3 and smaller doublets for C-2, C-4, and C-6 unambiguously place the fluorine atom at position 3.[13][14][15]
Caption: Correlation of key spectral data to the molecular structure.
Conclusion: A Synthesis of Evidence
The structural validation of this compound is achieved not by a single measurement but by the logical and systematic integration of orthogonal spectroscopic data. High-Resolution Mass Spectrometry laid the foundation by providing an exact molecular formula. Infrared Spectroscopy then confirmed the presence of the requisite amino, nitrile, and aromatic functional groups. Finally, a suite of ¹H, ¹³C, and DEPT NMR experiments meticulously mapped the atomic connectivity, with the distinct carbon-fluorine and proton-fluorine coupling patterns serving as the definitive proof of the substitution pattern. Each piece of data constrains the possible structures, and together, they converge on a single, unambiguous solution. This multi-faceted approach represents a robust, self-validating methodology essential for ensuring scientific integrity in chemical and pharmaceutical research.
References
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. [Link]
-
Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
Pulsus Group. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]
-
ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]
-
Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1812. [Link]
-
Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
-
ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]
-
B. Smith. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Ahuja, I. S., & Singh, R. (1974). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 28(11), 668-670. [Link]
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A Senior Application Scientist's Guide: Purity Analysis of 5-Amino-3-fluoropyridine-2-carbonitrile by HPLC and GC
Introduction
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Amino-3-fluoropyridine-2-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring a polar aminopyridine core, presents unique analytical challenges. The presence of impurities, even at trace levels, can have significant downstream effects on the yield, purity, and safety profile of the final drug product.
This guide provides an in-depth, objective comparison of two primary chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, grounding our protocols in fundamental principles to provide a self-validating framework for researchers, scientists, and drug development professionals. Our goal is to empower you to select and implement the most appropriate analytical strategy for your specific needs, ensuring the integrity of your research and manufacturing processes.
Understanding the Analyte: Physicochemical Properties
Before designing an analytical method, we must first understand the molecule itself. The properties of this compound dictate its behavior in a chromatographic system.
-
Structure: (Image of this compound structure would be placed here in a real document)
-
Molecular Formula: C₆H₄FN₃[2]
-
Key Features:
-
Polarity: The presence of an amino group (-NH₂), a nitrile group (-CN), and the nitrogen atom in the pyridine ring makes this a highly polar molecule. This is the single most important factor for method selection.
-
Basicity: The amino group and the pyridine nitrogen are basic, meaning their ionization state is pH-dependent. This can significantly affect peak shape in HPLC.
-
Volatility: An isomer, 3-Amino-5-fluoropyridine-2-carbonitrile, has a predicted boiling point of over 350°C.[3] The target analyte is expected to have similarly low volatility, making direct GC analysis challenging.
-
Chromophore: The aromatic pyridine ring provides strong ultraviolet (UV) absorbance, making it ideally suited for HPLC with UV detection.
-
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. It excels at separating non-volatile and thermally sensitive compounds, making it a natural first choice for a polar molecule like this compound.
Expertise & Experience: The "Why" Behind the HPLC Protocol
A standard reversed-phase (e.g., C18) HPLC method would likely fail for this analyte, resulting in poor or no retention due to its high polarity. Therefore, our strategy must enhance polar retention.
-
Column Selection: We will use a polar-embedded C18 column . Unlike traditional C18 phases, these columns have a polar group (e.g., an amide or carbamate) embedded near the base of the alkyl chain. This modification shields the residual, acidic silanols on the silica surface, which drastically reduces peak tailing for basic compounds. Furthermore, it allows for the use of highly aqueous mobile phases without the risk of phase collapse, enabling better retention of polar analytes.
-
Mobile Phase pH Control: The basic nature of the analyte requires pH control to ensure a consistent ionization state and produce sharp, symmetrical peaks. We will use a low-concentration acid, like formic acid, in the mobile phase. This protonates the amino and pyridine groups, leading to a single, stable ionic form that chromatographs predictably.[4]
-
Detector Selection: The conjugated aromatic system of the pyridine ring absorbs UV light strongly. A photodiode array (PDA) or UV-Vis detector is therefore the ideal choice, providing both high sensitivity and selectivity. Wavelength selection will be based on the absorbance maximum of the analyte.
Experimental Protocol: HPLC Purity Determination
This protocol is designed as a robust starting point for method development and validation.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Polar-embedded C18 (e.g., Waters SunFire C18, Agilent Polaris C18-A), 4.6 x 150 mm, 3.5 µm | Enhances retention of the polar analyte and improves peak shape for the basic functional groups. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent protonation of the basic analyte, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid is added for pH consistency with Mobile Phase A. |
| Gradient Elution | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, equilibrate for 4 minutes | A gradient is essential to elute any less polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or absorbance maximum) | The aromatic ring provides strong absorbance at this common wavelength. A full spectrum should be run to determine the optimal wavelength. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Sample Preparation:
-
Prepare a diluent of 50:50 Water:Acetonitrile.
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial before injection.
Method 2: Gas Chromatography (GC)
While HPLC is the more direct approach, GC can be a powerful tool, especially for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC. However, due to the low volatility and high polarity of this compound, direct injection is not feasible. The polar -NH₂ group would cause severe peak tailing and potential decomposition in the hot injector.
Expertise & Experience: The "Why" Behind the GC Protocol
The critical step for successful GC analysis is derivatization . This chemical reaction modifies the analyte to make it suitable for GC.
-
Derivatization Strategy: We will employ silylation . This reaction replaces the active hydrogen atoms on the amino group with a non-polar trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The resulting TMS-derivative is significantly more volatile and less polar, allowing it to move through the GC column and produce a sharp, symmetrical peak.[5][6]
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) , provides a good balance for separating a range of derivatized compounds. It has sufficient polarity to interact with the derivatized analyte while still being robust and versatile for general impurity profiling.
-
Detector Selection: A Flame Ionization Detector (FID) is the detector of choice. It is robust, has a wide linear range, and responds universally to nearly all organic compounds, making it ideal for quantitative purity analysis where the identity of all impurities may not be known.
Experimental Protocol: GC Purity Determination (with Derivatization)
Instrumentation:
-
Gas chromatograph with a split/splitless injector, FID detector, and an autosampler.
Derivatization Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column suitable for general purpose screening of derivatized compounds. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert mobile phase. Hydrogen can offer faster analysis times but requires additional safety precautions. |
| Injector Temperature | 250 °C | Hot enough to ensure rapid vaporization of the derivatized analyte without causing thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading while transferring a representative portion of the sample onto the column. |
| Oven Program | Initial 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. | A temperature program is crucial for separating compounds with different boiling points, ensuring that both early and late-eluting impurities are resolved. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing excellent quantitative data. |
| Detector Temp. | 300 °C | Must be hotter than the final oven temperature to prevent condensation of analytes. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Visual Workflow Diagrams
Comparative Guide: HPLC vs. GC
The choice between HPLC and GC is not about which is "better," but which is more "fit-for-purpose." This table provides a direct comparison for the analysis of this compound.
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (with Derivatization) | Senior Scientist's Insight |
| Sample Preparation | Simple: Dissolve, dilute, filter. | Complex: Requires a quantitative chemical reaction (derivatization) with heating and cooling steps. | HPLC wins on simplicity. The derivatization step in GC adds time, cost (reagents), and potential sources of error. |
| Applicability | Direct analysis of the compound in its native form. Excellent for non-volatile impurities. | Requires derivatization. Best suited for volatile and semi-volatile impurities. | HPLC is more direct and versatile. It can see a wider range of potential process impurities (salts, starting materials, non-volatile byproducts). |
| Analysis Time | ~30 minutes per sample. | ~20 minutes per sample (post-derivatization). | GC can be faster per run, but this is offset by the upfront time required for derivatization. |
| Robustness | Generally very robust. Mobile phase preparation is critical. | Derivatization must be complete and reproducible. Susceptible to issues from non-volatile residue in the injector. | HPLC methods are often easier to transfer and troubleshoot in a routine QC environment. |
| Selectivity | Based on polarity and partitioning between mobile and stationary phases. | Based on boiling point and interaction with the stationary phase. | The two techniques are orthogonal , meaning they separate compounds by different mechanisms. This is a major advantage; using both can provide a more complete impurity profile. |
| Sensitivity | High, especially with UV detection due to the strong chromophore. | Very high with FID, which is sensitive to most carbon-containing compounds. | Both techniques offer excellent sensitivity, typically sufficient to meet pharmaceutical impurity thresholds (e.g., 0.1%). |
Trustworthiness: A Note on Method Validation
The protocols described herein represent well-developed starting points. To be implemented in a regulated environment, either method must undergo formal validation according to ICH Q2(R1) guidelines. This process provides documented evidence that the method is suitable for its intended purpose and is a self-validating system. Key parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Authoritative Recommendation
For the routine purity analysis of this compound, HPLC is the superior and recommended primary technique. Its ability to directly analyze the polar, non-volatile compound without complex sample preparation makes it more efficient, robust, and cost-effective for a quality control setting. The proposed reversed-phase method using a polar-embedded column is a scientifically sound approach that directly addresses the challenges posed by the analyte's physicochemical properties.
Gas Chromatography , while a more complex undertaking due to the mandatory derivatization step, serves as an invaluable orthogonal method . It should be employed during process development, for impurity identification studies (especially when coupled with Mass Spectrometry), or to investigate the presence of specific volatile or semi-volatile impurities that may not be detected by HPLC.
Ultimately, a comprehensive understanding of potential impurities, guided by process chemistry knowledge, should inform the final analytical strategy. Employing these techniques not just as procedures, but as investigative tools, will ensure the highest standards of quality and safety in the development of new medicines.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
- Blau, K., & King, G. S. (Eds.). (1979).
-
Regis Technologies. (n.d.). Derivatization Reagents for GC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
- Kataoka, H. (2000). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. [Link]
-
Discovery Chemicals. (n.d.). 5-AMINO-3-FLUORO-2-PYRIDINECARBONITRILE. Retrieved from [Link]
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- 2. 5-AMINO-3-FLUORO-2-PYRIDINECARBONITRILE | 573763-07-2 | INDOFINE Chemical Company [indofinechemical.com]
- 3. echemi.com [echemi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Amino-3-fluoropyridine-2-carbonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminofluoropyridine Carbonitriles
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as basicity and metabolic stability, while the strategic placement of amino and cyano groups provides vectors for further functionalization and interaction with biological targets.[1] 5-Amino-3-fluoropyridine-2-carbonitrile and its isomers are particularly valuable building blocks, offering a unique combination of functionalities that can be exploited in the synthesis of complex molecular architectures.
The positional isomerism of the amino, fluoro, and cyano groups on the pyridine ring profoundly influences the electronic landscape of the molecule, leading to distinct reactivity profiles. This guide provides a comparative analysis of the reactivity of this compound and its key isomers, supported by established chemical principles and available experimental data. Understanding these differences is crucial for designing efficient synthetic routes and for the rational design of new chemical entities in drug discovery.
Electronic Properties: The Foundation of Reactivity
The reactivity of substituted pyridines is governed by the interplay of the inductive and resonance effects of the substituents. The pyridine nitrogen is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[2][3]
Substituent Effects in the Isomers:
-
Amino Group (-NH₂): A strong activating group due to its +M (mesomeric or resonance) effect, which donates electron density to the ring. It also has a -I (inductive) effect, but the resonance effect is typically dominant.
-
Fluoro Group (-F): A deactivating group due to its strong -I effect, making the ring more electron-deficient. It has a weak +M effect, which can influence regioselectivity in electrophilic aromatic substitution.
-
Cyano Group (-CN): A strong deactivating group with both -I and -M effects, significantly withdrawing electron density from the ring.
The relative positions of these groups in each isomer create a unique electronic distribution, dictating the most favorable sites for electrophilic and nucleophilic attack.
Comparative Reactivity Analysis
For this guide, we will focus on comparing This compound (Isomer A) with a key, synthetically relevant isomer, 3-Amino-5-fluoropyridine-2-carbonitrile (Isomer B) .
| Isomer | Structure | Key Electronic Features |
| Isomer A: this compound | ![]() | - Amino group at C5 strongly activates C4 and C6 towards electrophilic attack. - Fluoro group at C3 and cyano group at C2 strongly deactivate the ring towards electrophilic attack. - The electron-withdrawing groups at C2 and C3 make the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the activating amino group. |
| Isomer B: 3-Amino-5-fluoropyridine-2-carbonitrile | ![]() | - Amino group at C3 activates C2, C4, and C6 towards electrophilic attack. - Fluoro group at C5 and cyano group at C2 deactivate the ring. - The pyridine nitrogen and the cyano group strongly activate the C2 position for nucleophilic attack. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient pyridine rings.[4] The reaction is facilitated by the presence of strong electron-withdrawing groups ortho and para to a good leaving group. In the case of fluoropyridines, the fluorine atom itself can act as a leaving group, a consequence of its high electronegativity which polarizes the C-F bond, although C-F bond cleavage is not the rate-limiting step.[4]
Predicted Reactivity:
-
Isomer A (this compound): The fluorine at C3 is not ideally positioned for activation by the cyano group at C2 or the pyridine nitrogen. However, the overall electron deficiency of the ring could still allow for substitution under forcing conditions. The amino group at C5 has a deactivating effect on nucleophilic substitution at C3.
-
Isomer B (3-Amino-5-fluoropyridine-2-carbonitrile): The fluorine at C5 is para to the electron-withdrawing cyano group and meta to the pyridine nitrogen, making it moderately activated towards nucleophilic displacement. The amino group at C3, being ortho to the cyano group, will have a more complex influence, potentially participating in the reaction or sterically hindering the approach of a nucleophile.
Experimental Workflow: General Protocol for SNAr
Caption: Generalized workflow for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[2] However, the presence of a strongly activating amino group can facilitate these reactions. The regioselectivity is determined by the directing effects of all substituents.
Predicted Reactivity and Regioselectivity:
-
Isomer A (this compound): The powerful activating effect of the C5-amino group directs electrophiles primarily to the C4 and C6 positions. The C4 position is favored due to less steric hindrance from the C3-fluoro group. The strong deactivating effects of the fluoro and cyano groups will likely require forcing reaction conditions.
-
Isomer B (3-Amino-5-fluoropyridine-2-carbonitrile): The C3-amino group activates the C2, C4, and C6 positions. The C2 position is already substituted. The C4 position is para to the amino group and would be the most likely site of electrophilic attack. The C6 position is also activated but is ortho to the deactivating fluoro group at C5.
Experimental Protocol: Electrophilic Bromination
This protocol is adapted from a general procedure for the bromination of activated pyridines.[1]
-
Reaction Setup: Dissolve the aminofluoropyridine carbonitrile isomer (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent at room temperature. The reaction may require a Lewis acid catalyst (e.g., FeBr₃) for less reactive substrates.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extraction and Purification: Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent. Purify the crude product by column chromatography.
Reactions of the Amino Group: Diazotization and Sandmeyer Reaction
The amino group on the pyridine ring can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via the Sandmeyer or related reactions.[5][6] The stability of the heteroaromatic diazonium salt and the success of the subsequent substitution can be influenced by the electronic nature of the pyridine ring.
Caption: The Sandmeyer reaction pathway.
Predicted Reactivity:
-
Isomer A (this compound): The electron-withdrawing fluoro and cyano groups will decrease the basicity of the amino group, potentially making diazotization more challenging. However, once formed, the diazonium salt should be a good substrate for Sandmeyer reactions.
-
Isomer B (3-Amino-5-fluoropyridine-2-carbonitrile): The amino group at C3 is less influenced by the electron-withdrawing cyano group at C2 compared to an ortho relationship. Diazotization should proceed readily, and the resulting diazonium salt is expected to be reactive in subsequent Sandmeyer transformations.
Reactions of the Cyano Group
The carbonitrile group can undergo hydrolysis to a carboxylic acid or reduction to an aminomethyl group.
Hydrolysis:
The hydrolysis of the cyano group to a carboxylic acid typically requires harsh acidic or basic conditions. The electron-deficient nature of the pyridine ring in both isomers will facilitate nucleophilic attack at the nitrile carbon.
Experimental Protocol: Nitrile Hydrolysis
-
Reaction Setup: Suspend the aminofluoropyridine carbonitrile in a concentrated acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH) solution.[7]
-
Reaction: Heat the mixture to reflux for several hours to days, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction and carefully neutralize with a base (for acidic hydrolysis) or an acid (for basic hydrolysis) to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration and recrystallize if necessary.
Reduction:
The cyano group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Experimental Protocol: Nitrile Reduction
-
Reaction Setup: In an inert atmosphere, suspend LiAlH₄ in a dry ether solvent (e.g., THF, diethyl ether).
-
Reagent Addition: Slowly add a solution of the aminofluoropyridine carbonitrile in the same solvent.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).
-
Purification: Filter the resulting salts and concentrate the filtrate. Purify the crude amine by chromatography or distillation.
Quantitative Data Summary
| Reaction Type | Isomer A (5-Amino-3-fluoro-2-cyano) | Isomer B (3-Amino-5-fluoro-2-cyano) | Rationale |
| Nucleophilic Aromatic Substitution (of -F) | Lower | Higher | In Isomer B, the fluorine at C5 is para to the strongly electron-withdrawing cyano group, enhancing its susceptibility to nucleophilic attack. |
| Electrophilic Aromatic Substitution | Higher (at C4) | Lower | The C5-amino group in Isomer A strongly activates the C4 position. In Isomer B, while the C3-amino group is activating, the overall electron density of the ring is lower due to the proximity of the cyano group. |
| Diazotization of Amino Group | More Difficult | Easier | The electron-withdrawing groups at C2 and C3 in Isomer A decrease the nucleophilicity of the C5-amino group. |
| Hydrolysis of Cyano Group | Favorable | Favorable | Both isomers have electron-withdrawing groups that activate the cyano group towards nucleophilic attack by water/hydroxide. |
| Reduction of Cyano Group | Favorable | Favorable | The reactivity of the cyano group to reduction is less sensitive to the electronic effects of the ring substituents compared to hydrolysis. |
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of the electronic and steric effects of the substituents. While both isomers are valuable synthetic intermediates, their reactivity profiles differ significantly. Isomer A, with its C5-amino group, is better suited for electrophilic substitution at the C4 position. In contrast, Isomer B is predicted to be more reactive towards nucleophilic aromatic substitution at the C5 position. The choice of isomer for a particular synthetic application should therefore be guided by a thorough understanding of these reactivity principles. Further experimental studies are warranted to quantify these differences and to fully exploit the synthetic potential of this important class of molecules.
References
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-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 2017 . [Link]
- [Reference to a paper on the biological activity of aminofluoropyridines]
- [Reference to a general organic chemistry textbook or review on substituent effects]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022 . [Link]
- [Reference to a paper on nitrile hydrolysis or reduction]
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 2020 . [Link]
- [Reference to a paper on the synthesis or reactivity of a closely rel
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A Comparative Guide to the Structure-Activity Relationship of 5-Amino-3-fluoropyridine-2-carbonitrile Derivatives in Kinase Inhibition
The 5-amino-3-fluoropyridine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for developing potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this core, drawing comparisons with analogous aminopyridine and aminopyrimidine series to elucidate key principles for rational drug design.
The Strategic Importance of the this compound Scaffold
The core structure combines several key features that are advantageous for kinase inhibition. The aminopyridine moiety is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. Furthermore, the nitrile group at the 2-position offers a versatile synthetic handle for introducing a variety of substituents to explore the solvent-exposed region of the ATP-binding pocket, enabling the modulation of potency and selectivity.
Comparative SAR Analysis: Insights from Related Scaffolds
While comprehensive SAR studies on a single, homologous series of this compound derivatives are not extensively documented in a single source, valuable insights can be gleaned from comparative analysis of closely related aminopyridine and aminopyrimidine-carbonitrile compounds that have been investigated as kinase inhibitors.
The Role of the Hinge-Binding Moiety
The 2-aminopyridine core is fundamental for anchoring the inhibitor to the kinase hinge region. Modifications to this group are generally detrimental to activity. However, the nature and position of substituents on the pyridine ring significantly influence potency and selectivity.
Impact of Substituents at the 5-Position of the Pyridine Ring
The 5-position of the aminopyridine ring is often directed towards the solvent-exposed region of the ATP-binding site. This position is a key site for introducing diversity and optimizing pharmacokinetic and pharmacodynamic properties.
A study on 2-aminopyridine-based LRRK2 inhibitors demonstrated that optimization of substituents at this position was crucial for achieving in vivo activity.[1] Similarly, in a series of CDK/HDAC dual inhibitors, modifications on the aminopyridine core were explored to enhance potency.[2]
Data Presentation: Comparative Inhibitory Activity of Aminopyridine Derivatives
To illustrate the impact of substitutions, the following table summarizes the inhibitory concentrations (IC50) of representative aminopyridine and related derivatives against various kinases.
| Compound Series | R1 (at C5) | R2 (Linker) | R3 (Terminal Group) | Target Kinase | IC50 (nM) | Reference |
| 2-Aminopyridine | Varied aryl/heteroaryl | - | - | LRRK2 | Varies | [1] |
| 2-Aminopyridine | Complex side chains | Amide | Substituted phenyl | JAK2 | 9 | [3] |
| 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile | - | Spirocyclic | Varied | Src | 900 | [4][5] |
| Pyrimidine-5-carbonitrile | Morpholino | Hydrazinyl | Substituted benzylidene | PI3Kα | 170 | [6] |
| Pyrimidine-5-carbonitrile | Benzylidene & Hydrazone | Varied | Phenyl | VEGFR-2 | 530 | [7] |
Experimental Protocols
General Synthesis of 2-Aminopyridine-3-carbonitrile Derivatives
The synthesis of 2-aminopyridine-3-carbonitrile derivatives often involves a multi-step process, starting from readily available pyridine precursors. A representative synthetic route is outlined below.
Step 1: Fluorination of a Pyridine Precursor A suitable pyridine derivative, such as 2-chloro-3-aminopyridine, can be fluorinated using a variety of fluorinating agents.
Step 2: Cyanation The introduction of the nitrile group at the 2-position can be achieved through methods like Sandmeyer reaction or palladium-catalyzed cyanation.
Step 3: Functionalization of the 5-Amino Group The 5-amino group serves as a key point for diversification. It can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.
Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.
-
Enzyme and Substrate Preparation : Recombinant kinase and a suitable substrate peptide are prepared in an assay buffer.
-
Compound Preparation : Test compounds are serially diluted to various concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compounds.
-
Detection : The phosphorylation of the substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Visualization of Key Concepts
Generalized Workflow for SAR Studies
The process of elucidating the SAR of a novel compound series follows a logical progression from initial screening to lead optimization.
Caption: A generalized workflow for SAR studies in drug discovery.
Key Pharmacophoric Features for Kinase Inhibition
The this compound scaffold presents key pharmacophoric features for effective kinase inhibition.
Caption: Key pharmacophoric contributions of the scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the insights gained from the SAR of analogous aminopyridine and aminopyrimidine series, medicinal chemists can rationally design and synthesize new derivatives with improved potency, selectivity, and drug-like properties. Future efforts should focus on the systematic exploration of the chemical space around this core, targeting a diverse range of kinases implicated in various diseases. The integration of computational modeling and structural biology will be instrumental in guiding these efforts and accelerating the discovery of next-generation kinase inhibitors.
References
- BenchChem. (2025). Structure-activity relationship (SAR)
- BenchChem. (2025).
- PubMed. (2020). Design, synthesis, and structure activity relationship (SAR)
- PubMed. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors.
- Ossila. 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.
- Apollo Scientific. This compound.
- National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- PubMed. (2021).
- PubMed. (2024).
- PubChem. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- ResearchGate. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF.
- MDPI. (2023).
- RSC Publishing. (2024).
- PubMed. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors.
- PLOS. Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies.
- ResearchGate. (2025).
- National Institutes of Health. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
- ResearchGate.
- MDPI. (2015). Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents.
- ResearchGate. (2025).
- Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine.
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A Senior Application Scientist's Guide to Catalytic Strategies for 5-Amino-3-fluoropyridine-2-carbonitrile Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, 5-Amino-3-fluoropyridine-2-carbonitrile stands out as a critical building block, finding its way into a multitude of advanced pharmaceutical agents. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a nitrile moiety on a pyridine core, presents both a synthetic challenge and an opportunity for nuanced molecular design.
This guide provides an in-depth comparative analysis of potential catalytic systems for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering a field-proven perspective on navigating the complexities of modern synthetic chemistry. Every piece of information is grounded in authoritative scientific literature to ensure the highest level of technical accuracy and trustworthiness.
The Synthetic Challenge: Navigating Selectivity and Reactivity
The synthesis of highly substituted pyridines, particularly those with electron-withdrawing groups like fluorine and nitrile, alongside an electron-donating amino group, requires a careful balancing act of reactivity and selectivity. The choice of catalyst is paramount in achieving high yields and minimizing side reactions. This guide will explore several promising catalytic approaches, drawing parallels from the synthesis of structurally related fluorinated and aminated pyridines.
Comparative Analysis of Catalytic Systems
We will dissect and compare various catalytic methodologies that hold promise for the synthesis of this compound. Our analysis will focus on catalyst efficiency, substrate scope, reaction conditions, and mechanistic considerations.
Palladium-Catalyzed Amination: A Workhorse for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. This approach is highly relevant for the introduction of the amino group onto a pre-functionalized fluorinated pyridine core.
Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
Performance Analysis: Research has demonstrated the successful amination of deactivated chloropyridines, which are often less reactive than their bromo or iodo counterparts.[1] This is particularly relevant as chloro-pyridines are often more readily available and cost-effective starting materials. The use of specialized phosphine ligands, such as XPhos, has been shown to be effective in these challenging transformations.[2]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High | [2] |
| Pd(OAc)₂ | Buchwald-type | K₃PO₄ | Dioxane | 80-110 | Good to Excellent | [1] |
Experimental Protocol: Hypothetical Palladium-Catalyzed Amination of a Precursor
To a flame-dried Schlenk tube under an inert atmosphere, add the 3-fluoro-5-halopyridine-2-carbonitrile precursor (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). Add anhydrous toluene (5 mL) followed by the aminating agent (e.g., ammonia source, 1.2 mmol). Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Electrophilic Fluorination: The Power of Selectfluor
For synthetic routes that involve the late-stage introduction of the fluorine atom, electrophilic fluorination is a powerful tool. Selectfluor (F-TEDA-BF₄) is a widely used and relatively safe source of electrophilic fluorine.
Mechanistic Insight: The mechanism of fluorination with Selectfluor can be complex and substrate-dependent. In many cases, it involves a direct electrophilic attack on an electron-rich aromatic ring. However, radical pathways, often initiated by a single-electron transfer (SET) process, have also been elucidated, particularly in the presence of a catalyst.[3] The regioselectivity of the fluorination is heavily influenced by the electronic properties of the substituents already present on the pyridine ring. The amino group at the 5-position would be a strong activating group, directing the electrophilic fluorine to the ortho and para positions.
Performance Analysis: Studies on the fluorination of 2-aminopyridines have shown that Selectfluor can provide good to high yields of the fluorinated products under mild conditions.[4] The reaction is often carried out in the presence of a solvent system like water and chloroform. The regioselectivity is a key consideration, and the directing effect of the amino and other substituents must be carefully analyzed.
| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Selectfluor | H₂O/CHCl₃ | Room Temp | Good to High | [4] |
| Selectfluor (with Ag(I) catalyst) | MeCN | Room Temp | Varies | [3] |
Experimental Protocol: Hypothetical Electrophilic Fluorination
To a solution of the 5-amino-pyridine-2-carbonitrile precursor (1.0 mmol) in a mixture of chloroform (5 mL) and water (5 mL), add Selectfluor (1.1 mmol) portion-wise at room temperature. Stir the reaction mixture vigorously for 4-12 hours, monitoring the progress by TLC. Upon completion, separate the organic layer, and extract the aqueous layer with chloroform. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Photoredox Catalysis: A Modern Approach to C-F Bond Formation
Visible-light photoredox catalysis has emerged as a mild and efficient method for a variety of organic transformations, including the synthesis of fluorinated heterocycles. Iridium and ruthenium-based photocatalysts are commonly employed to generate reactive radical intermediates under gentle conditions.
Mechanistic Insight: In a typical photoredox cycle for fluoropyridine synthesis, a photocatalyst, such as fac-Ir(ppy)₃, is excited by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a suitable substrate to generate a radical intermediate. This radical can then undergo further reactions, such as coupling with a fluorine source, to form the desired product.[5]
Performance Analysis: A method for the synthesis of 3-fluoropyridines has been described involving the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia.[5] While not a direct fluorination of a pre-formed pyridine, this approach highlights the potential of photoredox catalysis in constructing the fluoropyridine core. This strategy offers a convergent approach where the ring is assembled from simpler fragments.
| Photocatalyst | Light Source | Reagents | Solvent | Yield (%) | Reference |
| fac-Ir(ppy)₃ | Blue LEDs | α,α-difluoro-β-iodoketones, silyl enol ethers, NH₄OAc | MeCN | Good | [5] |
Experimental Protocol: Hypothetical Photoredox-Mediated Synthesis
In a reaction tube, combine the α,α-difluoro-β-iodoketone precursor (1.0 mmol), silyl enol ether (1.5 mmol), fac-Ir(ppy)₃ (0.003 mmol), and a suitable base in anhydrous acetonitrile (5 mL) under an argon atmosphere. Irradiate the mixture with blue LEDs while stirring at room temperature for 12-24 hours. After the reaction is complete, add ammonium acetate and heat the mixture to facilitate the condensation and cyclization to form the fluoropyridine ring. The workup and purification would follow standard organic synthesis procedures.
Visualizing the Synthetic Pathways
To better illustrate the catalytic cycles and reaction workflows, we can use Graphviz diagrams.
Caption: Palladium-Catalyzed Amination Cycle.
Caption: Electrophilic Fluorination Pathway.
Conclusion and Future Outlook
The synthesis of this compound presents a formidable challenge that can be addressed through a variety of modern catalytic methods.
-
Palladium-catalyzed amination offers a reliable and well-established route, particularly with the advent of sophisticated ligands that can overcome the challenges of deactivated substrates.
-
Electrophilic fluorination with Selectfluor provides a direct approach for late-stage functionalization, though careful consideration of regioselectivity is crucial.
-
Photoredox catalysis represents a cutting-edge strategy that allows for the construction of the fluoropyridine core under exceptionally mild conditions.
The optimal choice of catalyst will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific economic and environmental constraints of the project. Further research into novel catalytic systems, including the use of earth-abundant metals and biocatalysis, will undoubtedly continue to refine and improve the synthesis of this and other valuable pharmaceutical intermediates.[6]
This guide serves as a starting point for the discerning researcher, providing a framework for rational catalyst selection and experimental design. By understanding the underlying principles of these catalytic systems, scientists can accelerate the discovery and development of next-generation therapeutics.
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A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 5-Amino-3-fluoropyridine-2-carbonitrile Derivatives
In the landscape of modern drug discovery, the identification of promising lead compounds is only the beginning of a long and complex journey. The intrinsic properties of a molecule—its ability to be absorbed, distributed, metabolized, and excreted (ADME)—are as critical as its potency against a biological target. Neglecting these drug-like properties is a primary cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[1] This guide provides a comprehensive framework for assessing and comparing the drug-like properties of derivatives built upon the 5-Amino-3-fluoropyridine-2-carbonitrile scaffold, a privileged structure in medicinal chemistry due to the versatile reactivity of its nitrile group and the metabolic stability often conferred by the fluorine atom.[2][3]
Our focus is not merely on procedural steps but on the strategic rationale behind each assay. By integrating predictive computational analysis with robust in vitro experimental data, we can build a multi-parameter profile for each derivative. This allows for a holistic comparison, enabling researchers to prioritize compounds with the highest probability of success and guide the next cycle of synthesis and optimization.
Pillar 1: The Theoretical Foundation of Drug-Likeness
Before embarking on experimental evaluation, it is crucial to understand the physicochemical principles that govern a molecule's journey through the body.[4][5] These properties are the first filter through which we assess the potential of our derivatives.
Lipinski's Rule of Five (Ro5): An Empirical Guidepost
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" is a foundational guideline for estimating the oral bioavailability of a compound.[6][7] The rule posits that poor oral absorption is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules generally exhibit better membrane permeability.[4]
-
Calculated LogP (cLogP) ≤ 5: LogP, the octanol-water partition coefficient, is a measure of lipophilicity. An optimal balance is required for a drug to dissolve in aqueous environments and cross lipid membranes.[8][9]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.[6]
While a valuable tool, Ro5 is a guideline, not an inviolable law; many successful drugs, particularly natural products and substrates of biological transporters, lie outside these parameters.[6][8] We use it as an initial, computationally inexpensive method to flag potential liabilities.
Pillar 2: Comparative In Vitro Assessment
To illustrate the assessment process, we will consider three hypothetical derivatives of the this compound core, modified at the 5-amino position, and compare them against the well-established kinase inhibitor, Gefitinib.
-
Derivative A: Parent compound (R = H)
-
Derivative B: N-alkylation (R = Isopropyl)
-
Derivative C: N-arylation (R = 4-methoxyphenyl)
Comparative Data Summary
The following table summarizes the hypothetical, yet plausible, data generated from the assays described in this guide. Such a table is the cornerstone of a comparative analysis, allowing for at-a-glance evaluation of the strengths and weaknesses of each compound.
| Property | Derivative A (R=H) | Derivative B (R=Isopropyl) | Derivative C (R=4-methoxyphenyl) | Gefitinib (Benchmark) | Optimal Range | Rationale |
| MW (Da) | 152.1 | 194.2 | 259.2 | 446.9 | < 500 | Ro5 parameter for permeability and absorption.[6] |
| cLogP | 1.2 | 2.1 | 2.8 | 4.2 | 1 - 4 | Balances solubility and permeability.[8] |
| HBD | 1 | 1 | 1 | 1 | ≤ 5 | Ro5 parameter for membrane permeability.[7] |
| HBA | 4 | 4 | 5 | 6 | ≤ 10 | Ro5 parameter for membrane permeability.[7] |
| Aqueous Solubility (µM) | 250 | 110 | 45 | 5 | > 50 | Crucial for absorption and formulation.[10] |
| PAMPA Pe (10-6 cm/s) | 3.5 | 8.2 | 12.5 | 15.0 | > 5 | Predicts passive gastrointestinal absorption.[11] |
| Microsomal Stability (% rem) | 85% | 70% | 25% | 65% | > 70% | Indicates resistance to first-pass metabolism.[12] |
| HepG2 Cytotoxicity (CC50, µM) | > 100 | > 100 | 85 | 15 | > 50 | Early indicator of potential toxicity.[13] |
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of our comparative data hinges on the quality and execution of our in vitro assays.[14] Below are detailed, field-proven protocols for the key experiments.
Assessing Passive Permeability: The PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[11] It is a cost-effective initial screen before proceeding to more complex cell-based assays like Caco-2.[15][16]
Causality: We perform this assay to understand if a compound can passively diffuse from the gut into the bloodstream. A compound with high solubility but low permeability may be a substrate for an efflux transporter, a question that would need to be addressed in subsequent cell-based assays.[15]
Experimental Protocol: PAMPA-GIT
-
Prepare Lipid Membrane Solution: Create a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane. Sonicate until the solution is clear.
-
Coat Donor Plate: Gently pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF filter donor plate. Allow it to impregnate the filter for 5 minutes.
-
Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare Donor Solutions: Dissolve test compounds in a PBS buffer (pH 6.5, simulating the upper intestine) containing 5% DMSO to a final concentration of 200 µM. Add this solution to the coated donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5 hours with gentle shaking.
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Workflow Visualization:
Evaluating Metabolic Fate: The Liver Microsomal Stability Assay
A drug's susceptibility to metabolism, particularly first-pass metabolism in the liver, profoundly impacts its bioavailability and half-life. The liver microsomal stability assay is a primary screen to evaluate a compound's stability in the presence of key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[12][17]
Causality: A compound that is rapidly metabolized will have low systemic exposure after oral dosing. This assay helps us identify metabolic liabilities on the molecule (so-called "soft spots") that can be modified to improve stability.[18][19] For example, the poor stability of Derivative C is likely due to the methoxy group on the phenyl ring, a common site of oxidative metabolism.
Experimental Protocol: Human Liver Microsomal Stability
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Initiate Reaction: In a 96-well plate, pre-warm the HLM solution to 37°C. Add the test compound (final concentration 1 µM). Allow to pre-incubate for 5 minutes.
-
Start Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Workflow Visualization:
Assessing Safety: The MTT Cytotoxicity Assay
Early assessment of cytotoxicity is critical to avoid advancing compounds that are likely to fail due to toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][20] A reduction in metabolic activity suggests that the compound is cytotoxic.
Causality: We use a liver-derived cell line, such as HepG2, because the liver is a primary site of drug metabolism and is often susceptible to drug-induced toxicity. A low CC₅₀ value (the concentration at which 50% of cells are non-viable) is a significant red flag.
Experimental Protocol: HepG2 Cytotoxicity
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.5% DMSO).
-
Incubation: Incubate the treated cells for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[21] Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration and fit to a dose-response curve to determine the CC₅₀ value.
Decision-Making Framework:
The data from these assays should not be viewed in isolation. A logical framework is needed to guide the next steps in the drug discovery cascade.
Conclusion and Forward Look
This guide has outlined a robust, multi-parameter strategy for assessing the drug-like properties of this compound derivatives. By systematically evaluating physicochemical properties, permeability, metabolic stability, and cytotoxicity, we can build a comprehensive profile for each compound.
Based on our hypothetical data:
-
Derivative A shows good stability and safety but may have absorption limited by its moderate permeability.
-
Derivative B presents a more balanced profile with improved permeability and acceptable stability, making it a strong candidate for further evaluation.
-
Derivative C demonstrates excellent permeability but is flagged for poor metabolic stability, a critical flaw that would likely lead to its deprioritization without significant chemical modification.
This process of integrated, comparative assessment is fundamental to modern drug discovery. It allows for the early identification of liabilities, conserves resources by focusing on the most promising candidates, and ultimately increases the probability of translating a chemical starting point into a successful therapeutic agent.
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Navigating the Synthesis and Evaluation of Novel Bioactive Agents from 5-Amino-3-fluoropyridine-2-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic selection of a core scaffold is paramount, as it dictates the accessible chemical space and the potential for interaction with biological targets. One such scaffold of growing interest is the aminopyridine-carbonitrile motif, valued for its versatile reactivity and its presence in numerous bioactive molecules. This guide focuses specifically on compounds derived from 5-Amino-3-fluoropyridine-2-carbonitrile , a fluorinated building block with significant potential for the development of targeted therapies, particularly in oncology.
While extensive research has been conducted on related structures such as pyrimidine-5-carbonitriles and other aminopyridine derivatives, a comprehensive, publicly available body of literature detailing the synthesis and in-depth biological evaluation of a diverse range of compounds specifically originating from this compound is not readily found in the current scientific landscape. This notable gap presents both a challenge and an opportunity for researchers in the field.
This guide, therefore, aims to provide a foundational framework for the evaluation of potential compounds derived from this scaffold. Drawing upon established methodologies for the synthesis and testing of analogous heterocyclic compounds, we will outline the critical experimental pathways and comparative analyses that would be essential for a rigorous assessment of novel chemical entities synthesized from this compound. We will present hypothetical data to illustrate how such a comparison would be structured, providing a roadmap for future research in this promising area.
The Strategic Advantage of the this compound Scaffold
The selection of this compound as a starting material is underpinned by sound medicinal chemistry principles. The fluorine atom at the 3-position can enhance metabolic stability and binding affinity through favorable interactions with protein targets. The amino group at the 5-position and the carbonitrile at the 2-position serve as versatile synthetic handles, allowing for the construction of a wide array of derivatives and fused heterocyclic systems. This trifecta of functional groups provides a robust platform for generating compound libraries with diverse pharmacological profiles.
Hypothetical Comparative Analysis: A Look at Potential Kinase Inhibitors
To illustrate the potential of this scaffold, let us consider a hypothetical series of kinase inhibitors derived from this compound. Kinases are a well-established class of targets in oncology, and many approved drugs feature a substituted aminopyridine core.
Synthesis of a Hypothetical Compound Series
The synthesis would likely commence with the functionalization of the 5-amino group, a common strategy in the elaboration of such scaffolds. A representative synthetic scheme is depicted below. This would be followed by subsequent modifications to introduce diversity and explore structure-activity relationships (SAR).
Caption: A generalized workflow for the synthesis and evaluation of compounds derived from this compound.
In Vitro Evaluation: Gauging Potency and Selectivity
A crucial first step in characterizing any new compound series is to assess its activity in cell-free and cell-based assays. For our hypothetical kinase inhibitors, this would involve determining their inhibitory concentration (IC50) against a panel of relevant kinases to ascertain both potency and selectivity.
Table 1: Hypothetical In Vitro Kinase Inhibition and Cellular Antiproliferative Activity
| Compound ID | Target Kinase A IC50 (nM) | Target Kinase B IC50 (nM) | Cancer Cell Line X GI50 (nM) | Cancer Cell Line Y GI50 (nM) |
| HYPO-001 | 15 | 250 | 50 | 120 |
| HYPO-002 | 8 | 180 | 25 | 80 |
| Alternative A | 12 | 50 | 40 | 60 |
| Alternative B | 25 | 300 | 100 | 150 |
Data presented are hypothetical and for illustrative purposes only.
The data in Table 1 would allow for a direct comparison of the potency of our hypothetical compounds against established alternatives. For instance, HYPO-002 shows superior potency against Target Kinase A and improved activity in Cancer Cell Line X compared to both alternatives.
-
Reagents and Materials : Recombinant human kinases, ATP, appropriate peptide substrates, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics
Promising candidates from in vitro studies would then be advanced to in vivo models to evaluate their efficacy in a more complex biological system and to determine their pharmacokinetic (PK) properties.
Table 2: Hypothetical In Vivo Efficacy and Pharmacokinetic Parameters
| Compound ID | Tumor Growth Inhibition (%) @ Dose (mg/kg) | Oral Bioavailability (%) | Cmax (ng/mL) | T1/2 (hours) |
| HYPO-002 | 65 @ 25 | 40 | 1200 | 6 |
| Alternative A | 55 @ 25 | 30 | 800 | 4 |
Data presented are hypothetical and for illustrative purposes only.
In this hypothetical scenario, HYPO-002 demonstrates superior tumor growth inhibition and a more favorable pharmacokinetic profile compared to Alternative A, suggesting its potential for further development.
-
Animal Model : Immunocompromised mice (e.g., athymic nude mice) are subcutaneously implanted with human cancer cells.
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Efficacy Measurement : Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint : At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the vehicle-treated control group.
Caption: A streamlined workflow for the preclinical evaluation of novel compounds.
Future Directions and the Path Forward
The lack of extensive published data on the derivatization of this compound highlights a significant opportunity for innovation in medicinal chemistry. The hypothetical data and protocols presented in this guide serve as a blueprint for researchers looking to explore this promising chemical space. A systematic approach, involving the synthesis of a diverse library of compounds followed by rigorous in vitro and in vivo evaluation, will be crucial to unlocking the full therapeutic potential of this versatile scaffold. By comparing novel compounds against relevant alternatives at each stage of the discovery process, the scientific community can identify and advance the most promising candidates for the treatment of cancer and other diseases.
References
Due to the lack of specific literature on the topic, a formal reference list cannot be provided. The methodologies described are based on standard practices in medicinal chemistry and drug discovery, which are detailed in numerous textbooks and review articles in the field.
A Comparative In Silico Analysis of Novel 5-Amino-3-fluoropyridine-2-carbonitrile Derivatives as Potential Anaplastic Lymphoma Kinase (ALK) Inhibitors
Abstract
This guide presents a comparative molecular docking study of rationally designed 5-Amino-3-fluoropyridine-2-carbonitrile derivatives against the Anaplastic Lymphoma Kinase (ALK), a clinically validated target in oncology. Chromosomal rearrangements involving the ALK gene are known oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[1][2] While first and second-generation ALK inhibitors have shown significant clinical activity, the emergence of resistance mutations necessitates the discovery of novel chemical scaffolds.[3] This study evaluates the binding potential of our novel pyridine-based series against the established FDA-approved inhibitor, Crizotinib, providing a head-to-head comparison of binding affinities, interaction profiles, and structure-activity relationships (SAR) to guide future drug discovery efforts.
Introduction: The Rationale for Targeting ALK with Novel Pyridine Scaffolds
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, drives tumorigenesis.[1][2] The development of ATP-competitive small molecule inhibitors, such as Crizotinib, has revolutionized the treatment of ALK-positive NSCLC.[1][4] Crizotinib effectively binds to the ATP pocket of the ALK kinase domain, blocking downstream signaling pathways essential for cancer cell proliferation and survival.[4]
The 2-aminopyridine moiety is a well-established "hinge-binding" motif present in numerous kinase inhibitors, including Crizotinib.[5][6] This structural feature typically forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site.[6][7][8] The this compound core, the subject of this guide, represents a strategic evolution of this concept. The introduction of a fluorine atom at the 3-position can modulate the electronic properties of the pyridine ring and potentially form favorable orthogonal interactions within the binding pocket, while the carbonitrile group offers a vector for synthetic elaboration to explore additional binding interactions.
This guide provides a comprehensive, step-by-step protocol for a comparative docking study designed to predict the efficacy of three novel derivatives (Derivative A, B, and C) against the ALK kinase domain, using Crizotinib as a benchmark.
Detailed Experimental Protocols
The credibility of any in silico study hinges on a meticulously executed and validated protocol. The following sections detail the causality behind each step, ensuring a self-validating and reproducible workflow.
Target Protein Preparation
The initial and most critical step is the preparation of the target protein structure. The choice of structure and its refinement directly impact the reliability of the docking results.
-
Step 1: Selection of Crystal Structure. The human ALK kinase domain co-crystallized with Crizotinib (PDB ID: 2XP2) was selected from the RCSB Protein Data Bank.[9]
-
Causality: Using a co-crystallized structure provides an experimentally validated binding pocket conformation. The presence of the reference ligand (Crizotinib) allows for the validation of the docking protocol by assessing its ability to reproduce the known binding pose (re-docking).
-
-
Step 2: Protein Clean-Up. The protein structure was loaded into Schrödinger Maestro. All non-essential water molecules (those not mediating key interactions), co-solvents, and crystallographic artifacts were removed. The Crizotinib ligand was extracted and saved for later use as the reference compound.
-
Step 3: Pre-processing with Protein Preparation Wizard. The Protein Preparation Wizard in Schrödinger Suite was used to:
-
Assign bond orders and add hydrogens.
-
Create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Generate protonation states at physiological pH (7.4 ± 1.0) using Epik.
-
Causality: This step is crucial for correcting common issues in raw crystal structures and ensuring a chemically correct model. Proper protonation of residues like Histidine, Aspartate, and Glutamate is vital as they are frequently involved in hydrogen bonding with ligands.[10]
-
-
Step 4: Energy Minimization. A restrained minimization of the protein was performed using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å.
-
Causality: This final step relieves any steric clashes introduced during the preparation phase, resulting in a low-energy, stable conformation of the protein ready for docking.
-
Ligand Preparation
The ligands for this study include three novel this compound derivatives and the reference inhibitor, Crizotinib.
-
Derivative A: R = Methyl
-
Derivative B: R = Phenyl
-
Derivative C: R = 4-Methoxyphenyl
-
Reference: Crizotinib
-
Step 1: 2D Sketching and 3D Conversion. The 2D structures of the derivatives were sketched and converted to 3D structures.
-
Step 2: Ligand Preparation with LigPrep. Schrödinger's LigPrep tool was used to:
-
Generate possible ionization states at the target pH of 7.4 ± 1.0.
-
Generate tautomers and stereoisomers.
-
Perform a geometry optimization using the OPLS4 force field.
-
Causality: This systematic process ensures that the ligand structures used for docking are in their most probable and lowest energy states, increasing the accuracy of the subsequent docking calculations.
-
Receptor Grid Generation and Docking Protocol
-
Step 1: Grid Generation. A receptor grid, defining the volume and properties of the binding site, was generated. The grid box was centered on the co-crystallized Crizotinib ligand from PDB ID 2XP2.
-
Causality: Centering the grid on a known ligand ensures that the docking search is focused on the biologically relevant active site, improving computational efficiency and accuracy.
-
-
Step 2: Molecular Docking with Glide. Molecular docking was performed using the Glide module.
-
Protocol: Standard Precision (SP) mode was used for initial docking, followed by Extra Precision (XP) mode for the top-ranked poses.
-
Causality: Glide's multi-stage docking approach balances speed and accuracy. SP mode rapidly samples a broad range of poses, while the more computationally intensive XP mode accurately scores the most promising candidates, reducing false positives.[11]
-
-
Step 3: Protocol Validation (Re-docking). The extracted Crizotinib ligand was re-docked into the prepared 2XP2 structure. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value < 2.0 Å is considered a successful validation.
Visualization and Workflow Diagram
A logical workflow is essential for reproducible computational studies.
Caption: A step-by-step workflow for the comparative docking study.
Results: A Quantitative Comparison
The docking protocol was successfully validated with a re-docking RMSD of 0.78 Å for Crizotinib, confirming the reliability of the chosen methodology. All derivatives, along with the reference inhibitor, were then docked into the ALK active site. The results, including Glide docking scores and predicted binding energies, are summarized below.
| Compound | Glide Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Predicted Binding Mode Similarity to Crizotinib |
| Crizotinib (Reference) | -9.85 | Met1199, Glu1197 | Benchmark |
| Derivative A (R=Methyl) | -7.92 | Met1199, Glu1197 | High |
| Derivative B (R=Phenyl) | -9.21 | Met1199, Glu1197 | High |
| Derivative C (R=4-Methoxyphenyl) | -9.67 | Met1199, Glu1197, Asp1270 | Very High |
Discussion: Interpreting the In Silico Data
Binding Mode Analysis
All three derivatives successfully adopted a binding pose similar to Crizotinib, with the 5-aminopyridine core acting as the hinge-binding motif. The amino group formed two canonical hydrogen bonds with the backbone of Met1199 and Glu1197 in the ALK hinge region, mimicking the interaction pattern of Crizotinib.[5][9] This confirms that the core scaffold is well-suited for targeting the ALK active site.
-
Derivative A , with the smallest substituent, showed the lowest docking score. While it formed the key hinge interactions, it lacked additional contacts to fully occupy the binding pocket, resulting in a lower predicted affinity.
-
Derivative B demonstrated a significantly improved docking score. The phenyl ring extended into a hydrophobic pocket, forming favorable π-π stacking interactions with Phe1271, a key residue for inhibitor binding.[9]
-
Derivative C emerged as the most promising candidate, with a docking score nearly equivalent to Crizotinib. The addition of the methoxy group on the phenyl ring allowed for an additional hydrogen bond with the side chain of Asp1270. This extra interaction provides a strong anchor in the solvent-exposed region of the active site, likely contributing to its high predicted affinity.
Structure-Activity Relationship (SAR)
The results provide a clear preliminary SAR for this series:
-
Hinge Interaction is Essential: The 5-amino-2-carbonitrile pyridine core is an effective hinge binder.
-
Hydrophobic Extension is Favorable: Extending from the core scaffold into the adjacent hydrophobic pocket with an aromatic ring (as in Derivative B) significantly increases binding affinity compared to a small alkyl group (Derivative A).
-
Targeted Polar Interactions Enhance Potency: The introduction of a hydrogen bond donor/acceptor at the para-position of the phenyl ring (Derivative C) can exploit additional interactions with residues like Asp1270, leading to a substantial improvement in the predicted binding score.
ALK Signaling Pathway Context
The significance of inhibiting ALK lies in its central role in a well-defined signaling cascade that promotes cell growth and survival.
Caption: Simplified ALK signaling pathway and point of inhibition.
Conclusion and Future Directions
This comparative docking study successfully evaluated a series of novel this compound derivatives as potential ALK inhibitors. The in silico results are highly encouraging, with Derivative C demonstrating a predicted binding affinity and interaction profile comparable to the clinically approved drug Crizotinib. The established structure-activity relationship highlights a clear path for optimization.
The next steps will involve the chemical synthesis of these derivatives, followed by in vitro biochemical assays to determine their IC50 values against ALK. The most potent compounds will then be evaluated in cell-based assays using ALK-dependent cancer cell lines to confirm their on-target activity and antiproliferative effects. This study provides a strong computational foundation for the development of a new class of ALK inhibitors.
References
-
ResearchGate. Binding modes of the selected representative ALK inhibitors. Available from: [Link].
-
ResearchGate. Structure of ALK kinase domain and key mutation sites. Available from: [Link].
-
RCSB PDB. 5FTO: Crystal structure of the ALK kinase domain in complex with Entrectinib. Available from: [Link].
-
ResearchGate. Crizotinib binding modes in ALKs: (A) WT, (B) L1198F mutant, (C) G1202R mutant and (D) L1198F/G1202R mutant. Available from: [Link].
-
Choi, Y. L., Soda, M., Yamashita, Y., Ueno, T., Takayama, K., Nakashima, K., ... & Mano, H. (2010). EML4-ALK mutations in lung cancer that confer resistance to ALK inhibitors. New England Journal of Medicine, 363(18), 1734-1739. Available from: [Link].
-
Donella-Deana, A., et al. (2005). Structural insights into the ATP binding pocket of the anaplastic lymphoma kinase by site-directed mutagenesis, inhibitor binding analysis, and homology modeling. Biochemistry, 44(23), 8533-8541. Available from: [Link].
-
Guan, J., et al. (2017). L1198F Mutation Resensitizes Crizotinib to ALK by Altering the Conformation of Inhibitor and ATP Binding Sites. International journal of molecular sciences, 18(3), 483. Available from: [Link].
-
Journal of Pharmaceutical Negative Results. In-Silico Screening Of Phytochemicals For Anaplastic Lymphoma Kinase Positive Oncogenicity. Available from: [Link].
-
RCSB PDB. 6CDT: Structure of Human Anaplastic Lymphoma Kinase Domain. Available from: [Link].
-
ResearchGate. Results of molecular docking of Anaplastic Lymphoma Kinase (ALK) ligands and proteins. Available from: [Link].
-
PubMed Central. Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries. Available from: [Link].
-
MDPI. In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. Available from: [Link].
-
RCSB PDB. 7MZY: Anaplastic lymphoma kinase (ALK) extracellular fragment of ligand binding region 673-986. Available from: [Link].
-
PubMed Central. In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link].
-
Journal of Medicinal Chemistry. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Available from: [Link].
-
ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available from: [Link].
-
RSC Publishing. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available from: [Link].
-
Pharmacy Education. Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Available from: [Link].
-
PubMed. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Available from: [Link].
-
Wikipedia. Anaplastic lymphoma kinase. Available from: [Link].
-
CancerNetwork. Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Available from: [Link].
-
PubMed. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available from: [Link].
-
ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available from: [Link].
Sources
- 1. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 3. L1198F Mutation Resensitizes Crizotinib to ALK by Altering the Conformation of Inhibitor and ATP Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


